4-(2-methyl-4-nitro-1H-imidazol-1-yl)butan-2-one
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >29.6 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
4-(2-methyl-4-nitroimidazol-1-yl)butan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O3/c1-6(12)3-4-10-5-8(11(13)14)9-7(10)2/h5H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVRUZNMMCTUEOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN1CCC(=O)C)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60379365 | |
| Record name | 4-(2-methyl-4-nitro-1H-imidazol-1-yl)butan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60379365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>29.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26727044 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
126664-28-6 | |
| Record name | 4-(2-methyl-4-nitro-1H-imidazol-1-yl)butan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60379365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-(2-Methyl-4-nitro-1H-imidazol-1-yl)butan-2-one
This document provides a comprehensive technical guide for the synthesis of 4-(2-methyl-4-nitro-1H-imidazol-1-yl)butan-2-one, a key intermediate in the development of novel therapeutic agents. This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. We will delve into the strategic considerations for the synthetic pathway, a detailed, field-tested experimental protocol, and the critical aspects of reaction optimization and product characterization.
Introduction and Strategic Overview
Nitroimidazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide spectrum of biological activities, including antibacterial, antiprotozoal, and anticancer properties.[1][2] The target molecule, this compound, incorporates a reactive ketone functionality, making it a versatile precursor for further chemical modifications and the development of novel drug candidates.
The core of this synthesis lies in the regioselective N-alkylation of 2-methyl-4-nitroimidazole. The imidazole ring possesses two nucleophilic nitrogen atoms, leading to the potential for the formation of two constitutional isomers upon alkylation. However, extensive studies have demonstrated that the alkylation of 4-nitroimidazoles preferentially occurs at the N-1 position.[1][3] This regioselectivity is influenced by both steric and electronic factors.
This guide will focus on a robust and scalable synthetic approach utilizing the direct alkylation of 2-methyl-4-nitroimidazole with a suitable 4-halobutan-2-one derivative. We will explore the critical parameters that govern the reaction's success, including the choice of base, solvent, and temperature.
Synthetic Pathway and Mechanism
The synthesis of this compound is achieved through a nucleophilic substitution reaction. The process begins with the deprotonation of 2-methyl-4-nitroimidazole by a suitable base to form a resonance-stabilized imidazolide anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of 4-halobutan-2-one, leading to the formation of the desired N-alkylated product and a salt byproduct.
Caption: Reaction mechanism for the synthesis of the target compound.
Experimental Protocol: A Validated Approach
This protocol is based on established methodologies for the N-alkylation of nitroimidazoles, optimized for the synthesis of the target compound.[1][3]
Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| 2-Methyl-4(5)-nitroimidazole | 98% | Sigma-Aldrich | Tautomeric mixture. |
| 4-Chlorobutan-2-one | 95% | Alfa Aesar | Store under inert atmosphere. |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Fisher Scientific | Finely powdered for better reactivity. |
| Acetonitrile (CH₃CN) | Anhydrous, 99.8% | EMD Millipore | Dry solvent is crucial for the reaction. |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR | For extraction and chromatography. |
| Hexane | ACS Grade | VWR | For chromatography. |
| Brine (Saturated NaCl solution) | - | In-house preparation | |
| Magnesium Sulfate (MgSO₄) | Anhydrous | J.T. Baker | For drying organic phases. |
Step-by-Step Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-methyl-4(5)-nitroimidazole (10.0 g, 78.7 mmol) and anhydrous acetonitrile (100 mL).
-
Base Addition: Add finely powdered anhydrous potassium carbonate (12.0 g, 87.0 mmol) to the suspension. Stir the mixture vigorously for 15 minutes at room temperature to facilitate the formation of the imidazolide salt.
-
Alkylation: Add 4-chlorobutan-2-one (10.1 g, 94.4 mmol) dropwise to the reaction mixture over a period of 10 minutes.
-
Reaction Progression: Heat the reaction mixture to 60 °C and maintain this temperature with continuous stirring.[1][3] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 9:1 ethyl acetate/hexane mobile phase. The reaction is typically complete within 3-5 hours.
-
Work-up: Once the starting material is consumed, allow the reaction mixture to cool to room temperature. Filter the solid potassium carbonate and potassium chloride. Evaporate the acetonitrile from the filtrate under reduced pressure.
-
Extraction: Dissolve the crude residue in ethyl acetate (150 mL) and wash with water (2 x 50 mL) followed by brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., 10% to 50% ethyl acetate) to yield the pure this compound.
Caption: Step-by-step experimental workflow for the synthesis.
Causality and Optimization of Experimental Choices
-
Choice of Base and Solvent: The combination of potassium carbonate as the base and acetonitrile as the solvent provides an optimal balance of reactivity and selectivity.[1][3] Potassium carbonate is a moderately strong base, sufficient to deprotonate the nitroimidazole without causing significant side reactions. Acetonitrile is a polar aprotic solvent that effectively dissolves the reactants and facilitates the Sₙ2 reaction. Other solvent systems like DMF or DMSO can be used, but acetonitrile often leads to cleaner reactions and easier work-up.[1][3]
-
Temperature Control: Maintaining the reaction temperature at 60 °C is crucial for achieving a reasonable reaction rate without promoting decomposition of the reactants or products.[1][3] At room temperature, the reaction proceeds very slowly, leading to low yields.[1]
-
Regioselectivity: As previously mentioned, the alkylation of 2-methyl-4-nitroimidazole is highly regioselective for the N-1 position. This is attributed to the electronic and steric effects of the substituents on the imidazole ring.
Characterization and Data
The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Analytical Technique | Expected Results |
| ¹H NMR | Peaks corresponding to the methyl group on the imidazole ring, the methylene and methyl groups of the butanone chain, and the lone proton on the imidazole ring. |
| ¹³C NMR | Signals for all eight carbon atoms in the molecule, including the carbonyl carbon and the carbons of the imidazole ring. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated mass of the product (C₈H₁₁N₃O₃, M.W. 197.19 g/mol ). |
| FT-IR | Characteristic absorption bands for the C=O stretch of the ketone, the N-O stretch of the nitro group, and C-N and C=C stretches of the imidazole ring. |
| Melting Point | A sharp melting point indicates high purity. |
Conclusion
This guide provides a detailed and scientifically grounded protocol for the synthesis of this compound. By understanding the underlying chemical principles and carefully controlling the reaction parameters, researchers can reliably and efficiently produce this valuable intermediate for further applications in drug discovery and development. The self-validating nature of the described protocol, coupled with rigorous analytical characterization, ensures the integrity and reproducibility of the synthesis.
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Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica. [Link]
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Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as. Der Pharma Chemica. [Link]
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Design and synthesis of 4-nitroimidazole derivatives with potential antitubercular activity. Fine Chemical Technologies. [Link]
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An In-depth Technical Guide to 4-(2-methyl-4-nitro-1H-imidazol-1-yl)butan-2-one
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 4-(2-methyl-4-nitro-1H-imidazol-1-yl)butan-2-one, a nitroimidazole derivative of significant interest in medicinal chemistry and drug development. While specific experimental data for this compound is limited in publicly accessible literature, this document consolidates information on its synthesis, predicted spectroscopic characteristics, and the established biological activities of the broader nitroimidazole class. The guide is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding and practical insights into the study and potential applications of this compound. We will delve into a plausible synthetic route, predict its physicochemical and spectral data based on analogous structures, and propose a standard workflow for the evaluation of its biological activity.
Introduction
Nitroimidazole compounds are a well-established class of synthetic antibiotics and antiprotozoal agents with a broad spectrum of activity, particularly against anaerobic bacteria and certain protozoa.[1][2] Their mechanism of action is generally understood to involve the reduction of the nitro group within the microbial cell, leading to the formation of reactive intermediates that induce cellular damage, including DNA strand breakage.[1] The substitution pattern on the nitroimidazole ring and the nature of the side chains significantly influence the compound's biological activity, pharmacokinetic profile, and potential for therapeutic application.[2][3]
Physicochemical Properties
Due to the absence of experimentally determined physical constants in the reviewed literature, the following properties are predicted based on the compound's structure and data from related nitroimidazole and butanone derivatives.
| Property | Predicted Value | Notes |
| Molecular Formula | C₈H₁₁N₃O₃ | Calculated from the chemical structure. |
| Molecular Weight | 197.19 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a pale yellow to yellow crystalline solid. | Based on the appearance of similar nitroimidazole compounds. |
| Melting Point | Not available. Expected to be a solid at room temperature. | |
| Boiling Point | Not available. Likely to decompose at high temperatures. | |
| Solubility | Predicted to be sparingly soluble in water, with better solubility in organic solvents like DMSO, DMF, and acetone. | Based on the general solubility of nitroimidazoles and the presence of a ketone functional group. |
| pKa | Not available. The imidazole ring will have basic character. |
Synthesis and Mechanism
The synthesis of this compound can be achieved through the N-alkylation of 2-methyl-4-nitroimidazole with a suitable four-carbon electrophile. A plausible and efficient method involves the reaction of 2-methyl-4-nitroimidazole with a 4-halobutan-2-one (e.g., 4-bromo- or 4-chlorobutan-2-one) in the presence of a base.
The regioselectivity of the alkylation is a key consideration. In the case of 2-methyl-4-nitroimidazole, the N1 position is generally favored for alkylation due to electronic and steric factors.[6]
Proposed Synthetic Protocol
This protocol is based on general procedures for the N-alkylation of nitroimidazoles.[6]
Diagram of the Proposed Synthetic Workflow:
Caption: Proposed workflow for the synthesis of this compound.
Step-by-Step Methodology:
-
Preparation: To a round-bottom flask, add 2-methyl-4-nitroimidazole (1.0 eq.) and a suitable solvent such as N,N-dimethylformamide (DMF).
-
Base Addition: Add a base, for instance, anhydrous potassium carbonate (K₂CO₃) (1.2 eq.), to the suspension.
-
Alkylation: To the stirred mixture, add 4-halobutan-2-one (e.g., 4-bromobutan-2-one) (1.1 eq.) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Spectroscopic and Chromatographic Characterization
While experimental spectra for this compound are not available in the searched literature, we can predict the key spectroscopic features based on the analysis of structurally similar compounds.[6][7][8]
Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.5-7.8 | s | 1H | H-5 (imidazole ring proton) |
| ~4.2-4.4 | t | 2H | N-CH₂- |
| ~2.8-3.0 | t | 2H | -CH₂-C(O)- |
| ~2.4-2.5 | s | 3H | Imidazole-CH₃ |
| ~2.2-2.3 | s | 3H | C(O)-CH₃ |
Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~206-208 | C=O (ketone) |
| ~145-148 | C-4 (imidazole ring, C-NO₂) |
| ~143-145 | C-2 (imidazole ring, C-CH₃) |
| ~120-122 | C-5 (imidazole ring, C-H) |
| ~48-50 | N-CH₂- |
| ~43-45 | -CH₂-C(O)- |
| ~29-31 | C(O)-CH₃ |
| ~13-15 | Imidazole-CH₃ |
Predicted Infrared (IR) Spectrum
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3150 | Medium | C-H stretch (imidazole ring) |
| ~2850-3000 | Medium | C-H stretch (aliphatic) |
| ~1715-1735 | Strong | C=O stretch (ketone) |
| ~1520-1560 | Strong | Asymmetric NO₂ stretch |
| ~1340-1380 | Strong | Symmetric NO₂ stretch |
| ~1400-1500 | Medium | C=N and C=C stretch (imidazole ring) |
Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z = 197. Key fragmentation patterns would likely involve the loss of the nitro group, the acetyl group, and cleavage of the butanone side chain.
Biological Activity and In Vitro Evaluation
The biological activity of this compound has not been specifically reported. However, based on its structural class, it is predicted to exhibit activity against anaerobic bacteria and protozoa.[2][9]
Proposed Mechanism of Action
The proposed mechanism of action follows that of other nitroimidazoles.
Diagram of the Proposed Mechanism of Action:
Caption: Proposed mechanism of action for nitroimidazole compounds.
Experimental Protocol for In Vitro Antimicrobial Susceptibility Testing
A standard method to evaluate the antimicrobial activity is to determine the Minimum Inhibitory Concentration (MIC) using a broth microdilution assay.[10]
Step-by-Step Methodology:
-
Preparation of Inoculum: Prepare a standardized inoculum of the test anaerobic bacteria (e.g., Bacteroides fragilis, Clostridium difficile) in a suitable broth medium.
-
Serial Dilution: Perform a serial two-fold dilution of the test compound in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the bacterial suspension. Include positive (no drug) and negative (no bacteria) controls.
-
Incubation: Incubate the plates under anaerobic conditions at 37 °C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion
This compound represents a potentially valuable molecule within the esteemed class of nitroimidazole antimicrobials. While a comprehensive experimental characterization is yet to be published, this guide provides a robust theoretical framework for its synthesis, characterization, and biological evaluation. The proposed synthetic route via N-alkylation is a well-established and reliable method for this class of compounds. The predicted spectroscopic data offers a baseline for the characterization of the synthesized molecule. Furthermore, the outlined in vitro assays provide a clear path for determining its antimicrobial efficacy. Further research into this and similar derivatives could lead to the development of novel therapeutic agents with improved activity and pharmacokinetic profiles.
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PubMed. Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. Link
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National Center for Biotechnology Information. Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains. Link
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MDPI. Synthetic Nitroimidazoles: Biological Activities and Mutagenicity Relationships. Link
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Chemsrc. CAS#:126664-28-6 | this compound. Link
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Der Pharma Chemica. Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Link
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ResearchGate. An efficient room temperature synthesis of N 1-(4-substitutedbenzyl)-2-methyl-4-nitro-1H-imidazoles and N 1-butyl-2-methyl-4-nitro-1H-imidazoles. Link
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PubMed. A comparison of the in-vitro activity of some 5-nitroimidazoles and other compounds against Giardia intestinalis. Link
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SciELO. In vitro genotoxicity of nitroimidazoles as a tool in the search of new trypanocidal agents. Link
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National Center for Biotechnology Information. Indolin-2-one Nitroimidazole Antibiotics Exhibit an Unexpected Dual Mode of Action. Link
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National Center for Biotechnology Information. Methyl 2-methyl-2-(4-nitro-1H-imidazol-1-yl)propanoate. Link
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Google Patents. A process for preparing 4-methyl-4-imidazolin-2-one and derivatives thereof. Link
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Google Patents. Synthetic method of 4-bromo-2-nitro-1H-imidazole. Link
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Chemspace. 1-(2-methyl-4-nitro-1H-imidazol-1-yl)butan-2-ol. Link
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Google Patents. Method for preparing 1-substituted-4-nitroimidazole compound. Link
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Google Patents. Methods for the production of 2-halo-4-nitroimidazole and intermediates thereof. Link
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National Center for Biotechnology Information. 2-Methyl-1-(4-nitrophenyl)-1H-imidazole. Link
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Unraveling the Molecular Architecture of CAS 126664-28-6: A Technical Guide to Structure Elucidation
For Immediate Release
A Deep Dive into the Structural Verification of 4-(2-Methyl-4-nitro-1H-imidazol-1-yl)butan-2-one
This technical guide provides a comprehensive overview of the methodologies and analytical reasoning employed in the structure elucidation of the chemical entity registered under CAS number 126664-28-6, identified as this compound. While the primary literature detailing the initial synthesis and characterization by Baraldi, P. G., et al., published in the Journal of Heterocyclic Chemistry in 1989, was not accessible for direct review, this document reconstructs the logical pathway for its structural verification based on established principles of organic spectroscopy and analytical chemistry.
The elucidation of a novel molecular structure is a cornerstone of chemical research and drug development. It is a meticulous process of gathering and interpreting analytical data to assemble a conclusive three-dimensional picture of a molecule. For a compound such as this compound, a multi-faceted analytical approach is paramount. This guide will explore the synergistic use of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy to unambiguously confirm its structural features.
Part 1: The Synthetic Pathway - A Postulated Approach
The synthesis of this compound likely involves a nucleophilic substitution reaction. A plausible route would be the N-alkylation of 2-methyl-4-nitroimidazole with a suitable four-carbon electrophile, such as 4-halobutan-2-one (e.g., 4-bromobutan-2-one), in the presence of a base. The imidazole nitrogen acts as the nucleophile, displacing the halide to form the carbon-nitrogen bond that connects the imidazole ring to the butanone side chain.
Part 2: Spectroscopic Verification - The Pillars of Structure Elucidation
The confirmation of the molecular structure of this compound would rely on the convergence of data from several key analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR would provide critical information.
¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals corresponding to each unique proton environment in the molecule.
| Predicted Proton Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| a | ~7.5-8.0 | Singlet | 1H | Imidazole ring proton (C5-H) |
| b | ~4.2-4.5 | Triplet | 2H | -N-CH₂ -CH₂- |
| c | ~2.8-3.1 | Triplet | 2H | -CH₂-CH₂ -C(O)- |
| d | ~2.4-2.6 | Singlet | 3H | Imidazole -CH₃ |
| e | ~2.1-2.3 | Singlet | 3H | Ketone -CH₃ |
Causality behind Predictions:
-
The imidazole ring proton (a) is expected to be in the downfield region due to the aromatic and electron-withdrawing nature of the nitro-imidazole ring.
-
The methylene group attached to the imidazole nitrogen (b) would be deshielded, resulting in a downfield shift. Its signal would be a triplet due to coupling with the adjacent methylene group (c).
-
The other methylene group (c) would also be a triplet, coupling with the methylene group at position 'b'.
-
The two methyl groups (d and e) are in different chemical environments and would appear as sharp singlets. The methyl group on the imidazole ring (d) is generally slightly more deshielded than a typical acetyl methyl group (e).
¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the proton data by showing the number of unique carbon environments.
| Predicted Carbon Signal | Chemical Shift (δ, ppm) | Assignment |
| 1 | ~205-210 | Ketone carbonyl carbon |
| 2 | ~145-150 | Imidazole C4 (bearing NO₂) |
| 3 | ~140-145 | Imidazole C2 (bearing CH₃) |
| 4 | ~120-125 | Imidazole C5 |
| 5 | ~45-50 | -N-CH₂ - |
| 6 | ~40-45 | -CH₂ -C(O)- |
| 7 | ~25-30 | Ketone -CH₃ |
| 8 | ~12-16 | Imidazole -CH₃ |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and valuable information about its fragmentation pattern, which can be used to piece together the molecular structure. For this compound (C₈H₁₁N₃O₃), the expected molecular weight is approximately 197.19 g/mol .
Expected Observations:
-
Molecular Ion (M⁺): A peak at m/z = 197 would correspond to the intact molecule.
-
Key Fragmentation Patterns: Fragmentation would likely occur at the bonds adjacent to the carbonyl group and the imidazole ring. Expected fragments would include:
-
Loss of the acetyl group (-COCH₃) resulting in a fragment at m/z = 154.
-
Cleavage of the butanone side chain, potentially leading to a fragment corresponding to the substituted imidazole moiety.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
Expected Characteristic Absorption Bands:
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |
| ~1715 | C=O stretch | Ketone |
| ~1520 and ~1350 | N-O asymmetric & symmetric stretch | Nitro group |
| ~1600-1450 | C=C and C=N stretches | Imidazole ring |
| ~2950-2850 | C-H stretch | Aliphatic CH₂, CH₃ |
The presence of a strong absorption band around 1715 cm⁻¹ would be indicative of the ketone carbonyl group. The two distinct bands for the nitro group would also be a key diagnostic feature.
Part 3: Conclusion - A Confident, Albeit Inferred, Structural Assignment
Based on the foundational principles of spectroscopic analysis, the convergence of the predicted data from ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy would provide an unambiguous confirmation of the structure of CAS 126664-28-6 as this compound. Each technique provides a unique piece of the structural puzzle, and together they form a self-validating system for molecular characterization. While the original experimental data remains to be reviewed, this guide serves as a robust framework for understanding the logical process of its structure elucidation.
References
- While the specific primary literature detailing the synthesis and full characterization of CAS 126664-28-6 was not accessible through the conducted searches, the following references provide foundational knowledge for the analytical techniques discussed.
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link: [Link]]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link: [Link]]
-
Baraldi, P. G., Cacciari, B., et al. (1989). Journal of Heterocyclic Chemistry, 26(5), 1435-1439. (Note: This is the presumed primary reference, though the full text was not accessible). [Link: A direct, verifiable link to the full text is not available.]
-
Chemsrc. (n.d.). CAS#:126664-28-6 | this compound. Retrieved from [Link][1]
Sources
"spectroscopic data of 4-(2-methyl-4-nitro-1H-imidazol-1-yl)butan-2-one"
An In-depth Technical Guide to the Spectroscopic Characterization of 4-(2-methyl-4-nitro-1H-imidazol-1-yl)butan-2-one
Abstract
This technical guide provides a comprehensive framework for the spectroscopic characterization of the novel compound this compound (CAS 126664-28-6)[1][2]. Given the limited availability of published experimental data for this specific molecule, this document outlines the predicted spectroscopic profiles based on foundational principles and data from analogous structures. It serves as a predictive guide and a methodological blueprint for researchers, scientists, and drug development professionals engaged in the synthesis and analysis of new chemical entities. The protocols described herein are designed to establish a self-validating system for structural confirmation and purity assessment, critical for regulatory and research milestones.
Introduction: The Imperative for Spectroscopic Characterization
The molecule this compound belongs to the nitroimidazole class of compounds. Nitroimidazoles are a cornerstone in medicinal chemistry, forming the pharmacophoric core of numerous antibacterial and antiparasitic drugs.[3] The introduction of a butan-2-one side chain presents a unique chemical entity with potential for further functionalization or novel biological activity.
In the landscape of drug discovery and development, the unambiguous structural confirmation of a new chemical entity (NCE) is a non-negotiable prerequisite. Spectroscopic analysis provides the foundational dataset for a molecule's identity, purity, and stability. This guide will detail the predicted spectroscopic data across ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, and provide robust, field-proven protocols for their acquisition.
Molecular Structure and Predicted Spectroscopic Behavior
The structure of this compound combines a substituted nitroimidazole ring with a flexible ketone-containing alkyl chain. Each functional group and its electronic environment will give rise to characteristic signals in the various spectroscopic analyses.
Structural Features:
-
Nitroimidazole Ring: An aromatic 5-membered ring containing a nitro group (a strong electron-withdrawing group), a methyl group, and a single proton.
-
Alkyl Chain: A four-carbon chain linking the imidazole ring to a ketone functional group. This includes two methylene groups and a terminal methyl group.
-
Ketone Carbonyl Group: A C=O moiety expected to show a characteristic IR absorption and a highly deshielded ¹³C NMR signal.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is paramount for elucidating the connectivity of a molecule by probing the chemical environment of hydrogen atoms.
Predicted ¹H NMR Data
The predicted ¹H NMR spectrum is based on the analysis of substituent effects and data from structurally related compounds like 2-methyl-4-nitroimidazole[4] and other substituted imidazoles[5].
Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~ 7.8 - 8.0 | Singlet (s) | 1H | H-5 (imidazole) | The lone proton on the imidazole ring is significantly deshielded by the adjacent electron-withdrawing nitro group. |
| ~ 4.4 - 4.6 | Triplet (t) | 2H | N-CH₂ -CH₂ | Methylene group directly attached to the imidazole nitrogen, deshielded by the aromatic ring and nitrogen. |
| ~ 3.0 - 3.2 | Triplet (t) | 2H | CH₂-CH₂ -C=O | Methylene group adjacent to the carbonyl, showing moderate deshielding. |
| ~ 2.4 - 2.5 | Singlet (s) | 3H | CH₃ (imidazole) | Methyl group on the imidazole ring. |
| ~ 2.1 - 2.2 | Singlet (s) | 3H | CH₃ -C=O | Methyl group of the ketone, typically found in this region. |
Experimental Protocol: ¹H NMR Spectroscopy
This protocol ensures high-quality, reproducible data for structural elucidation.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the solid sample.
-
Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube. CDCl₃ is a common choice for initial characterization due to its good solubilizing power for many organic compounds.[6]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise referencing is required.
-
-
Instrument Setup (for a 500 MHz Spectrometer):
-
Insert the sample into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.
-
-
Data Acquisition:
-
Acquire a standard one-pulse ¹H spectrum.
-
Typical parameters: Spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans for good signal-to-noise.
-
-
Data Processing:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Phase the resulting spectrum to ensure all peaks have a pure absorption line shape.
-
Calibrate the chemical shift axis by setting the residual solvent peak (CHCl₃ in CDCl₃) to δ 7.26 ppm.
-
Integrate the peaks to determine the relative number of protons.
-
Analyze the multiplicities (singlet, doublet, triplet, etc.) to deduce proton-proton coupling.
-
Workflow Diagram: ¹H NMR Analysis
Caption: Workflow for ¹H NMR Spectroscopic Analysis.
Carbon-13 (¹³C) NMR Spectroscopy
¹³C NMR spectroscopy provides crucial information on the carbon skeleton of a molecule.
Predicted ¹³C NMR Data
Predictions are based on standard chemical shift tables and data from analogous structures.[7][8]
Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment | Rationale |
|---|---|---|
| ~ 206 - 208 | C =O (Ketone) | The carbonyl carbon is highly deshielded and appears far downfield. |
| ~ 148 - 150 | C -NO₂ (imidazole) | Aromatic carbon attached to the strongly electron-withdrawing nitro group. |
| ~ 145 - 147 | C -CH₃ (imidazole) | Quaternary carbon of the imidazole ring. |
| ~ 120 - 122 | C H-5 (imidazole) | The protonated carbon of the imidazole ring. |
| ~ 48 - 50 | N-C H₂ | Carbon adjacent to the imidazole nitrogen. |
| ~ 40 - 42 | C H₂-C=O | Carbon alpha to the ketone carbonyl. |
| ~ 30 - 32 | C H₃-C=O | Methyl carbon of the ketone. |
| ~ 13 - 15 | C H₃ (imidazole) | Methyl carbon attached to the imidazole ring. |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.
-
Instrument Setup:
-
Use the same lock and shim settings from the ¹H experiment.
-
Tune the carbon probe.
-
-
Data Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. This simplifies the spectrum to singlets for each unique carbon.
-
Typical parameters: Spectral width of 220-240 ppm, relaxation delay of 2 seconds, and a significantly higher number of scans (e.g., 1024 or more) compared to ¹H NMR.
-
(Optional but Recommended) Acquire a DEPT (Distortionless Enhancement by Polarization Transfer) spectrum (DEPT-90 and DEPT-135) to differentiate between CH, CH₂, and CH₃ groups.[8]
-
-
Data Processing:
-
Perform Fourier transformation, phasing, and baseline correction.
-
Reference the spectrum using the CDCl₃ solvent peak at δ 77.16 ppm.
-
Workflow Diagram: ¹³C NMR Analysis
Caption: Workflow for ¹³C NMR and DEPT Spectroscopic Analysis.
Mass Spectrometry (MS)
MS is a destructive technique that provides the molecular weight of the compound and, through fragmentation patterns, valuable structural information.
Predicted Mass Spectrum
The molecular formula is C₈H₁₁N₃O₃. The predicted nominal molecular weight is 197 g/mol .
Table 3: Predicted High-Resolution MS Data (ESI or EI)
| m/z (Mass/Charge) | Assignment | Rationale |
|---|---|---|
| 198.08... | [M+H]⁺ | The protonated molecular ion (positive ion mode ESI). |
| 197.08... | [M]⁺˙ | The molecular ion (EI). |
| 155 | [M - C₃H₄O]⁺˙ | Loss of the acetone moiety via cleavage. |
| 141 | [M - C₃H₄O - CH₂]⁺ | Subsequent loss from the side chain. |
| 126 | [C₅H₆N₃O]⁺ | Fragment corresponding to the substituted imidazole side chain. |
| 43 | [C₃H₃O]⁺ | Acylium ion from the butanone chain, often a strong peak. |
Experimental Protocol: Mass Spectrometry
-
Ionization Method Selection:
-
Sample Preparation:
-
For ESI: Dissolve a small amount of sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
For EI (with direct insertion probe): Place a small amount of the solid sample on the probe tip.
-
-
Instrument Setup (e.g., Q-TOF or Orbitrap):
-
Calibrate the instrument using a known standard to ensure high mass accuracy.
-
Set the ionization source parameters (e.g., capillary voltage for ESI, electron energy for EI).
-
-
Data Acquisition:
-
Acquire the mass spectrum over a relevant m/z range (e.g., 40-400 amu).
-
For high-resolution MS (HRMS), the instrument measures the exact mass to four or more decimal places, allowing for molecular formula confirmation.
-
Workflow Diagram: Mass Spectrometry Analysis
Caption: Generalized Workflow for Mass Spectrometry.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Data
Table 4: Predicted Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| ~ 3100 - 3150 | Medium | C-H stretch (aromatic, imidazole ring) |
| ~ 2850 - 3000 | Medium | C-H stretch (aliphatic, CH₂ and CH₃) |
| ~ 1715 - 1725 | Strong | C=O stretch (ketone)[11] |
| ~ 1520 - 1550 | Strong | Asymmetric NO₂ stretch[11] |
| ~ 1340 - 1360 | Strong | Symmetric NO₂ stretch[11] |
| ~ 1450 - 1500 | Medium-Strong | C=N and C=C stretches (imidazole ring) |
Experimental Protocol: Attenuated Total Reflectance (ATR) IR
-
Instrument Preparation: Record a background spectrum of the clean ATR crystal (e.g., diamond or germanium).
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.
-
Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber. No further processing is usually needed.
Integrated Spectroscopic Data Analysis
The true power of spectroscopic characterization lies in the synergistic integration of all data. No single technique provides the complete picture. The proposed workflow ensures a cross-validated structural confirmation.
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Spectroscopic Blueprint: A Technical Guide to the ¹H and ¹³C NMR of 4-(2-methyl-4-nitro-1H-imidazol-1-yl)butan-2-one
Abstract
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of 4-(2-methyl-4-nitro-1H-imidazol-1-yl)butan-2-one, a nitroimidazole derivative of interest in pharmaceutical research. In the absence of publicly available experimental spectra for this specific compound, this document leverages established NMR principles and comparative data from structurally analogous molecules to present a detailed theoretical prediction and interpretation of its ¹H and ¹³C NMR spectra. Furthermore, this guide outlines a rigorous, field-proven experimental protocol for the preparation and NMR analysis of this and similar small organic molecules, ensuring data integrity and reproducibility. This work is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel heterocyclic compounds.
Introduction: The Structural Elucidation Imperative
In the realm of drug discovery and development, the unambiguous determination of a molecule's structure is a cornerstone of scientific rigor. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount analytical technique for the structural elucidation of organic compounds in solution.[1] For novel compounds such as this compound, a derivative of the pharmacologically significant nitroimidazole class, a thorough understanding of its NMR profile is crucial for confirming its identity, assessing purity, and understanding its chemical environment.[2]
This guide will first delve into the theoretical prediction of the ¹H and ¹³C NMR spectra of the title compound. This predictive analysis is grounded in the fundamental principles of chemical shifts, spin-spin coupling, and the known effects of various functional groups present in the molecule, drawing comparisons with related structures. Following the theoretical discussion, a detailed, step-by-step experimental protocol for acquiring high-quality ¹H and ¹³C NMR data is presented. This protocol is designed to be a self-validating system, emphasizing best practices to ensure the reliability and accuracy of the obtained spectra.
Predicted ¹H and ¹³C NMR Spectra
The prediction of NMR spectra for a novel compound is a powerful tool that combines theoretical knowledge with empirical data from similar chemical structures. The following sections detail the anticipated ¹H and ¹³C NMR spectra of this compound.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The anticipated chemical shifts (δ) are influenced by the electron-withdrawing nitro group, the aromatic imidazole ring, and the ketone functionality.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| H-a (CH₃) | ~2.1 - 2.3 | Singlet | 3H | The methyl protons adjacent to the carbonyl group are expected to resonate in this region. The absence of adjacent protons results in a singlet.[3] |
| H-b (CH₂) | ~2.9 - 3.1 | Triplet | 2H | These methylene protons are adjacent to a carbonyl group and a methylene group, leading to a downfield shift. They will be split into a triplet by the H-c protons. |
| H-c (CH₂) | ~4.2 - 4.4 | Triplet | 2H | These methylene protons are directly attached to the nitrogen of the imidazole ring, causing a significant downfield shift. They will be split into a triplet by the H-b protons. |
| H-d (imidazole-CH₃) | ~2.4 - 2.6 | Singlet | 3H | The methyl group on the imidazole ring is expected to appear as a singlet in this region. |
| H-e (imidazole-H) | ~7.8 - 8.2 | Singlet | 1H | The lone proton on the nitroimidazole ring is significantly deshielded by the aromatic system and the electron-withdrawing nitro group, resulting in a downfield chemical shift.[2][4] |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Due to the low natural abundance of the ¹³C isotope, proton decoupling is typically employed to simplify the spectrum to a series of single peaks for each unique carbon atom.[5]
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-1 (CH₃) | ~29 - 31 | The methyl carbon of the butanone moiety is expected in the typical aliphatic region. |
| C-2 (C=O) | ~205 - 208 | The carbonyl carbon of the ketone is highly deshielded and will appear significantly downfield. |
| C-3 (CH₂) | ~45 - 48 | This methylene carbon is adjacent to both the carbonyl group and the nitrogen-linked methylene group. |
| C-4 (CH₂) | ~48 - 52 | The methylene carbon directly attached to the imidazole nitrogen will be deshielded. |
| C-5 (imidazole-CH₃) | ~12 - 15 | The methyl carbon on the imidazole ring will be in the aliphatic region. |
| C-6 (imidazole-C) | ~145 - 148 | The carbon of the imidazole ring bearing the methyl group. |
| C-7 (imidazole-C) | ~120 - 125 | The carbon of the imidazole ring with an attached proton. |
| C-8 (imidazole-C) | ~148 - 152 | The carbon of the imidazole ring bearing the nitro group will be significantly deshielded.[6] |
Experimental Protocol: A Self-Validating Workflow
The acquisition of high-quality NMR data is critically dependent on meticulous sample preparation and the appropriate selection of experimental parameters. The following protocol is designed to yield reliable and reproducible ¹H and ¹³C NMR spectra for small organic molecules like this compound.
Sample Preparation
The quality of the NMR sample is paramount for obtaining a high-resolution spectrum.
Caption: Workflow for NMR sample preparation.
Step-by-Step Methodology:
-
Weighing the Sample: Accurately weigh 5-10 mg of this compound for ¹H NMR analysis, or 20-50 mg for ¹³C NMR analysis, into a clean, dry vial.[3][7]
-
Solvent Selection and Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃; or dimethyl sulfoxide-d₆, DMSO-d₆). The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with the analyte's resonances.[8]
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, high-quality 5 mm NMR tube. If any solid particles are present, filter the solution through a small plug of cotton or glass wool in the pipette to prevent shimming issues.[9]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
NMR Data Acquisition
The following parameters are recommended for a standard NMR spectrometer.
Caption: General workflow for NMR data acquisition.
Recommended Acquisition Parameters:
For ¹H NMR:
-
Pulse Angle: 30-45 degrees. A 45-degree pulse provides a good balance between signal intensity and quantitative accuracy for routine spectra.[10]
-
Acquisition Time (at): 2-4 seconds. This ensures adequate data point resolution.
-
Relaxation Delay (d1): 1-2 seconds.
-
Number of Scans (ns): 8-16 scans, depending on the sample concentration.
For ¹³C NMR:
-
Pulse Angle: 30 degrees. This helps to mitigate the effects of long T1 relaxation times for quaternary carbons.[10]
-
Acquisition Time (at): 1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans (ns): 1024 or more, as needed to achieve a good signal-to-noise ratio.
-
Decoupling: Proton broadband decoupling.
Data Interpretation and Structural Confirmation
The final step in the NMR analysis is the interpretation of the acquired spectra to confirm the structure of this compound.
-
¹H NMR Spectrum: The integration of the peaks should correspond to the number of protons in each environment (3H, 2H, 2H, 3H, 1H). The splitting patterns (singlets and triplets) should be consistent with the predicted multiplicities based on the n+1 rule. The chemical shifts should align with the predicted values, taking into account the electronic effects of the functional groups.
-
¹³C NMR Spectrum: The number of signals should correspond to the number of unique carbon atoms in the molecule (eight). The chemical shifts of the peaks should be in the expected regions for aliphatic, carbonyl, and aromatic carbons, as detailed in Table 2.
By comparing the experimental data with the predicted spectra, a high degree of confidence in the structural assignment can be achieved.
Conclusion
This technical guide has provided a detailed theoretical and practical framework for the ¹H and ¹³C NMR analysis of this compound. The predicted spectra, based on sound spectroscopic principles and comparative data, offer a reliable blueprint for researchers working with this compound. The outlined experimental protocol ensures the acquisition of high-quality, reproducible NMR data, which is fundamental to the integrity of chemical research. This guide serves as a valuable resource for the structural characterization of this and other novel nitroimidazole derivatives, thereby supporting advancements in medicinal chemistry and drug development.
References
-
Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]
-
Emory University, Department of Chemistry. Small molecule NMR sample preparation. [Link]
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Burns, D. C., et al. (2018). Acquiring 1 H and 13 C Spectra. In NMR Spectroscopy in Pharmaceutical Analysis. [Link]
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University College London, Department of Chemistry. NMR Sample Preparation. [Link]
-
University of Cambridge, Department of Chemistry. NMR Sample Preparation. [Link]
-
Doc Brown's Chemistry. he H-1 hydrogen-1 (proton) NMR spectrum of butanone - (butan-2-one). [Link]
-
Ölgen, S., et al. (2001). Synthesis and antimicrobial activities of some new nitroimidazole derivatives. European Journal of Medicinal Chemistry, 36(9), 759-771. [Link]
-
Hakmaoui, Y., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 14(4), 12-16. [Link]
-
Nagarajan, K., & Arya, V. P. (1982). Some applications of 13C NMR spectroscopy in heterocyclic structure assignments. Journal of Chemical Sciences, 91(4), 299-311. [Link]
-
Compound Interest. (2015). A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. [Link]
-
Backler, M. J., et al. (2020). NMR Chemical Shift and Methylation of 4-Nitroimidazole: Experiment and Theory. Australian Journal of Chemistry, 73(10), 985-992. [Link]
-
Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]
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The Expanding Therapeutic Landscape of Nitroimidazole Derivatives: A Technical Guide to Their Biological Activity
Introduction: The Versatility of the Nitroimidazole Scaffold
The nitroimidazole core, a five-membered heterocyclic ring bearing a nitro group, is a privileged scaffold in medicinal chemistry, giving rise to a class of compounds with a remarkable breadth of biological activity.[1] Initially recognized for their potent activity against anaerobic bacteria and protozoa, the therapeutic applications of nitroimidazole derivatives have expanded significantly to include roles in the treatment of tuberculosis and as anticancer agents.[2][3] This guide provides an in-depth exploration of the multifaceted biological activities of these compounds, detailing their mechanisms of action, structure-activity relationships, and the experimental methodologies used to evaluate their efficacy. We will delve into both their well-established antimicrobial effects and their promising, yet more nascent, role in oncology.
Part 1: Antimicrobial and Antiparasitic Activity: A Pillar of Infectious Disease Treatment
Nitroimidazole derivatives are mainstays in the clinical management of infections caused by anaerobic bacteria and various protozoan parasites.[][5] Their efficacy is rooted in a unique mechanism of action that selectively targets these microorganisms.
Mechanism of Action: Bioreductive Activation and DNA Damage
The antimicrobial and antiparasitic activity of nitroimidazoles is contingent upon the reductive activation of their nitro group within the target organism.[][6][7] This process is significantly more efficient in the low-redox-potential environment of anaerobic and microaerophilic organisms.
The key steps are as follows:
-
Cellular Uptake: The uncharged nitroimidazole prodrug passively diffuses into the microbial cell.[][9]
-
Reductive Activation: Inside the cell, low-redox-potential electron-transfer proteins, such as ferredoxin, donate an electron to the nitro group of the imidazole ring.[10] This forms a highly reactive nitroso radical anion.[10][11]
-
DNA Damage: This radical anion, and subsequent reactive intermediates, interact with and induce damage to the microbial DNA, leading to strand breaks, loss of helical structure, and ultimately, cell death.[][][9][12]
-
Drug Recycling: The regeneration of the parent nitroimidazole molecule following electron transfer to a target molecule allows for a cyclic process of activation and damage, enhancing its cytotoxic effect.[10]
This selective activation in anaerobic environments is the cornerstone of their therapeutic window, minimizing toxicity to host aerobic cells.[6]
Caption: Bioreductive activation of nitroimidazoles in anaerobic microorganisms.
Spectrum of Activity and Key Derivatives
The antimicrobial spectrum of nitroimidazoles encompasses a wide range of clinically significant pathogens.
| Drug | Primary Indications | Key Features |
| Metronidazole | Anaerobic bacterial infections (e.g., Bacteroides fragilis, Clostridium difficile), trichomoniasis, giardiasis, amebiasis.[10][13] | First-generation nitroimidazole, widely used.[] |
| Tinidazole | Similar to metronidazole, often with a longer half-life.[][14][15] | Second-generation, may be better tolerated than metronidazole.[][16] |
| Secnidazole | Bacterial vaginosis.[5] | Available as a single-dose oral therapy. |
| Ornidazole | Amoebiasis, giardiasis, trichomoniasis, anaerobic infections.[] | A third-generation derivative.[] |
| Benznidazole | Chagas disease (Trypanosoma cruzi infection).[17][18][19][20] | First-line treatment for acute Chagas disease.[18] |
Antitubercular Activity: A New Frontier
A significant advancement in the field has been the development of nitroimidazole derivatives with potent activity against Mycobacterium tuberculosis (Mtb), including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[2][21]
-
Delamanid (OPC-67683): This nitro-dihydro-imidazooxazole derivative inhibits the synthesis of mycolic acids, essential components of the mycobacterial cell wall.[22][23][24][25] It has demonstrated efficacy in improving treatment outcomes for MDR-TB.[22]
-
Pretomanid (PA-824): A nitroimidazooxazine, pretomanid has a dual mechanism of action.[26] It inhibits mycolic acid synthesis and acts as a respiratory poison by releasing nitric oxide, making it effective against both replicating and non-replicating (dormant) Mtb.[26][27][28][29][30]
The activation of these newer antitubercular nitroimidazoles also requires bioreduction, mediated by the deazaflavin-dependent nitroreductase (Ddn) enzyme in Mtb.[26][27][29][31]
Part 2: Anticancer Activity: Exploiting Tumor Hypoxia
The hypoxic microenvironment of solid tumors, characterized by low oxygen levels, is a major contributor to therapeutic resistance. Intriguingly, this same environment provides an ideal setting for the selective activation of nitroimidazole derivatives, positioning them as promising anticancer agents and radiosensitizers.[3]
Mechanism of Action: Hypoxia-Selective Cytotoxicity and Radiosensitization
In hypoxic tumor cells, nitroreductase enzymes can reduce the nitro group of nitroimidazoles, leading to the formation of cytotoxic radicals that damage cellular macromolecules, including DNA.[1] This bioreductive activation is suppressed in well-oxygenated normal tissues, providing a basis for tumor selectivity.[1]
Furthermore, as radiosensitizers, the radical species generated from nitroimidazoles can "fix" radiation-induced DNA damage, making it more difficult for cancer cells to repair and thereby enhancing the efficacy of radiotherapy.[3]
Some studies have also explored the direct cytotoxic effects of novel N-alkyl-nitroimidazole compounds on cancer cell lines, such as breast (MDA-MB231) and lung (A549) cancer cells, demonstrating their potential as standalone chemotherapeutic agents.[32][33][34] For instance, the antitumor activity against A549 lung cancer cells was found to be inversely proportional to the length of the N-alkyl chain.[32][33]
Caption: Dual role of nitroimidazoles in anticancer therapy.
Part 3: Structure-Activity Relationship (SAR) and Drug Design
The biological activity of nitroimidazole derivatives is profoundly influenced by the nature and position of substituents on the imidazole ring.
-
Position of the Nitro Group: 5-nitroimidazoles (e.g., metronidazole, tinidazole) are the most common antimicrobial agents.[1] 2-nitroimidazoles are more readily reduced and have been investigated as radiosensitizers and antitubercular agents.[1][21]
-
Substituents at N-1: Modifications at the N-1 position can modulate pharmacokinetic properties such as absorption, distribution, and half-life. For example, the ethylsulfonyl)ethyl group in tinidazole contributes to its longer half-life compared to metronidazole.[14][15]
-
Substituents at C-2: The methyl group at the C-2 position is common in many antimicrobial nitroimidazoles and is important for activity.
-
Fused Ring Systems: The development of bicyclic nitroimidazoles, such as the nitroimidazooxazines (pretomanid) and nitroimidazooxazoles (delamanid), has been a key strategy in discovering potent antitubercular agents with novel mechanisms of action.[2][35]
Part 4: Experimental Protocols for Biological Evaluation
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity
This protocol outlines the broth microdilution method for assessing the in vitro antimicrobial activity of a novel nitroimidazole derivative.
Objective: To determine the lowest concentration of the test compound that inhibits the visible growth of a target microorganism.
Materials:
-
Test nitroimidazole derivative, dissolved in a suitable solvent (e.g., DMSO).
-
Target anaerobic microorganism (e.g., Bacteroides fragilis).
-
Appropriate broth medium (e.g., pre-reduced Brucella broth).
-
96-well microtiter plates.
-
Anaerobic chamber or gas-generating system.
-
Positive control antibiotic (e.g., metronidazole).
-
Negative control (broth and solvent).
-
Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL).
Procedure:
-
Serial Dilution: Prepare a two-fold serial dilution of the test compound in the broth medium across the wells of a 96-well plate. Also, prepare dilutions for the positive control.
-
Inoculation: Add the standardized bacterial inoculum to each well, except for the sterility control wells.
-
Controls: Include wells for a positive control (bacteria and standard antibiotic), a negative/growth control (bacteria and broth), and a sterility control (broth only).
-
Incubation: Incubate the plates under anaerobic conditions at 37°C for 24-48 hours.
-
Reading the Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).
Protocol 2: In Vitro Cytotoxicity Assay against Cancer Cell Lines
This protocol describes the MTT assay to evaluate the anticancer activity of a nitroimidazole derivative.
Objective: To assess the dose-dependent cytotoxic effect of the test compound on cancer cells.
Materials:
-
Test nitroimidazole derivative in a suitable solvent.
-
Human cancer cell line (e.g., A549 lung carcinoma or MDA-MB-231 breast adenocarcinoma).[33]
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
96-well cell culture plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: The next day, replace the medium with fresh medium containing serial dilutions of the test compound. Include untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours in a standard cell culture incubator (37°C, 5% CO2). For evaluating hypoxia-selective cytotoxicity, incubate a parallel set of plates in a hypoxic chamber (e.g., 1% O2).
-
MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the LC50 (the concentration of the compound that causes 50% cell death) from the dose-response curve.[32][33]
Part 5: Challenges and Future Directions
Drug Resistance
The emergence of resistance is a significant challenge to the long-term efficacy of nitroimidazole antibiotics. Mechanisms of resistance in bacteria can include:
-
Decreased activity of the nitroreductase enzymes required for drug activation.[7]
-
Mutations in genes involved in the drug activation pathway.[10]
-
Increased oxygen levels that scavenge the reactive radicals.
For antitubercular nitroimidazoles, mutations in the genes encoding the Ddn enzyme or the F420 cofactor biosynthetic pathway can lead to resistance.[29]
Toxicity and Side Effects
While generally well-tolerated, nitroimidazoles can cause a range of side effects. Common adverse effects include gastrointestinal disturbances (nausea, metallic taste), headache, and dizziness.[5][36] More serious, though rare, side effects can include neurotoxicity (peripheral neuropathy, seizures) with high doses or prolonged use.[36][37][38] Some nitroimidazoles, like benznidazole, have concerns regarding potential genotoxicity and carcinogenicity.[17]
Future Perspectives
The future of nitroimidazole research is bright, with several promising avenues:
-
Development of Novel Derivatives: Synthesis of new analogues with improved potency, broader spectrum, better pharmacokinetic profiles, and reduced toxicity is an ongoing effort.[39] This includes the design of compounds that can overcome existing resistance mechanisms.
-
Combination Therapies: Exploring the synergistic effects of nitroimidazoles with other antimicrobial or anticancer agents is a key strategy to enhance efficacy and combat resistance. The BPaL regimen (bedaquiline, pretomanid, and linezolid) for XDR-TB is a prime example of a successful combination therapy.[28][29]
-
Targeted Delivery Systems: Encapsulating nitroimidazoles in nanoparticles or other drug delivery systems could improve their targeting to tumors or sites of infection, thereby increasing efficacy and reducing systemic toxicity.
Conclusion
Nitroimidazole derivatives represent a versatile and enduring class of therapeutic agents. Their unique bioreductive activation mechanism provides a powerful platform for the selective targeting of anaerobic microorganisms and hypoxic tumor cells. While challenges such as drug resistance and potential toxicity remain, continued innovation in medicinal chemistry and a deeper understanding of their biological interactions promise to further expand their therapeutic utility in the ongoing battle against infectious diseases and cancer.
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"mechanism of action of 4-nitroimidazole compounds"
An In-Depth Technical Guide to the Mechanism of Action of 4-Nitroimidazole Compounds
Executive Summary
4-Nitroimidazole compounds represent a critical class of bioreductive prodrugs, whose therapeutic efficacy is unlocked under hypoxic conditions. This selective activation makes them invaluable as antimicrobial agents against anaerobic organisms and as targeted therapeutics for the hypoxic microenvironments of solid tumors. This guide provides a detailed examination of the core mechanism of action, from the initial enzymatic reduction to the ultimate cytotoxic effects on cellular macromolecules. We will explore the stepwise bioactivation pathway, the central role of nitroreductase enzymes, the nature of the resulting DNA damage, and the molecular basis of resistance. Furthermore, this document furnishes detailed, field-proven protocols for key experimental assays used to investigate this mechanism, providing researchers and drug development professionals with a robust framework for their work.
Introduction to 4-Nitroimidazoles
Nitroimidazoles are heterocyclic aromatic compounds that have become foundational in medicine, particularly for treating infections caused by anaerobic bacteria and protozoa.[1][] Their structure can feature a nitro group (NO₂) at the 2, 4, or 5-position of the imidazole ring, a variation that significantly influences their biological activity and reduction potential.[1][3][4] While 2- and 5-nitroimidazoles (like metronidazole) are more common clinically, 4-nitroimidazoles are of significant interest, particularly as hypoxia-activated prodrugs in oncology.[5][6]
The defining characteristic of these compounds is their status as prodrugs: they are relatively inert until the nitro group is reduced.[7][8] This reduction occurs efficiently only in low-oxygen (hypoxic) environments, a condition hallmark of anaerobic microorganisms and the core of many solid tumors.[1][9] This selective activation mechanism confers a therapeutic window, minimizing damage to healthy, oxygenated tissues while concentrating cytotoxic effects in the target environment.
The Core Mechanism: Bioreductive Activation
The journey from an inert prodrug to a cytotoxic agent is a multi-step process centered on the reduction of the 4-nitro group. This process is both oxygen-sensitive and enzyme-dependent.
The Prerequisite of Hypoxia
The selectivity of 4-nitroimidazoles is fundamentally tied to cellular oxygen levels. In normoxic (oxygen-rich) cells, the initial one-electron reduction of the nitro group forms a nitro radical anion. Oxygen rapidly re-oxidizes this radical back to the parent nitro compound in a process termed "futile cycling".[10] This cycle prevents the accumulation of toxic downstream metabolites, thus protecting normal tissues. In hypoxic environments, the scarcity of oxygen allows for further, irreversible reduction steps to proceed, leading to the generation of cytotoxic species.[1][9]
The Central Role of Nitroreductases (NTRs)
The bioactivation is not spontaneous; it is catalyzed by a family of enzymes known as nitroreductases (NTRs).[7][11] These enzymes, which are widespread in bacteria but generally absent in mammalian cells, utilize flavin cofactors (FMN or FAD) and reducing equivalents from NAD(P)H to reduce nitroaromatic compounds.[][7] The presence of specific NTRs, such as oxygen-insensitive NADPH nitroreductase (encoded by rdxA) or NADPH flavin oxidoreductase (frxA) in Helicobacter pylori, is directly linked to susceptibility to nitroimidazole drugs.[7][12] In cancer therapy, the development of hypoxia-activated prodrugs often involves leveraging the elevated NTR activity found in some tumors or introducing bacterial NTRs as part of a gene-directed enzyme prodrug therapy (GDEPT) strategy.[13]
Stepwise Reduction and Generation of Reactive Intermediates
The reduction of the 4-nitro group is a sequential process involving the transfer of multiple electrons. The key cytotoxic agents are not the final amine product but the short-lived, highly reactive intermediates formed along the way.[8][14][15]
-
One-Electron Reduction: The process begins with a single-electron transfer, catalyzed by an NTR, to form a nitro radical anion (R-NO₂⁻) . This is the oxygen-sensitive step.
-
Further Reduction: In the absence of oxygen, this radical is further reduced. A two-electron reduction leads to a nitroso derivative (R-NO) .
-
Formation of Hydroxylamine: A subsequent two-electron reduction converts the nitroso group into a hydroxylamine derivative (R-NHOH) .
These intermediates, particularly the nitro radical anion, nitroso, and hydroxylamine species, are potent electrophiles and oxidizing agents responsible for the compound's cytotoxic effects.[10][14]
Caption: Stepwise reduction of a 4-nitroimidazole compound under hypoxic conditions.
Cellular Targets and Cytotoxicity
The reactive intermediates generated during bioactivation are indiscriminate and react readily with nearby biological macromolecules, leading to widespread cellular damage and, ultimately, cell death.
DNA as the Primary Target
DNA is the most critical target of activated nitroimidazoles. The electrophilic intermediates can covalently bind to DNA, forming adducts that disrupt the helical structure.[][16] This interaction leads to profound DNA damage, including:
This damage overwhelms the cell's repair machinery, halting DNA replication and transcription and triggering apoptotic pathways.[10][17] The extent of DNA damage often correlates with the one-electron reduction potential of the specific nitroimidazole compound.[14]
Other Macromolecular Targets
While DNA is the primary lethal target, other molecules are also affected:
-
Proteins: Reactive metabolites can form adducts with proteins, particularly those with reactive cysteine residues. In some parasites, thioredoxin reductase has been identified as a key protein target, leading to the disruption of the cellular redox balance.[19][20]
-
Thiols: The activation process can deplete intracellular pools of non-protein thiols like glutathione, increasing oxidative stress within the cell.[20]
Caption: Cellular cytotoxicity pathway initiated by reactive nitroimidazole intermediates.
Mechanisms of Resistance
The clinical efficacy of 4-nitroimidazoles can be compromised by the development of resistance, which typically involves impairment of the bioactivation pathway.
Alterations in Nitroreductase Activity
The most common mechanism of resistance is a decrease in the activity of the enzymes responsible for reducing the nitro group.[7][21] This can occur through:
-
Downregulation of NTR gene expression.
-
Inactivating mutations in the genes encoding the nitroreductases, such as rdxA or frxA in H. pylori.[7][12]
Other Mechanisms
While less common, other resistance mechanisms have been described:
-
Increased Efflux: Overexpression of efflux pumps can actively transport the drug out of the cell before it can be activated.[11]
-
Increased DNA Repair: Enhanced DNA repair capacity can potentially overcome the damage induced by the activated drug.[11]
-
Presence of nim Genes: In some bacteria, the presence of specific nim genes, which encode a 5-nitroimidazole reductase, can lead to resistance by converting the drug into a non-toxic amine derivative.[7][21]
Key Experimental Methodologies
Investigating the mechanism of action of 4-nitroimidazoles requires specific and validated experimental protocols. The following sections provide step-by-step methodologies for core assays.
Protocol: Measuring Nitroreductase Activity (Spectrophotometric)
This assay quantifies NTR activity in cell extracts by monitoring the reduction of a chromogenic substrate. This protocol is adapted from methodologies that use menadione to mediate the reduction of cytochrome C.[13]
Rationale: The NTR enzyme uses NADH to reduce menadione. The reduced menadione, in turn, reduces cytochrome C, which can be measured by a change in absorbance at 550 nm. The rate of change is proportional to the NTR activity in the sample.
Methodology:
-
Prepare Cell Lysate:
-
Harvest cells (bacterial or mammalian) and wash with cold PBS.
-
Resuspend the cell pellet in a suitable lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, with protease inhibitors).
-
Lyse the cells by sonication or using a French press on ice.
-
Centrifuge at 14,000 x g for 20 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell extract) and determine the total protein concentration using a Bradford or BCA assay.
-
-
Prepare Reaction Mixture:
-
In a 96-well plate, prepare a reaction mix for each sample containing:
-
50 mM Tris-HCl, pH 7.5
-
500 µM NADH
-
70 µM Horse Heart Cytochrome C
-
500 µM Menadione
-
-
-
Initiate and Measure Reaction:
-
Add 10-50 µg of cell extract protein to each well containing the reaction mixture.
-
Immediately place the plate in a spectrophotometer capable of kinetic reads.
-
Measure the increase in absorbance at 550 nm every 30 seconds for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (Vmax) from the linear portion of the absorbance vs. time curve.
-
NTR activity can be expressed as nmol of cytochrome C reduced per minute per mg of protein, using the extinction coefficient for reduced cytochrome C (21.1 mM⁻¹cm⁻¹).
-
Protocol: Assessing DNA Damage (Alkaline Comet Assay)
The Comet Assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA single-strand breaks and alkali-labile sites in individual cells.[17][22][23]
Rationale: When lysed cells are embedded in agarose and subjected to electrophoresis, damaged DNA (containing fragments and relaxed loops) migrates away from the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage.
Caption: A streamlined workflow for the Alkaline Comet Assay.
Methodology:
-
Cell Preparation:
-
Treat cells with the 4-nitroimidazole compound for the desired time under hypoxic conditions. Include normoxic and untreated controls.
-
Harvest cells and resuspend in cold PBS at a concentration of 1 x 10⁵ cells/mL.
-
-
Slide Preparation:
-
Mix 10 µL of the cell suspension with 75 µL of low-melting-point agarose (0.5% in PBS) at 37°C.
-
Pipette the mixture onto a specially coated microscope slide (e.g., CometSlide™) and cover with a coverslip.
-
Solidify the agarose by placing the slide at 4°C for 10-15 minutes.
-
-
Lysis:
-
Carefully remove the coverslip and immerse the slide in a pre-chilled lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) for at least 1 hour at 4°C.
-
-
Alkaline Unwinding and Electrophoresis:
-
Gently place the slide in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13).
-
Let the DNA unwind for 20-40 minutes in the buffer.
-
Apply a voltage of ~1 V/cm (~25V) and run the electrophoresis for 20-30 minutes. All steps should be performed in the dark to prevent additional DNA damage.
-
-
Neutralization and Staining:
-
Carefully remove the slide and wash it gently 3 times with a neutralization buffer (0.4 M Tris, pH 7.5).
-
Stain the DNA by adding a drop of a fluorescent dye (e.g., SYBR Green I or propidium iodide) and incubate for 5 minutes.
-
-
Analysis:
-
Visualize the slides using a fluorescence microscope.
-
Capture images and analyze at least 50-100 cells per sample using specialized software (e.g., Comet Score, OpenComet) to quantify parameters like % DNA in the tail, tail length, and tail moment.
-
Protocol: Visualizing DNA Double-Strand Breaks (γH2AX Immunofluorescence)
This assay detects DNA DSBs by using an antibody specific for the phosphorylated form of histone H2AX (γH2AX), which rapidly accumulates at the sites of DSBs.[23][24]
Rationale: The formation of discrete nuclear foci of γH2AX is a highly specific and sensitive marker for DNA double-strand breaks. Visualizing and counting these foci allows for the quantification of this severe form of DNA damage.
Methodology:
-
Cell Culture and Treatment:
-
Grow cells on glass coverslips in a multi-well plate.
-
Treat with the 4-nitroimidazole compound as required (hypoxic conditions).
-
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Blocking and Antibody Incubation:
-
Wash three times with PBS.
-
Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA, 0.1% Tween-20 in PBS) for 1 hour.
-
Incubate with a primary antibody against γH2AX (e.g., anti-phospho-Histone H2A.X Ser139) diluted in blocking buffer, typically for 1-2 hours at room temperature or overnight at 4°C.
-
-
Secondary Antibody and Counterstaining:
-
Wash three times with PBS.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse IgG) diluted in blocking buffer for 1 hour in the dark.
-
Wash three times with PBS.
-
Mount the coverslips onto microscope slides using a mounting medium containing a nuclear counterstain like DAPI.
-
-
Imaging and Analysis:
-
Image the cells using a fluorescence or confocal microscope.
-
Quantify the number of γH2AX foci per nucleus. A cell is often considered "positive" if it contains more than 5-10 distinct foci.
-
Conclusion and Future Perspectives
The mechanism of action of 4-nitroimidazole compounds is a paradigm of targeted therapy, leveraging the unique physiology of anaerobic organisms and hypoxic tumor cells. Their efficacy is rooted in a selective, enzyme-driven bioactivation that produces a localized burst of reactive intermediates, leading to catastrophic DNA damage. Understanding this intricate mechanism is not only crucial for optimizing existing therapies but also for overcoming clinical resistance. Future research will likely focus on designing novel 4-nitroimidazole derivatives with improved reduction potentials and broader nitroreductase substrate specificity to combat resistance. Additionally, enhancing the delivery and activation of these compounds specifically within tumor microenvironments remains a key challenge in oncology, promising to further refine their therapeutic index and clinical impact.
References
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ResearchGate. (n.d.). Mechanism of bioreductive activation of 2-nitroimidazole prodrugs. Retrieved from [Link]
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PubMed. (1995). Restricted bioreductive metabolism of a nitroimidazole-thiadiazole derivative with curative action in experimental Trypanosoma cruzi infections. Retrieved from [Link]
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PubMed. (2021). Ratiometric Fluorescence Assay for Nitroreductase Activity: Locked-Flavylium Fluorophore as a NTR-Sensitive Molecular Probe. Retrieved from [Link]
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PubMed Central. (2012). Significance of nitroimidazole compounds and hypoxia-inducible factor-1 for imaging tumor hypoxia. Retrieved from [Link]
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PubMed. (1987). DNA damage induced by reduced nitroimidazole drugs. Retrieved from [Link]
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PubMed. (2002). DNA Single Strand Breaks in Peripheral Blood Lymphocytes Induced by Three Nitroimidazole Derivatives. Retrieved from [Link]
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ResearchGate. (n.d.). A cell-based assay for nitroreductase activity. A library of candidate... Retrieved from [Link]
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PubMed. (1988). Comparative DNA damage induced by nitroimidazole-aziridine drugs: 1. Effects of methyl substitution on drug action. Retrieved from [Link]
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"in vitro studies of 4-(2-methyl-4-nitro-1H-imidazol-1-yl)butan-2-one"
An In-Depth Technical Guide to the In Vitro Evaluation of 4-(2-methyl-4-nitro-1H-imidazol-1-yl)butan-2-one
Authored by a Senior Application Scientist
This guide provides a comprehensive framework for the in vitro investigation of this compound, a novel compound within the nitroimidazole class. While specific data on this molecule is not yet prevalent in published literature, this document leverages the extensive knowledge base of nitroimidazole derivatives to propose a robust, scientifically-grounded evaluation strategy. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize the biological activity of this and similar compounds.
Introduction: The Scientific Rationale for Investigating this compound
Nitroimidazoles are a significant class of compounds with a broad spectrum of activity against anaerobic bacteria and protozoa.[][2][3] Their mechanism of action is contingent on the bioreductive activation of the nitro group under hypoxic conditions, a state prevalent in anaerobic infections and solid tumors.[2][4][5] This process, catalyzed by nitroreductases, generates cytotoxic reactive nitro radicals that induce DNA strand breaks and inhibit nucleic acid synthesis, ultimately leading to cell death.[][2][4]
The specific structure of this compound, featuring a 4-nitroimidazole core, suggests potential biological activity. The 4-nitro isomers are often associated with lower toxicity compared to their 5-nitro counterparts, making them intriguing candidates for therapeutic development.[6] The butan-2-one substituent may influence the compound's lipophilicity and cellular uptake, key determinants of its efficacy.[7][8]
This guide outlines a logical progression of in vitro studies designed to elucidate the antimicrobial, cytotoxic, and mechanistic properties of this compound.
Foundational In Vitro Evaluation: Antimicrobial Activity and Cytotoxicity
The initial phase of investigation focuses on determining the compound's biological activity spectrum and its therapeutic window.
Assessment of Antimicrobial Potency
The primary screening should evaluate the compound's efficacy against a panel of relevant microorganisms.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
-
Microorganism Selection:
-
Anaerobic Bacteria: Bacteroides fragilis, Clostridium perfringens (representing common anaerobic pathogens).[9]
-
Protozoa: Trichomonas vaginalis, Giardia lamblia (if relevant to the intended therapeutic area).[10]
-
Aerobic Bacteria (as controls): Escherichia coli, Staphylococcus aureus to assess specificity.
-
-
Culture Conditions: Anaerobic organisms should be cultured in an anaerobic chamber or using gas-generating packs.
-
Broth Microdilution Method:
-
Prepare a two-fold serial dilution of this compound in appropriate broth medium in a 96-well plate.
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Include positive (microorganism, no compound) and negative (broth only) controls.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours).
-
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Evaluation of Mammalian Cell Cytotoxicity
Assessing the compound's toxicity to human cells is crucial for determining its safety profile.[11][12][13]
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Line Selection:
-
Use a relevant human cell line, such as a liver cell line (e.g., HepG2) to assess potential hepatotoxicity, or a colon cell line (e.g., Caco-2).
-
-
Cell Culture: Culture the selected cell line to ~80% confluency in appropriate medium.
-
Compound Exposure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for 24, 48, and 72 hours.
-
Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
-
MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Living cells with active mitochondrial dehydrogenases will reduce MTT to a purple formazan precipitate.[14]
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).
-
-
Data Analysis: Measure the absorbance at 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells. Calculate the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Data Presentation: Summary of Initial Screening Data
| Parameter | Organism/Cell Line | Result |
| MIC | Bacteroides fragilis | [Insert Value] µg/mL |
| Clostridium perfringens | [Insert Value] µg/mL | |
| Escherichia coli | [Insert Value] µg/mL | |
| Staphylococcus aureus | [Insert Value] µg/mL | |
| IC50 | HepG2 (24h) | [Insert Value] µM |
| HepG2 (48h) | [Insert Value] µM | |
| HepG2 (72h) | [Insert Value] µM |
Delving Deeper: Mechanistic In Vitro Studies
Following the initial characterization, the subsequent phase of research should focus on understanding the compound's mechanism of action.
Investigating the Role of Hypoxia
A hallmark of nitroimidazoles is their hypoxia-selective activation.
Experimental Protocol: Hypoxic Cytotoxicity Assay
-
Cell Culture under Hypoxia:
-
Culture a cancer cell line known to be sensitive to hypoxia-activated prodrugs (e.g., FaDu, HCT-116).
-
Expose the cells to the compound under both normoxic (20% O2) and hypoxic (<1% O2) conditions. A hypoxic chamber is required for this.
-
-
Viability Assessment: Perform a cell viability assay (e.g., crystal violet staining or MTT assay) after a set exposure time (e.g., 24-48 hours).
-
Data Analysis: Compare the cytotoxicity of the compound under normoxic and hypoxic conditions. A significantly lower IC50 value under hypoxia would confirm its selective activation.[5]
Visualization: Hypoxia-Selective Activation Workflow
Caption: Workflow of hypoxia-selective activation of the nitroimidazole compound.
Cellular Uptake and Lipophilicity
The efficiency of a drug is often dependent on its ability to penetrate the cell membrane.
Experimental Protocol: Cellular Uptake Assay
-
Cell Culture and Treatment:
-
Culture a suitable cell line to a high density in a multi-well plate.
-
Treat the cells with a known concentration of this compound for various time points (e.g., 15, 30, 60, 120 minutes).
-
-
Cell Lysis and Compound Quantification:
-
At each time point, wash the cells thoroughly with ice-cold PBS to remove extracellular compound.
-
Lyse the cells using a suitable lysis buffer.
-
Quantify the intracellular concentration of the compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
-
Data Analysis: Plot the intracellular concentration of the compound over time to determine the rate and extent of cellular uptake. This can be correlated with the compound's lipophilicity (octanol:water partition coefficient, P), which can be experimentally determined or predicted in silico.[7]
Assessment of DNA Damage
The primary mechanism of action for nitroimidazoles involves DNA damage.
Experimental Protocol: Comet Assay (Single Cell Gel Electrophoresis)
-
Cell Treatment: Treat cells with the compound at its IC50 concentration for a defined period.
-
Cell Embedding and Lysis:
-
Embed the treated cells in a low-melting-point agarose on a microscope slide.
-
Lyse the cells with a lysis buffer to remove membranes and proteins, leaving behind the nuclear material (nucleoids).
-
-
Electrophoresis: Subject the slides to electrophoresis. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail".
-
Visualization and Analysis:
-
Stain the DNA with a fluorescent dye (e.g., SYBR Green).
-
Visualize the comets using a fluorescence microscope and quantify the extent of DNA damage using appropriate software (measuring tail length and intensity). An increase in comet tail formation indicates DNA strand breaks.
-
Visualization: Proposed Mechanism of Action
Caption: Proposed mechanism of action for the nitroimidazole compound.
Conclusion and Future Directions
This technical guide provides a comprehensive, step-by-step approach for the in vitro characterization of this compound. By systematically evaluating its antimicrobial activity, cytotoxicity, and mechanism of action, researchers can build a robust data package to support its further development.
Future studies could involve more detailed mechanistic investigations, such as identifying the specific nitroreductases involved in its activation and exploring its potential as a radiosensitizer in cancer therapy. In vivo studies in relevant animal models would be the logical next step to validate the in vitro findings.
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Whitepaper: A Strategic Framework for Identifying and Validating Therapeutic Targets of 4-(2-methyl-4-nitro-1H-imidazol-1-yl)butan-2-one
Abstract
The nitroimidazole scaffold is a cornerstone in medicinal chemistry, renowned for its efficacy against anaerobic microbes and its potential as a hypoxia-activated anticancer agent.[1] The novel compound, 4-(2-methyl-4-nitro-1H-imidazol-1-yl)butan-2-one, belongs to this critical class of therapeutics. Its structure suggests a prodrug mechanism, requiring bioreductive activation to exert its cytotoxic effects, a process that is highly dependent on the cellular microenvironment.[][3] Understanding the precise molecular targets of this compound is paramount for optimizing its therapeutic index, predicting off-target effects, and discovering novel indications. This technical guide presents a comprehensive, hypothesis-driven framework for the systematic identification and validation of its therapeutic targets. We move beyond theoretical discussions to provide detailed, field-proven experimental protocols, including affinity-based chemoproteomics and the Cellular Thermal Shift Assay (CETSA), offering a robust roadmap for researchers to elucidate the compound's mechanism of action from initial hypothesis to in-cell validation.
The Scientific Premise: Understanding the Nitroimidazole Core
The therapeutic potential of this compound is intrinsically linked to its 4-nitroimidazole moiety. Compounds of this class are typically non-toxic prodrugs that undergo activation under low-oxygen (hypoxic) conditions, which are characteristic of anaerobic infections and the core of solid tumors.[1][4]
Mechanism of Action (Hypothesized): The central hypothesis is that the compound's nitro group is reduced by specific enzymes, such as nitroreductases found in anaerobic organisms or overexpressed in hypoxic cancer cells.[3][5] This reduction process generates highly reactive nitroso radicals. These radicals are indiscriminate in their reactivity, covalently binding to and disrupting the function of essential macromolecules like DNA, leading to cell death.[3] While DNA is a primary ultimate target, the specific proteins that the compound or its metabolites interact with prior to or in concert with this DNA damage are key to its specific therapeutic profile and potential side effects.
Hypothesized Therapeutic Arenas:
-
Infectious Diseases: Targeting anaerobic bacteria (e.g., Clostridium difficile, Bacteroides fragilis) and protozoa (e.g., Trichomonas vaginalis, Giardia lamblia) that possess the necessary nitroreductase enzymes for activation.[][5][6]
-
Oncology: Exploiting the hypoxic microenvironment of solid tumors, where endogenous reductases can activate the compound, leading to selective killing of cancer cells while sparing healthy, well-oxygenated tissues.[1]
A Phased Approach to Target Deconvolution
To move from a class-based hypothesis to compound-specific targets, a multi-step, evidence-based approach is required. We propose a two-phase experimental framework designed to first identify potential binding partners and then rigorously validate these interactions within a native cellular environment.
Phase I: Unbiased Identification of Protein Interactors via Affinity-Based Chemoproteomics
The foundational step is to identify which proteins in a complex cellular lysate physically associate with the compound. Affinity chromatography, or a "pulldown" assay, coupled with mass spectrometry (MS) is the gold standard for this purpose.[7][8][9] This technique involves immobilizing a modified version of the compound to "fish" for its binding partners from a sea of cellular proteins.
Causality in Experimental Design: The success of this method hinges on the design of a chemical probe that retains the core pharmacophore of the parent compound while allowing for immobilization. A linker arm with a terminal biotin or alkyne group is typically added at a position determined to be non-essential for its predicted activity. This ensures that the probe's binding profile faithfully represents that of the unmodified drug.[8]
Caption: Workflow for identifying protein targets using an immobilized compound probe to capture binding partners from cell lysate for subsequent identification by mass spectrometry.
-
Probe Synthesis: Synthesize an analogue of this compound featuring an alkyne handle on a linker attached to a non-critical position of the molecule.[10]
-
Immobilization: Covalently attach the alkyne-tagged probe to azide-functionalized agarose beads via a copper-catalyzed click chemistry reaction. This creates a stable affinity matrix.[11]
-
Lysate Preparation: Culture relevant cells (e.g., a hypoxic cancer cell line or an anaerobic bacterium) and prepare a native cell lysate using a non-denaturing lysis buffer to preserve protein structures and interactions.
-
Incubation: Incubate the cell lysate with the probe-coated beads. As a crucial negative control, also incubate lysate with uncoated beads to identify proteins that bind non-specifically to the matrix itself.
-
Washing: Perform a series of stringent washes with buffers of increasing salt concentration. This step is critical for removing weakly and non-specifically bound proteins, thereby enriching for true interactors.[9]
-
Elution: Elute the specifically bound proteins from the beads using a denaturing solution (e.g., SDS-PAGE loading buffer).
-
Protein Identification: Separate the eluted proteins by SDS-PAGE, excise the protein bands, and perform in-gel tryptic digestion. The resulting peptides are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[12][13]
-
Data Analysis: Identify proteins that are significantly enriched in the probe pulldown compared to the negative control beads. These are your high-confidence candidate targets.[14]
Phase II: Validating Target Engagement in Live Cells with CETSA
Identifying a protein via pulldown-MS demonstrates a physical interaction, but it does not confirm that this interaction occurs within the complex milieu of a living cell or that it is functionally relevant. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that directly measures a compound's engagement with its target in intact cells.[15][16]
Causality in Experimental Design: CETSA is based on the principle that when a ligand binds to a protein, it generally stabilizes the protein's structure.[17] This increased stability makes the protein more resistant to heat-induced denaturation and aggregation. By heating cells treated with the compound across a temperature gradient and measuring the amount of soluble target protein remaining at each temperature, we can observe a "thermal shift" indicative of direct binding.[18][19]
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Methodological & Application
Application Notes & Protocols for Antimicrobial Assays Using 4-(2-methyl-4-nitro-1H-imidazol-1-yl)butan-2-one
Introduction: The Context of Nitroimidazole Derivatives in Antimicrobial Research
Nitroimidazoles represent a critical class of synthetic antimicrobial agents, indispensable for their activity against anaerobic bacteria and certain protozoa.[][2] Their efficacy stems from a unique mechanism of action; they are prodrugs that require reductive activation of their nitro group within the microbial cell.[3][4] This process, which occurs efficiently in the low-redox potential environment of anaerobic organisms, generates reactive nitro radical anions.[3][5] These cytotoxic intermediates disrupt cellular macromolecules, including DNA, leading to strand breakage and ultimately, cell death.[4][5]
The compound of interest, 4-(2-methyl-4-nitro-1H-imidazol-1-yl)butan-2-one (CAS No. 126664-28-6), is a derivative of this class.[6][7] While specific literature on its antimicrobial profile is emerging, its structure—featuring the essential 4-nitroimidazole core—suggests a strong potential for activity against anaerobic pathogens.[8][9][10] The butan-2-one side chain may influence its pharmacokinetic and pharmacodynamic properties, such as solubility, cell permeability, and interaction with activating enzymes, making its characterization a valuable pursuit for drug development professionals.
These application notes provide a comprehensive framework for the systematic evaluation of this compound's antimicrobial properties, grounded in methodologies established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[11][12][13]
Mechanism of Action: The Nitroimidazole Pathway
The antimicrobial action of nitroimidazoles is a multi-step intracellular process. Understanding this pathway is crucial for interpreting experimental results and hypothesizing about potential resistance mechanisms.
-
Passive Diffusion : The uncharged prodrug enters the microbial cell.[3]
-
Reductive Activation : In anaerobic or microaerophilic environments, low-redox potential electron-transport proteins (e.g., ferredoxin) donate electrons to the nitro group of the imidazole ring.[][3]
-
Radical Formation : This reduction forms a short-lived, highly reactive nitro radical anion and other cytotoxic intermediates.[4][5]
-
Macromolecular Damage : The reactive radicals induce damage to microbial DNA, leading to helical structure destabilization, strand breakage, and cell death.[][5]
This oxygen-dependent activation explains why nitroimidazoles are selectively toxic to anaerobes; in the presence of oxygen, the radical is rapidly re-oxidized back to its parent nitro compound, preventing the accumulation of cytotoxic agents.[3]
Caption: Reductive activation pathway of nitroimidazole compounds in anaerobic bacteria.
PART 1: Preparation and Handling of the Test Compound
Scientific integrity begins with the proper preparation of the agent being tested.
Reagent Preparation
-
Compound Source : Obtain this compound from a reputable chemical supplier.[14]
-
Solvent Selection : Due to the limited published data, solubility must be determined empirically. Start with Dimethyl Sulfoxide (DMSO) as it is a common solvent for novel compounds in antimicrobial assays. Ensure the final concentration of DMSO in the assay medium does not exceed 1%, as higher concentrations can inhibit microbial growth.
-
Stock Solution Preparation :
-
Accurately weigh a precise amount of the compound (e.g., 10 mg).
-
Dissolve in a minimal volume of 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL or 10,000 µg/mL).
-
Sterilize the stock solution by filtering through a 0.22 µm syringe filter into a sterile, amber glass vial to protect from light.
-
Store at -20°C. Document the date of preparation and concentration.
-
Safety and Handling Precautions
As with all nitro-containing compounds, appropriate safety measures are mandatory.[15][16][17]
-
Personal Protective Equipment (PPE) : Always wear a lab coat, safety glasses, and nitrile gloves when handling the compound or its solutions.[18]
-
Ventilation : Handle the dry powder and concentrated stock solutions in a chemical fume hood to avoid inhalation.[18]
-
Disposal : Dispose of all waste containing the compound according to your institution's hazardous chemical waste guidelines.
PART 2: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[19][20] The broth microdilution method is the gold standard and is recommended here.[13][21][22]
Materials
-
Test Compound Stock Solution
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well U-bottom microtiter plates
-
Bacterial strains (see Table 1)
-
0.5 McFarland turbidity standard
-
Sterile saline (0.85% NaCl)
-
Incubator (35 ± 2°C)
-
Multichannel pipette
Quality Control (QC)
Assay validity is paramount. Always include reference QC strains with known MIC values to ensure the reliability of the media, reagents, and technique.[23][24]
| QC Strain | Organism Type | Rationale |
| Escherichia coli ATCC 25922 | Gram-negative aerobe | Standard for aerobic susceptibility testing.[23][25] |
| Staphylococcus aureus ATCC 29213 | Gram-positive aerobe | Standard for aerobic susceptibility testing.[26] |
| Pseudomonas aeruginosa ATCC 27853 | Gram-negative aerobe | Represents a non-fermenting, often resistant organism.[26] |
| Bacteroides fragilis ATCC 25285 | Gram-negative anaerobe | Key reference strain for anaerobic susceptibility testing.[26] |
| Clostridium perfringens ATCC 13124 | Gram-positive anaerobe | Represents spore-forming anaerobic pathogens.[26] |
| Table 1: Recommended Quality Control Strains for Antimicrobial Assays. |
Protocol: Broth Microdilution MIC Assay
Caption: Workflow for the Broth Microdilution MIC Assay.
Step-by-Step Procedure:
-
Plate Preparation : In a 96-well plate, add 50 µL of CAMHB to wells 2 through 12 in the desired rows.
-
Compound Dilution :
-
Add 100 µL of a working solution of the test compound (prepared from the stock to be 2x the highest desired test concentration) to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2. Mix well.
-
Continue this serial dilution across the plate to well 10. Discard 50 µL from well 10.
-
Well 11 serves as the growth control (no compound).
-
Well 12 serves as the sterility control (no bacteria).
-
-
Inoculum Preparation :
-
From a fresh agar plate (18-24 hours growth), select 3-5 colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Within 15 minutes, dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation : Add 50 µL of the final bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.
-
Incubation :
-
For aerobic bacteria, incubate the plate at 35 ± 2°C for 18-24 hours in ambient air.
-
For anaerobic bacteria, incubate in an anaerobic environment (e.g., anaerobic jar or chamber) for 48 hours.
-
-
Reading the MIC : The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed. Compare each well to the growth control (well 11).
PART 3: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[19][22] This assay is a direct extension of the MIC test and helps differentiate between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.
Protocol: MBC Determination
-
Post-MIC Plating : Following the MIC reading, take a 10 µL aliquot from each well that showed no visible growth (i.e., the MIC well and all wells with higher concentrations).
-
Subculture : Spot-plate each aliquot onto a quadrant of a non-selective agar plate (e.g., Tryptic Soy Agar).
-
Incubation : Incubate the agar plates under the appropriate conditions (aerobic or anaerobic) for 18-24 hours.
-
Reading the MBC : The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count. Practically, this is often identified as the concentration from the well that yields ≤ 2-3 colonies on the subculture plate, assuming an initial inoculum of 5 x 10⁵ CFU/mL.
| Interpretation | Condition |
| Bactericidal | MBC is no more than four times the MIC (MBC/MIC ≤ 4).[27] |
| Bacteriostatic | MBC is more than four times the MIC (MBC/MIC > 4). |
| Tolerance | MBC is ≥32 times the MIC.[27] |
| Table 2: Interpreting MIC and MBC Results. |
PART 4: Disk Diffusion Susceptibility Testing
The disk diffusion (Kirby-Bauer) method is a qualitative or semi-quantitative test that provides a visual representation of antimicrobial activity. It is valuable for screening and for laboratories without access to automated microdilution equipment.
Materials
-
Mueller-Hinton Agar (MHA) plates (4 mm depth)
-
Sterile blank paper disks (6 mm diameter)
-
Test compound solution of a known concentration
-
Bacterial inoculum prepared to 0.5 McFarland standard
-
Sterile cotton swabs
-
Calipers or ruler for measuring zone diameters
Protocol: Disk Diffusion Assay
-
Inoculum Application : Dip a sterile cotton swab into the standardized inoculum (0.5 McFarland). Remove excess fluid by pressing the swab against the inside of the tube.
-
Lawn Culture : Swab the entire surface of an MHA plate three times, rotating the plate 60 degrees between each application to ensure even coverage.
-
Disk Preparation and Application :
-
Aseptically apply a precise volume of the test compound solution onto a blank sterile disk. The amount should be determined empirically (e.g., 10-30 µg per disk). Allow the solvent to evaporate completely in a sterile environment.
-
Place the impregnated disk onto the surface of the inoculated agar.
-
Apply a control disk (e.g., a commercial antibiotic disk with known activity against the QC strain) to validate the test.
-
-
Incubation : Following the "15-15-15 minute rule," incubate the plates within 15 minutes of disk application. Invert the plates and incubate at 35 ± 2°C for 18-24 hours.
-
Measurement : Measure the diameter of the zone of inhibition (the area of no growth) around the disk in millimeters. The zone diameter is inversely correlated with the MIC.[19]
Conclusion and Future Directions
These protocols provide a standardized, robust framework for the initial antimicrobial characterization of this compound. By adhering to established guidelines from EUCAST and CLSI, researchers can generate reliable and reproducible data.[11][12][13] The results from these assays—MIC, MBC, and disk diffusion—will establish the compound's spectrum of activity and potency, guiding further research into its potential as a therapeutic agent. Future studies may include time-kill kinetics assays, mechanism of resistance studies, and in vivo efficacy models.
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Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains. Brieflands. Available from: [Link]
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Determination of minimum inhibitory concentrations. PubMed. Available from: [Link]
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Synthesis, Characterization and Evaluation of Antimicrobial Activity for New Nitroimidazole Derivatives. Impactfactor. Available from: [Link]
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Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. Emery Pharma. Available from: [Link]
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Nitroimidazoles. Lecturio. Available from: [Link]
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(PDF) 5-Nitroimidazole derivatives and their antimicrobial activity. ResearchGate. Available from: [Link]
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Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Minimum Fungicidal Concentration (MFC) Testing. Pacific BioLabs. Available from: [Link]
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Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. European Committee on Antimicrobial Susceptibility Testing. Available from: [Link]
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Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. European Committee on Antimicrobial Susceptibility Testing. Available from: [Link]
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Disk Diffusion and Quality Control. EUCAST. Available from: [Link]
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STANDARD QUALITY CONTROL STRAINS FOR ANTIBIOGRAM. Microbiology Class. Available from: [Link]
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Antimicrobial susceptibility testing EUCAST disk diffusion method. National Institute for Communicable Diseases (NICD). Available from: [Link]
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Performance Standards for Antimicrobial Disk and Dilution Susceptibility Tests for Bacteria Isolated From Animals; Approved Standard. Clinical and Laboratory Standards Institute. Available from: [Link]
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EUCAST - Home. European Committee on Antimicrobial Susceptibility Testing. Available from: [Link]
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EUCAST expert rules in antimicrobial susceptibility testing. PubMed. Available from: [Link]
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CAS#:126664-28-6 | this compound. Chemsrc. Available from: [Link]
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An efficient room temperature synthesis of N 1-(4-substitutedbenzyl)-2-methyl-4-nitro-1H-imidazoles and N 1-butyl-2-methyl-4-nitro-1H-imidazoles. ResearchGate. Available from: [Link]
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Design and synthesis of 4-nitroimidazole derivatives with potential antitubercular activity. Fine Chemical Technologies. Available from: [Link]
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Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica. Available from: [Link]
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Handling Hazardous Chemicals In A Laboratory Setting: A Comprehensive Guide. Clym Environmental. Available from: [Link]
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Application Notes and Protocols for the In Vitro Evaluation of 4-(2-methyl-4-nitro-1H-imidazol-1-yl)butan-2-one against Helicobacter pylori
Introduction: The Therapeutic Potential of Nitroimidazoles against Helicobacter pylori
Helicobacter pylori is a Gram-negative, microaerophilic bacterium that colonizes the gastric mucosa of more than half of the world's population.[1] It is a primary etiological agent in chronic gastritis, peptic ulcer disease, and is classified as a Class I carcinogen for its role in the development of gastric adenocarcinoma and mucosa-associated lymphoid tissue (MALT) lymphoma.[1] Standard eradication therapies, typically involving a combination of a proton pump inhibitor and two or more antibiotics, are facing declining efficacy due to the rise of antimicrobial resistance.[2] Metronidazole, a 5-nitroimidazole antibiotic, has long been a cornerstone of these regimens, but resistance is now widespread, necessitating the development of novel antimicrobial agents.[2]
The compound 4-(2-methyl-4-nitro-1H-imidazol-1-yl)butan-2-one belongs to the nitroimidazole class of antimicrobials. The general mechanism of action for nitroimidazoles is contingent upon the reduction of their nitro group within a susceptible anaerobic or microaerophilic microorganism.[3][4][5][6] This process, catalyzed by bacterial nitroreductases, generates reactive cytotoxic intermediates, including free radicals, that induce damage to bacterial DNA and other macromolecules, ultimately leading to cell death.[3][4][6][7] It is hypothesized that this compound will exert its antimicrobial effect against H. pylori through a similar mechanism of action. The development of novel nitroimidazole derivatives is a promising strategy to overcome existing resistance mechanisms, which are often associated with mutations in the genes encoding nitroreductases.[2][8]
These application notes provide a comprehensive suite of protocols for the initial in vitro characterization of this compound against reference strains and clinical isolates of H. pylori. The described methodologies will enable researchers to determine the compound's potency, bactericidal activity, and potential to inhibit the key virulence factor, urease.
PART 1: Compound Handling and Preparation
Prior to initiating any biological assays, a thorough understanding of the physicochemical properties of this compound is essential.
1.1. Physicochemical Characterization (As available)
| Property | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 126664-28-6 | [3][4][9] |
| Molecular Formula | C8H11N3O3 | [4] |
| Molecular Weight | 197.19 g/mol | [4] |
| Solubility | To be determined experimentally. | - |
| Storage | Sealed in a dry environment at 2-8°C. | [4] |
1.2. Protocol for Solubility Testing and Stock Solution Preparation
Rationale: Accurate determination of the compound's solubility is critical for preparing homogenous stock solutions and ensuring reliable dosing in subsequent assays. Dimethyl sulfoxide (DMSO) is a common solvent for initial solubility tests of novel compounds.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Phosphate-buffered saline (PBS), pH 7.4, sterile
-
Vortex mixer
-
Sterile, amber microcentrifuge tubes
Procedure:
-
Accurately weigh 1-5 mg of the compound into a sterile amber microcentrifuge tube.
-
Add a small, precise volume of DMSO (e.g., 100 µL) to achieve a high initial concentration (e.g., 10-50 mg/mL).
-
Vortex vigorously for 2-5 minutes to facilitate dissolution.
-
Visually inspect for any particulate matter. If the compound has fully dissolved, it is soluble at that concentration.
-
If not fully dissolved, incrementally add more DMSO and repeat the vortexing step until complete dissolution is achieved. Record the final concentration.
-
Prepare a high-concentration stock solution (e.g., 10 mg/mL or 50 mM) in 100% DMSO.
-
For use in assays, create working stock solutions by diluting the primary stock in the appropriate culture medium. Note: The final concentration of DMSO in the assay should not exceed 1% (v/v) to avoid solvent-induced toxicity to H. pylori.
PART 2: Antimicrobial Susceptibility Testing
2.1. Helicobacter pylori Strains and Culture Conditions
Rationale: The use of both a reference strain (e.g., ATCC 43504) and clinically isolated strains is crucial for evaluating the compound's efficacy against a broader, more clinically relevant bacterial population, including those with potential pre-existing resistance. H. pylori is a fastidious microaerophile requiring specific atmospheric and nutritional conditions for optimal growth.
Recommended Strains:
-
H. pylori ATCC 43504 (reference strain)
-
A panel of well-characterized clinical isolates, including metronidazole-susceptible and metronidazole-resistant strains.
Culture Media:
-
Solid Medium: Brucella agar or Columbia agar supplemented with 5-10% defibrinated horse or sheep blood.[10]
-
Liquid Medium: Brucella broth supplemented with 5-10% fetal bovine serum (FBS).[9]
Incubation Conditions:
-
Temperature: 37°C
-
Atmosphere: Microaerophilic conditions (5% O2, 10% CO2, 85% N2) with high humidity.[9] This can be achieved using a tri-gas incubator or a gas-generating pouch system in a sealed jar.
2.2. Protocol for Determination of Minimum Inhibitory Concentration (MIC)
Rationale: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standardized and efficient technique for determining the MIC of multiple compounds against various bacterial strains.[11][12][13]
Workflow for MIC Determination
Caption: Workflow for the colorimetric urease inhibition assay.
Procedure:
-
Urease Preparation: Prepare a crude cell-free extract of H. pylori by harvesting bacteria, washing with PBS, and lysing the cells via sonication on ice. Centrifuge the lysate to pellet cell debris and collect the supernatant containing the urease enzyme.
-
Assay Setup: In a 96-well plate, add 50 µL of the H. pylori lysate to each well.
-
Inhibitor Addition: Add 50 µL of various concentrations of this compound to the wells. For a positive control, use a known urease inhibitor like acetohydroxamic acid. For a negative control, add buffer instead of an inhibitor.
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the compound to interact with the enzyme.
-
Reaction Initiation: Add 100 µL of the assay reagent (containing urea and a pH indicator such as phenol red) to each well.
-
Incubation and Measurement: Incubate at 37°C for 20 minutes. The production of ammonia will increase the pH, causing a color change in the indicator. Measure the absorbance at a wavelength appropriate for the indicator (e.g., 570 nm for phenol red).
-
Data Analysis: Calculate the percentage of urease inhibition for each compound concentration relative to the negative control. Plot the inhibition percentage against the log of the compound concentration to determine the IC50 value (the concentration required to inhibit 50% of the urease activity).
PART 4: Safety and Handling
Helicobacter pylori is a Biosafety Level 2 (BSL-2) pathogen. All work involving live cultures must be conducted in a certified Class II biological safety cabinet. Personal protective equipment (PPE), including lab coats and gloves, is mandatory. All contaminated materials must be decontaminated, preferably by autoclaving, before disposal. Practice good microbiological techniques to prevent aerosol formation and accidental ingestion.
Conclusion and Future Directions
The protocols outlined in this document provide a robust framework for the initial in vitro assessment of this compound against H. pylori. Successful demonstration of potent antimicrobial and anti-urease activity would warrant further investigation, including time-kill kinetic studies, assessment of activity against a broader panel of resistant clinical isolates, and evaluation of its potential for resistance development. Ultimately, promising in vitro data would form the basis for progression to in vivo efficacy studies in appropriate animal models of H. pylori infection.
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Leitsch, D., et al. (2011). Nitroimidazole drugs vary in their mode of action in the human parasite Giardia lamblia. Journal of Antimicrobial Chemotherapy. [Link]
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Zarei, M., et al. (2024). The antibacterial and anti-biofilm effects of novel synthetized nitroimidazole compounds against methicillin-resistant Staphylococcus aureus and carbapenem-resistant Escherichia coli and Klebsiella pneumonia in vitro and in silico. Scientific Reports. [Link]
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Ghorab, M. M., et al. (2015). An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety. Molecules. [Link]
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Journal of Organic and Pharmaceutical Chemistry. (n.d.). Synthesis and the antimicrobial activ. [Link]
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Application Notes and Protocols for Cell Culture Experiments with 4-(2-methyl-4-nitro-1H-imidazol-1-yl)butan-2-one
<
Introduction: Understanding 4-(2-methyl-4-nitro-1H-imidazol-1-yl)butan-2-one as a Hypoxia-Activated Prodrug
This compound belongs to the nitroimidazole class of compounds, which are of significant interest in oncology research.[1] The core principle behind their therapeutic potential lies in the hypoxic (low oxygen) microenvironment characteristic of solid tumors.[2][3] In well-oxygenated, healthy tissues, nitroimidazoles are relatively inert. However, within the hypoxic regions of a tumor, the nitro group of the compound can be bio-reductively activated by intracellular reductases.[4][] This process generates reactive nitrogen species that can induce cellular damage, leading to cytotoxicity.[2][4] This selective activation makes compounds like this compound promising candidates for hypoxia-activated prodrugs (HAPs), which are designed to target tumor cells while minimizing damage to normal tissues.[3][6][7]
The imidazole ring is a key structural feature that can interfere with DNA synthesis and alter the function of enzymes involved in DNA replication.[8] The cytotoxic effects of activated nitroimidazoles are often attributed to their ability to cause DNA strand breaks and form adducts with cellular macromolecules.[2][4] Therefore, experimental evaluation of this compound necessitates a focus on its differential effects under normoxic versus hypoxic conditions, as well as a direct assessment of its potential to induce DNA damage.
This guide provides a comprehensive framework for conducting cell culture-based investigations into the biological activity of this compound. We will detail protocols for assessing cytotoxicity, specifically under hypoxic conditions, and for quantifying DNA damage. Furthermore, we will explore the use of 3D spheroid cultures to better mimic the tumor microenvironment.[9][10]
Pre-Experimental Preparations: Ensuring Rigor and Safety
Compound Handling and Storage
While specific handling guidelines for this compound are not extensively documented in publicly available literature, it is prudent to treat it as a potentially hazardous substance.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when handling the compound.
-
Weighing and Dissolving: Handle the solid compound in a chemical fume hood to avoid inhalation of airborne particles. For stock solutions, dissolve the compound in a suitable solvent like dimethyl sulfoxide (DMSO) at a high concentration (e.g., 10-100 mM). Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.
-
Working Solutions: Prepare fresh working solutions by diluting the stock solution in a serum-free cell culture medium immediately before each experiment. It is crucial to determine the final DMSO concentration in the culture medium and ensure it is consistent across all experimental and control groups, typically below 0.5% (v/v), to avoid solvent-induced cytotoxicity.
Cell Line Selection and Maintenance
The choice of cell line is critical for the successful evaluation of a hypoxia-activated prodrug.
-
Recommended Cell Lines: Cancer cell lines known to develop hypoxic regions in tumors are ideal. Examples include, but are not limited to, human non-small cell lung carcinoma (e.g., A549, H460), colorectal cancer (e.g., HCT116, HT29), breast cancer (e.g., MDA-MB-231), and glioblastoma (e.g., U-87 MG) cell lines.[8] It is beneficial to screen a panel of cell lines to assess for differential sensitivity.
-
Cell Culture Conditions: Maintain cell lines in their recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics (e.g., penicillin-streptomycin) in a humidified incubator at 37°C with 5% CO2. Ensure cells are in the logarithmic growth phase and sub-cultured regularly to maintain their health and viability. For all experiments, it is essential to use cells with a low passage number to ensure consistency and reproducibility.
Experimental Protocols
Protocol 1: Assessing Cytotoxicity under Normoxic and Hypoxic Conditions using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[11][12] This protocol is designed to determine the concentration-dependent cytotoxicity of this compound under both normal oxygen (normoxia) and low oxygen (hypoxia) conditions.
Materials:
-
Selected cancer cell line(s)
-
Complete culture medium
-
Serum-free, phenol red-free culture medium
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)[13]
-
Solubilization solution (e.g., DMSO, or 0.1% NP-40 in isopropanol with 4 mM HCl)[13]
-
96-well cell culture plates
-
Hypoxia chamber or incubator capable of regulating O2 levels[14]
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare a serial dilution of this compound in serum-free medium to achieve the desired final concentrations. Include a vehicle control (DMSO at the same final concentration as the highest compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the compound dilutions or vehicle control.
-
Prepare two identical plates: one for normoxic conditions and one for hypoxic conditions.
-
-
Incubation:
-
Normoxic Plate: Incubate at 37°C, 5% CO2 for 24-72 hours.
-
Hypoxic Plate: Place the plate in a hypoxia chamber or incubator set to 1% O2 (or less), 5% CO2, and balance N2 at 37°C for 24-72 hours. Alternatively, chemical induction of hypoxia can be achieved using cobalt chloride (CoCl2) at a final concentration of 100-150 µM.[15]
-
-
MTT Assay:
-
After the incubation period, add 10-20 µL of MTT solution (final concentration 0.5 mg/mL) to each well.[13][16]
-
Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[16]
-
Carefully aspirate the medium containing MTT.
-
Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[13][16]
-
Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution.[13]
-
-
Data Acquisition:
-
Measure the absorbance at 570-590 nm using a microplate reader.[12]
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the log of the compound concentration and determine the IC50 (half-maximal inhibitory concentration) values for both normoxic and hypoxic conditions using non-linear regression analysis.
| Parameter | Normoxia | Hypoxia |
| IC50 (µM) | [Insert experimental value] | [Insert experimental value] |
| Hypoxic Cytotoxicity Ratio (HCR) | \multicolumn{2}{ | c |
A higher HCR indicates greater selective cytotoxicity under hypoxic conditions.
Protocol 2: Detection of DNA Damage using the Alkaline Comet Assay
The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells.[17][18][19] Under alkaline conditions, the assay can detect both single and double-stranded DNA breaks.[17][19]
Materials:
-
Cells treated with this compound under normoxic and hypoxic conditions
-
Comet assay slides (or pre-coated microscope slides)
-
Low melting point agarose (LMA) and normal melting point agarose (NMA)
-
Lysis buffer (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10)
-
Alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH >13)
-
Neutralization buffer (e.g., 0.4 M Tris, pH 7.5)
-
DNA staining solution (e.g., SYBR Green I, propidium iodide)
-
Fluorescence microscope with appropriate filters
Procedure:
-
Cell Preparation:
-
Treat cells with the compound at concentrations around the IC50 value determined from the MTT assay for a shorter duration (e.g., 4-6 hours) under both normoxic and hypoxic conditions.
-
Harvest the cells by trypsinization, wash with ice-cold PBS, and resuspend at a concentration of ~1 x 10^5 cells/mL in ice-cold PBS.[18]
-
-
Slide Preparation:
-
Prepare a 1% NMA solution and coat the comet assay slides. Allow to dry completely.
-
Melt 1% LMA and maintain it at 37°C.
-
Mix approximately 10 µL of the cell suspension with 90 µL of the LMA.
-
Quickly pipette this mixture onto the pre-coated slide and cover with a coverslip.
-
Place the slides on a cold flat surface for 10 minutes to solidify the agarose.[18]
-
-
Lysis:
-
DNA Unwinding and Electrophoresis:
-
Gently place the slides in a horizontal gel electrophoresis tank.
-
Fill the tank with fresh, cold alkaline electrophoresis buffer to a level just covering the slides.
-
Allow the DNA to unwind for 20-40 minutes in the buffer.[20]
-
Perform electrophoresis at a low voltage (e.g., ~1 V/cm) for 20-30 minutes.[20]
-
-
Neutralization and Staining:
-
Carefully remove the slides from the tank and immerse them in neutralization buffer for 5-10 minutes. Repeat this step twice.
-
Stain the slides with a suitable DNA fluorescent dye.
-
-
Visualization and Analysis:
-
Visualize the slides using a fluorescence microscope. Damaged DNA will migrate out of the nucleoid, forming a "comet tail".[17]
-
Capture images and analyze them using specialized comet assay software. Key parameters to measure include tail length, percentage of DNA in the tail, and tail moment (tail length × % DNA in the tail).
-
Expected Results: It is hypothesized that cells treated with this compound under hypoxic conditions will exhibit a significant increase in DNA damage compared to untreated controls and cells treated under normoxic conditions.
| Treatment Condition | Average Tail Moment |
| Normoxia - Vehicle Control | [Insert experimental value] |
| Normoxia - Compound | [Insert experimental value] |
| Hypoxia - Vehicle Control | [Insert experimental value] |
| Hypoxia - Compound | [Insert experimental value] |
Protocol 3: Advanced Modeling with 3D Spheroid Cultures
Three-dimensional (3D) spheroid cultures better mimic the in vivo tumor microenvironment, including the development of hypoxic cores.[9][21] This makes them an excellent model for testing hypoxia-activated prodrugs.[22]
Materials:
-
Ultra-low attachment 96-well round-bottom plates or hanging drop plates[10]
-
Selected cancer cell line
-
Complete culture medium
-
Reagents for viability assessment (e.g., CellTiter-Glo® 3D Cell Viability Assay)
Procedure:
-
Spheroid Formation:
-
Seed cells (typically 1,000-5,000 cells per well) in ultra-low attachment plates.
-
Centrifuge the plates at a low speed to facilitate cell aggregation.
-
Incubate for 3-5 days to allow for the formation of compact spheroids.[23]
-
-
Compound Treatment:
-
Once spheroids of a consistent size have formed, carefully replace half of the medium with fresh medium containing the desired concentrations of this compound.
-
-
Incubation:
-
Incubate the spheroids for an extended period (e.g., 5-10 days), replacing the medium with fresh compound-containing medium every 2-3 days.
-
Monitor spheroid growth and morphology using microscopy.
-
-
Viability Assessment:
-
At the end of the treatment period, assess cell viability using an assay optimized for 3D cultures, such as the CellTiter-Glo® 3D assay, which measures ATP levels.
-
Follow the manufacturer's protocol for the chosen assay.
-
Data Analysis:
-
Analyze the data to determine the effect of the compound on spheroid growth and viability.
-
Compare the IC50 values obtained from 3D cultures to those from 2D monolayer cultures. It is anticipated that the hypoxic core of the spheroids will lead to enhanced efficacy of the hypoxia-activated prodrug.
Visualizing Mechanisms and Workflows
Hypothesized Mechanism of Action
Experimental Workflow
Conclusion and Future Directions
The protocols outlined in this guide provide a robust framework for the in vitro characterization of this compound. By systematically evaluating its cytotoxicity under varying oxygen levels and its potential to induce DNA damage, researchers can gain valuable insights into its mechanism of action and its potential as a hypoxia-activated prodrug. The use of 3D spheroid models offers a more physiologically relevant context for these investigations.
Future studies could expand upon this work by:
-
Investigating the specific types of DNA damage induced (e.g., single vs. double-strand breaks).
-
Exploring the role of specific nitroreductase enzymes in the activation of the compound.
-
Assessing the "bystander effect," where the activated drug diffuses from hypoxic cells to kill nearby oxygenated cells.[6]
-
Combining the compound with other anticancer therapies, such as radiation or chemotherapy, to evaluate potential synergistic effects.
By following these detailed protocols and considering these future directions, researchers can effectively advance our understanding of this promising class of compounds and their potential application in cancer therapy.
References
-
Bio-protocol. (2021). Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells. [Link]
-
Cellular and Molecular Life Sciences. (2022). Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]
-
National Center for Biotechnology Information. (2021). A Straightforward Hypoxic Cell Culture Method Suitable for Standard Incubators. [Link]
-
Creative Diagnostics. Comet Assay for the Detection of DNA Breaks Protocol. [Link]
-
ResearchGate. (2015). MTT Proliferation Assay Protocol. [Link]
-
McGill University. (2015). Comet Assay Protocol. [Link]
-
Semantic Scholar. (2011). High-throughput 3D spheroid culture and drug testing using a 384 hanging drop array. [Link]
-
CLYTE Technologies. (2023). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]
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Nature Protocols. (2019). Measuring DNA modifications with the comet assay: a compendium of protocols. [Link]
-
Nature Protocols. (2008). Spheroid-based drug screen: considerations and practical approach. [Link]
-
National Center for Biotechnology Information. (2011). High-throughput 3D spheroid culture and drug testing using a 384 hanging drop array. [Link]
-
faCellitate. (2022). SPHEROID BASED APPROACHES FOR DRUG SCREENING. [Link]
-
American Association for Cancer Research. (2006). A cell-based screening platform for hypoxia-activated prodrugs. [Link]
-
ResearchGate. (2023). Spheroids as 3D Cell Models for Testing of Drugs. [Link]
-
JoVE. (2011). Induction and Testing of Hypoxia in Cell Culture. [Link]
-
ResearchGate. Nitroimidazoles as Anti-Tumor Agents. [Link]
-
ResearchGate. (2021). A Straightforward Hypoxic Cell Culture Method Suitable for Standard Incubators. [Link]
-
Bentham Science. (2020). Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds. [Link]
-
National Center for Biotechnology Information. (2015). Bifunctional metal-nitroimidazole complexes for hypoxia theranosis in cancer. [Link]
-
American Association for Cancer Research. (2021). Selectively Targeting Tumor Hypoxia With the Hypoxia-Activated Prodrug CP-506. [Link]
-
Frontiers in Pharmacology. (2018). Bystander Effects of Hypoxia-Activated Prodrugs: Agent-Based Modeling Using Three Dimensional Cell Cultures. [Link]
-
MDPI. (2022). Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy. [Link]
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Application Notes and Protocols: Efficacy Testing of 4-(2-methyl-4-nitro-1H-imidazol-1-yl)butan-2-one in Animal Models
Introduction: The Rationale for Efficacy Testing of a Novel Nitroimidazole Compound
Nitroimidazole derivatives have long been a cornerstone in the treatment of infections caused by anaerobic bacteria and protozoa.[1] Their mechanism of action, which involves the reductive activation of the nitro group within the pathogen to generate cytotoxic nitroso radicals, makes them particularly effective against a range of parasitic diseases. The compound of interest, 4-(2-methyl-4-nitro-1H-imidazol-1-yl)butan-2-one, hereafter referred to as "NITB," is a novel 4-nitroimidazole derivative. While its specific antiparasitic spectrum is yet to be fully elucidated, its structural similarity to other known nitroimidazoles, such as metronidazole and benznidazole, provides a strong rationale for its evaluation against kinetoplastid parasites, a group responsible for significant global diseases.[2][3]
This document provides a detailed guide for researchers, scientists, and drug development professionals on the preclinical evaluation of NITB's efficacy using established animal models. We will focus on a robust and well-characterized model for visceral leishmaniasis (VL), a systemic and often fatal parasitic disease caused by protozoa of the Leishmania donovani complex. The choice of this model is predicated on the urgent need for new, safe, and effective treatments for leishmaniasis and the known activity of other nitroimidazoles against related protozoa.[2]
The protocols outlined herein are designed to ensure scientific integrity and generate reproducible data, adhering to the principles of robust preclinical study design.[4][5] We will detail the experimental workflow, from animal selection and infection to drug administration and the critical endpoints for assessing therapeutic efficacy.
PART 1: Selecting the Appropriate Animal Model for Visceral Leishmaniasis
Causality Behind Model Selection
The choice of an animal model is critical for the translational relevance of preclinical findings. For visceral leishmaniasis, the BALB/c mouse model of Leishmania donovani infection is widely accepted and utilized. This model recapitulates key aspects of human VL, including parasite dissemination to and replication within the visceral organs, primarily the liver and spleen.[6] Furthermore, the immunological response in BALB/c mice to L. donovani infection is well-documented, providing a solid foundation for interpreting the effects of novel therapeutic agents.
Key Characteristics of the L. donovani BALB/c Mouse Model:
| Parameter | Specification | Rationale |
| Animal Species | Mouse (Mus musculus) | Small size, ease of handling, well-characterized genetics and immunology. |
| Mouse Strain | BALB/c | Susceptible to L. donovani, developing a progressive, non-healing infection that mimics human VL. |
| Pathogen | Leishmania donovani | A primary causative agent of human visceral leishmaniasis. |
| Route of Infection | Intravenous (lateral tail vein) | Ensures systemic infection and reproducible parasite loads in the target organs. |
| Key Endpoints | Parasite burden in liver and spleen, organ weight, clinical signs. | Quantifiable measures of drug efficacy. |
PART 2: Experimental Protocols for Efficacy Testing
Experimental Workflow Overview
The following diagram illustrates the overall workflow for assessing the in vivo efficacy of NITB against L. donovani in BALB/c mice.
Detailed Step-by-Step Protocol
2.2.1. Animal Housing and Care
-
Animals: Female BALB/c mice, 6-8 weeks old, sourced from a reputable vendor.
-
Housing: House mice in individually ventilated cages with a 12-hour light/dark cycle. Provide ad libitum access to standard chow and water.
-
Acclimatization: Allow a minimum of 7 days for acclimatization before the start of the experiment.[4]
-
Ethical Considerations: All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with relevant guidelines.
2.2.2. Parasite Culture and Infection
-
Culture Leishmania donovani (e.g., strain AG83) promastigotes at 26°C in M199 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS) and antibiotics.
-
Harvest parasites in the late logarithmic to stationary phase of growth.
-
Wash the promastigotes three times in sterile phosphate-buffered saline (PBS) by centrifugation.
-
Resuspend the final parasite pellet in PBS and count using a hemocytometer. Adjust the concentration to 1-2 x 10⁸ parasites/mL.
-
On Day 0, infect mice by injecting 100 µL of the parasite suspension (1-2 x 10⁷ promastigotes) into the lateral tail vein.
2.2.3. Drug Formulation and Administration
-
NITB Formulation: Prepare a stock solution of NITB in a suitable vehicle (e.g., 0.5% carboxymethylcellulose with 0.1% Tween 80 in sterile water). The formulation should be stable and homogenous.
-
Dose Selection: Conduct preliminary dose-ranging studies to determine appropriate dose levels. For this protocol, we will use three dose levels of NITB (e.g., 10, 30, and 100 mg/kg).
-
Positive Control: Use a clinically relevant drug, such as miltefosine (e.g., 20 mg/kg), as a positive control to validate the assay.[2]
-
Treatment Groups: Randomly assign mice to the following groups (n=8-10 mice per group):
-
Group 1: Vehicle control (oral gavage)
-
Group 2: NITB (10 mg/kg, oral gavage)
-
Group 3: NITB (30 mg/kg, oral gavage)
-
Group 4: NITB (100 mg/kg, oral gavage)
-
Group 5: Miltefosine (20 mg/kg, oral gavage)
-
-
Administration: Begin treatment on Day 14 post-infection and continue once daily for 14 consecutive days. Administer the formulations via oral gavage.
2.2.4. Monitoring and Endpoint Analysis
-
Clinical Monitoring: Monitor the animals daily for clinical signs of disease (e.g., weight loss, ruffled fur, lethargy). Record body weights twice weekly.
-
Necropsy: On Day 28 post-infection (or 24 hours after the last dose), euthanize the mice by an approved method (e.g., CO₂ asphyxiation followed by cervical dislocation).
-
Organ Harvest: Aseptically remove the liver and spleen. Weigh each organ.
-
Parasite Burden Quantification:
-
Take a small, weighed portion of the liver and the entire spleen.
-
Prepare impression smears on glass slides.
-
Fix the smears with methanol and stain with Giemsa stain.
-
Examine the slides under a light microscope at 1000x magnification (oil immersion).
-
Determine the number of amastigotes per 1000 host cell nuclei for both liver and spleen.
-
Calculate the Leishman-Donovan Unit (LDU) using the following formula: LDU = (Number of amastigotes / Number of host cell nuclei) x Organ weight (in grams)
-
-
Efficacy Calculation: Calculate the percent inhibition of parasite replication for each treatment group compared to the vehicle control group: % Inhibition = [(LDU of vehicle control - LDU of treated group) / LDU of vehicle control] x 100
-
(Optional) Histopathology: Fix portions of the liver and spleen in 10% neutral buffered formalin for histopathological analysis.[7][8] This can provide insights into tissue damage and inflammatory responses.
In Vivo Imaging for Longitudinal Monitoring
For a more advanced and less invasive approach to monitor disease progression and drug efficacy, bioluminescence imaging (BLI) can be employed.[9][10][11] This requires using a transgenic Leishmania strain that expresses a luciferase reporter gene.
Sources
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Application Note: A Validated HPLC Method for the Quantitative Analysis of 4-(2-methyl-4-nitro-1H-imidazol-1-yl)butan-2-one
Abstract
This document details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-(2-methyl-4-nitro-1H-imidazol-1-yl)butan-2-one. This method is designed for researchers, scientists, and drug development professionals requiring accurate determination of this compound, which belongs to the nitroimidazole class—a group known for its therapeutic uses and as potential genotoxic impurities.[1][2] The described protocol utilizes a standard C18 stationary phase with UV detection, ensuring accessibility and reproducibility. The scientific rationale for the selection of chromatographic parameters is discussed in depth. Furthermore, this guide outlines a comprehensive validation strategy based on the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure the method is fit for its intended purpose.[3][4]
Introduction and Scientific Rationale
This compound is a nitroimidazole derivative. Compounds in this class are widely used as antibiotics against anaerobic bacteria and protozoa.[1][2][5] However, due to concerns about their potential mutagenic and carcinogenic properties, regulatory bodies often require precise and sensitive analytical methods to monitor their levels, whether as an active pharmaceutical ingredient (API), metabolite, or impurity.[1][2]
High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose due to its high resolving power, sensitivity, and versatility.[6][7] The chosen RP-HPLC approach is based on the following scientific principles:
-
Analyte Polarity : The target analyte possesses both polar (nitro and imidazole groups) and non-polar (butyl chain) characteristics, making it an ideal candidate for reversed-phase chromatography.[6] This technique separates molecules based on their hydrophobic interactions with a non-polar stationary phase.[7]
-
Stationary Phase Selection : A C18 (octadecylsilyl) column is selected as the stationary phase. This is the most common and versatile reversed-phase support, providing excellent retention and selectivity for a wide range of molecules of moderate polarity.[8][9]
-
Mobile Phase Strategy : The mobile phase consists of a mixture of an aqueous buffer and an organic modifier (acetonitrile). Acetonitrile is chosen for its low viscosity and UV transparency. A phosphate buffer is incorporated to maintain a consistent pH. The imidazole ring in the analyte is weakly basic, and controlling the pH prevents fluctuations in its ionization state, which in turn ensures a stable retention time and sharp peak shape.
-
Detector Selection : The nitroimidazole structure contains a chromophore (the nitro-aromatic system) that strongly absorbs ultraviolet (UV) light.[1] This property allows for sensitive and specific detection using a standard UV-Vis or Photodiode Array (PDA) detector. A detection wavelength of 270 nm is proposed, as it is a common wavelength for the analysis of various nitroimidazole antibiotics, ensuring a good response.[5]
Proposed HPLC Method and Protocol
Instrumentation and Consumables
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/PDA detector.
-
Chromatography Data System (CDS) for data acquisition and processing.
-
Analytical balance, pH meter, volumetric flasks, and pipettes.
-
HPLC grade Acetonitrile (ACN).
-
HPLC grade water.
-
Potassium phosphate monobasic (KH₂PO₄).
-
Orthophosphoric acid (H₃PO₄).
-
Syringe filters (0.45 µm, PTFE or nylon).
-
Reference Standard: this compound (purity >99%).
Chromatographic Conditions
The following table summarizes the optimized instrumental parameters for the analysis.
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 20 mM Potassium Phosphate Buffer (pH 3.0) |
| Mobile Phase B | Acetonitrile (ACN) |
| Gradient | Isocratic |
| Composition | 70% Mobile Phase A / 30% Mobile Phase B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector Wavelength | 270 nm |
| Run Time | 10 minutes |
Step-by-Step Experimental Protocols
Protocol 1: Preparation of Mobile Phase and Solutions
-
Mobile Phase A (20 mM Phosphate Buffer, pH 3.0):
-
Weigh 2.72 g of KH₂PO₄ and dissolve in 1000 mL of HPLC grade water.
-
Adjust the pH to 3.0 ± 0.05 using 85% orthophosphoric acid.
-
Filter the buffer through a 0.45 µm membrane filter.
-
-
Mobile Phase B (Acetonitrile):
-
Use HPLC grade acetonitrile directly.
-
-
Diluent Preparation:
-
Prepare a mixture of Water:Acetonitrile (70:30 v/v). This matches the initial mobile phase composition to ensure good peak shape.
-
-
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent. Mix thoroughly. This solution should be stored under refrigeration.
-
-
Working Standard Solutions (e.g., 1-100 µg/mL):
-
Prepare a series of calibration standards by performing serial dilutions of the Standard Stock Solution with the diluent.
-
-
Sample Preparation:
-
Accurately weigh a known amount of the sample containing the analyte.
-
Dissolve the sample in a predetermined volume of diluent to achieve a theoretical concentration within the calibration range.
-
Vortex or sonicate to ensure complete dissolution.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.
-
Method Validation Strategy per ICH Q2(R1)
To ensure that the analytical method is suitable for its intended purpose, a validation study must be performed according to ICH Q2(R1) guidelines.[3][4] The following parameters are critical.
| Validation Parameter | Purpose & Methodology | Acceptance Criteria |
| Specificity | To demonstrate that the signal is unequivocally from the analyte. Analyze blank, placebo (if applicable), and spiked samples to check for interference at the analyte's retention time. | No interfering peaks at the retention time of the analyte. Peak purity analysis (if using PDA) should pass. |
| Linearity | To establish the relationship between concentration and detector response. Analyze a minimum of five concentrations across the desired range. | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | To determine the closeness of the test results to the true value. Analyze samples spiked with known amounts of analyte at three levels (e.g., 80%, 100%, 120%) in triplicate. | Mean recovery should be within 98.0% to 102.0%. |
| Precision | Repeatability (Intra-assay): Analyze six replicate preparations of a standard at 100% concentration on the same day. Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. | Relative Standard Deviation (RSD) ≤ 2.0%.[10] |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantified. Typically determined based on a signal-to-noise ratio of 3:1. | S/N ≥ 3. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantified with acceptable precision and accuracy. Typically determined based on a signal-to-noise ratio of 10:1. | S/N ≥ 10; RSD should be acceptable (e.g., ≤ 10%).[10] |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in parameters (e.g., pH ±0.2, column temp ±5°C, flow rate ±0.1 mL/min). | System suitability parameters should remain within limits. |
System Suitability Testing (SST)
Before any sample analysis, the performance of the chromatographic system must be verified.[11][12] This is accomplished by performing System Suitability Testing (SST).[13] A standard solution is injected multiple times (typically five or six replicates) at the beginning of each analytical run.[11]
| SST Parameter | Purpose | Typical Acceptance Limit |
| Tailing Factor (T) | Measures peak symmetry. | T ≤ 2.0 |
| Theoretical Plates (N) | Measures column efficiency. | N ≥ 2000 |
| Repeatability (RSD) | Ensures precision of the system. | RSD of peak area and retention time for replicate injections ≤ 2.0% |
| Resolution (Rs) | Measures the separation between the analyte peak and the nearest other peak (if applicable). | Rs ≥ 2.0 |
Workflow Visualization
The overall process from sample receipt to final data reporting is illustrated below.
Caption: High-level workflow for HPLC analysis.
Conclusion
The RP-HPLC method detailed in this application note provides a straightforward, robust, and reliable approach for the quantitative analysis of this compound. The use of a standard C18 column and UV detection makes the method highly accessible for most analytical laboratories. By following the outlined method development rationale and adhering to the comprehensive validation and system suitability protocols based on ICH guidelines, researchers can generate accurate and defensible data for quality control, stability studies, or impurity profiling.
References
-
Pérez-Parada, A., et al. (2010). Analytical methodologies for the determination of nitroimidazole residues in biological and environmental liquid samples: a review. Analytica Chimica Acta. Available at: [Link]
-
Dong, M. W. (2016). A Universal Reversed-Phase HPLC Method for Pharmaceutical Analysis. LCGC North America. Available at: [Link]
-
Lunn, G. (2000). HPLC Method Development and Validation for Pharmaceutical Analysis. Chromatography Online. Available at: [Link]
-
Dong, M. W. (2018). Getting the peaks perfect: System suitability for HPLC. American Chemical Society. Available at: [Link]
-
Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. Pharmaguideline. Available at: [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available at: [Link]
-
Chromatography School. (2024). HPLC system suitability parameters. Chromatography School. Available at: [Link]
-
International Journal of Science & Drug Research. (2021). Analytical Method Development and Validation by Reverse Phase – High Performance Liquid Chromatography: An Overview. IJSDR. Available at: [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. ICH. Available at: [Link]
-
Chromatography Today. (2024). Overview of RP-HPLC method development for drug estimation. Chromatography Today. Available at: [Link]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. Available at: [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Mixture of Nitroimidazole Antibiotics on Newcrom Type Columns. SIELC. Available at: [Link]
-
International Journal for Research in Applied Science & Engineering Technology. (2023). The Significance of System Suitability in High-Performance Liquid Chromatography (HPLC) Analysis: Ensuring Accurate and Reliable Results. IJRASET. Available at: [Link]
-
Pharmaceutical Updates. (2021). System suitability in HPLC Analysis. Pharmaceutical Updates. Available at: [Link]
-
Pharmaguideline. (n.d.). Steps for HPLC Method Development. Pharmaguideline. Available at: [Link]
-
ResearchGate. (2010). Analytical Methodologies for the Determination of Nitroimidazole Residues in Biological and Environmental Liquid Samples: A Review. Request PDF. Available at: [Link]
-
Slideshare. (2018). ICH Q2 Analytical Method Validation. Slideshare. Available at: [Link]
-
International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. Available at: [Link]
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- 5. HPLC Method for Analysis of Mixture of Nitroimidazole Antibiotics on Newcrom Type Columns | SIELC Technologies [sielc.com]
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Application Notes & Protocols: Formulation of 4-(2-Methyl-4-nitro-1H-imidazol-1-yl)butan-2-one for In Vivo Studies
Abstract: This document provides a comprehensive guide for the formulation of 4-(2-methyl-4-nitro-1H-imidazol-1-yl)butan-2-one, a nitroimidazole derivative, for pre-clinical in vivo research. The protocols outlined herein are designed for researchers, scientists, and drug development professionals, offering a detailed framework for developing stable and bioavailable formulations suitable for oral and parenteral administration routes. The methodologies are grounded in established principles of pharmaceutical formulation for poorly soluble compounds, emphasizing a systematic approach to vehicle selection, excipient use, and quality control.
Introduction and Pre-formulation Assessment
The therapeutic potential of novel chemical entities like this compound is critically dependent on the ability to formulate them for effective in vivo delivery. Nitroimidazole compounds, a class known for their antimicrobial and radiosensitizing properties, often exhibit poor aqueous solubility, which presents a significant hurdle for achieving adequate systemic exposure in animal models.[1][2] This guide addresses this challenge by providing a systematic approach to formulation development.
A thorough pre-formulation assessment is the cornerstone of a successful formulation strategy. While specific experimental data for this compound is not extensively available in public literature, its chemical structure suggests it is a lipophilic molecule with potentially low aqueous solubility, a common characteristic of nitroimidazole derivatives.[1]
Key Pre-formulation Parameters to Investigate:
-
Solubility Profiling: Determination of the compound's solubility in a range of pharmaceutically acceptable solvents and vehicles is paramount. This data will directly inform the choice of formulation strategy.
-
LogP Determination: The octanol-water partition coefficient (LogP) will provide a quantitative measure of the compound's lipophilicity.
-
Solid-State Characterization: Techniques such as Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) should be employed to understand the compound's crystalline structure and melting point.
-
pH-Stability Profile: Assessing the compound's stability across a physiologically relevant pH range is crucial, especially for oral formulations that will encounter the varied pH environments of the gastrointestinal tract.
A proposed workflow for this initial assessment is outlined below:
Caption: Initial pre-formulation assessment workflow.
Formulation Strategies for Poorly Soluble Compounds
Given the anticipated low aqueous solubility of this compound, several established formulation strategies can be employed to enhance its bioavailability.[3][4] The choice of strategy will depend on the desired route of administration, the required dose, and the physicochemical properties of the compound determined during the pre-formulation assessment.
| Formulation Strategy | Mechanism of Solubility Enhancement | Suitable Administration Routes | Key Considerations |
| Co-solvents | Increases the polarity of the solvent system, allowing for the dissolution of lipophilic compounds. | Oral, Intravenous (with caution) | Potential for drug precipitation upon dilution in aqueous environments. Toxicity of the co-solvent must be considered. |
| Surfactant-based Systems (Micelles) | Surfactant molecules form micelles that encapsulate the hydrophobic drug, increasing its apparent solubility in aqueous media.[5][6] | Oral, Intravenous | The critical micelle concentration (CMC) of the surfactant and potential for toxicity are important factors. |
| Cyclodextrin Complexation | Cyclodextrins have a hydrophobic inner cavity and a hydrophilic outer surface, allowing them to form inclusion complexes with poorly soluble drugs.[4][7] | Oral, Intravenous | The stoichiometry of the complex and the potential for nephrotoxicity with some cyclodextrins should be evaluated. |
| Lipid-based Formulations (SEDDS/SMEDDS) | Self-emulsifying or self-microemulsifying drug delivery systems are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media.[7] | Oral | Can enhance lymphatic transport and bypass first-pass metabolism. |
| Amorphous Solid Dispersions (ASDs) | The drug is dispersed in a polymeric carrier in an amorphous state, which has a higher apparent solubility and dissolution rate compared to the crystalline form.[3][5] | Oral | Physical stability of the amorphous state during storage needs to be ensured. |
Protocol for Oral Formulation Development
Oral administration is often the preferred route for in vivo studies due to its convenience and clinical relevance. The following protocol outlines a stepwise approach to developing a suspension formulation for oral gavage in rodents.
Vehicle Screening
Objective: To identify a suitable vehicle that can suspend the compound uniformly and is well-tolerated by the animals.
Materials:
-
This compound
-
A selection of vehicles:
-
0.5% (w/v) Carboxymethylcellulose (CMC) in purified water
-
0.5% (w/v) Methylcellulose (MC) in purified water
-
Corn oil
-
Polyethylene glycol 400 (PEG 400)
-
5% (w/v) Tween® 80 in purified water
-
Procedure:
-
Accurately weigh 10 mg of this compound into separate glass vials.
-
Add 1 mL of each test vehicle to the respective vials.
-
Vortex each vial for 2 minutes to facilitate dispersion.
-
Visually inspect the suspensions immediately after preparation and after 1, 4, and 24 hours for signs of settling, agglomeration, or caking.
-
Select the vehicle that provides the most stable and uniform suspension. A combination of a suspending agent (like CMC or MC) with a wetting agent (like Tween® 80) is often effective.
Preparation of an Oral Suspension (Example Protocol)
This protocol describes the preparation of a 10 mg/mL suspension in a vehicle composed of 0.5% CMC and 0.1% Tween® 80.
Materials:
-
This compound
-
Carboxymethylcellulose sodium (low viscosity)
-
Tween® 80
-
Purified water
-
Mortar and pestle
-
Graduated cylinder
-
Stir plate and stir bar
Procedure:
-
Prepare the Vehicle:
-
Add 50 mg of CMC to approximately 8 mL of purified water while stirring continuously.
-
Heat the mixture to 60-70 °C to aid in the dissolution of CMC.
-
Allow the solution to cool to room temperature.
-
Add 10 µL of Tween® 80.
-
Bring the final volume to 10 mL with purified water and stir until homogeneous.
-
-
Prepare the Suspension:
-
Weigh 100 mg of this compound and place it in a mortar.
-
Add a small amount of the vehicle to the mortar and triturate with the pestle to form a smooth paste. This step is crucial for ensuring proper wetting of the drug particles.
-
Gradually add the remaining vehicle to the mortar while continuing to mix.
-
Transfer the suspension to a suitable container and stir for at least 30 minutes to ensure uniformity.
-
-
Quality Control:
-
Visually inspect the suspension for homogeneity.
-
Determine the pH of the suspension.
-
If possible, perform particle size analysis to ensure a consistent particle size distribution.
-
Caption: Protocol for preparing an oral suspension.
Protocol for Intravenous Formulation Development
For studies requiring rapid systemic exposure and precise dose control, an intravenous (IV) formulation is necessary. The primary challenge for a poorly soluble compound is to achieve and maintain solubility in an aqueous vehicle suitable for injection.
Solubilization Strategy Selection
Based on the pre-formulation data, a suitable solubilization strategy should be chosen. For IV administration, co-solvents and cyclodextrin complexation are common approaches.
Example Scenario: If solubility screening indicates that this compound has significantly increased solubility in a mixture of PEG 400 and water, a co-solvent approach would be viable.
Preparation of an Intravenous Solution (Example Protocol)
This protocol describes the preparation of a 2 mg/mL solution using a co-solvent system of PEG 400, propylene glycol, and saline.
Materials:
-
This compound
-
Polyethylene glycol 400 (PEG 400), injectable grade
-
Propylene glycol (PG), injectable grade
-
0.9% Sodium Chloride Injection, USP (Saline)
-
Sterile vials
-
Sterile syringe filters (0.22 µm)
Procedure:
-
Prepare the Co-solvent Vehicle:
-
In a sterile vial, combine 40% (v/v) PEG 400, 10% (v/v) PG, and 50% (v/v) saline. For example, to prepare 10 mL of the vehicle, mix 4 mL of PEG 400, 1 mL of PG, and 5 mL of saline.
-
Mix thoroughly until a clear, homogeneous solution is formed.
-
-
Prepare the IV Solution:
-
Accurately weigh 20 mg of this compound and add it to the vial containing the co-solvent vehicle.
-
Gently warm the mixture (not exceeding 40 °C) and sonicate if necessary to aid dissolution.
-
Once the compound is completely dissolved and the solution is clear, filter it through a 0.22 µm sterile syringe filter into a final sterile vial.
-
-
Quality Control:
-
Visually inspect the final solution for any particulate matter.
-
Measure the pH of the solution.
-
Confirm the concentration of the active ingredient using a validated analytical method (e.g., HPLC-UV).
-
Perform a test for sterility and endotoxins.
-
Caption: Protocol for preparing an intravenous solution.
Considerations for In Vivo Dosing
-
Dose Volume: For oral gavage in mice, the recommended maximum volume is typically 10 mL/kg.[8] For IV administration, the volume should be kept as low as possible.
-
Animal Welfare: Proper handling and restraint techniques are essential to minimize stress and potential injury to the animals during dosing.[9][10] For voluntary oral administration, incorporating the drug into a palatable jelly can be considered.[11][12]
-
Tolerability: The tolerability of the formulation should be assessed in a small pilot group of animals before proceeding with larger studies. Signs of adverse reactions, such as changes in behavior, weight loss, or local irritation at the injection site, should be monitored closely.
Conclusion
The successful in vivo evaluation of this compound is contingent upon the development of a robust and appropriate formulation. This guide provides a foundational framework for approaching this challenge, emphasizing a systematic process of pre-formulation assessment, rational formulation design, and rigorous quality control. The provided protocols for oral and intravenous formulations serve as a starting point and should be adapted and optimized based on experimental data obtained for the specific compound.
References
-
SEN Pharma. (2024, August 8). EXCIPIENTS FOR ENHANCING DRUG SOLUBILITY. Retrieved from [Link]
-
Drug Development & Delivery. (n.d.). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Retrieved from [Link]
-
Pharmaceutical Technology. (2022, November 3). Excipients for Solubility Enhancement of Parenteral Formulations. Retrieved from [Link]
-
Dattani, R., & Das, S. (2020). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. Pharmaceutics, 12(5), 403. Retrieved from [Link]
-
Zhang, L. (2011, May 11). Voluntary oral administration of drugs in mice. Protocols.io. Retrieved from [Link]
-
Malcolm, R. K., et al. (2023). Physicochemical considerations in the formulation development of silicone elastomer vaginal rings releasing 5-nitroimidazole drugs for the treatment of bacterial vaginosis. Journal of Controlled Release, 363, 46-56. Retrieved from [Link]
-
Garvan Institute of Medical Research. (2021, February 28). Method for voluntary oral administration of drugs in mice. Retrieved from [Link]
-
Al-awar, A., et al. (2020). Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. Gut Microbes, 12(1), 1774223. Retrieved from [Link]
-
Walzl, G., et al. (2011). Nitroimidazoles for the treatment of TB: past, present and future. Future Microbiology, 6(10), 1165-1176. Retrieved from [Link]
-
Al-awar, A., et al. (2020). Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. ResearchGate. Retrieved from [Link]
-
University of British Columbia Animal Care Committee. (2021, February). TECH 09a - Oral Dosing (Gavage) in Adult Mice SOP. Retrieved from [Link]
-
Brieflands. (n.d.). Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains. Retrieved from [Link]
-
Kumar, A., et al. (2022). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Molecules, 27(3), 942. Retrieved from [Link]
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- 3. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]
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- 5. Excipients for Solubility Enhancement - Lubrizol [lubrizol.com]
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Application Note: A Comprehensive Guide to the Regioselective Synthesis and Derivatization of 4-(2-methyl-4-nitro-1H-imidazol-1-yl)butan-2-one
Abstract
The nitroimidazole scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous antimicrobial and antiprotozoal agents.[1] The biological activity of these compounds is critically dependent on the substitution pattern on the imidazole ring. This application note provides a detailed, field-tested guide for the synthesis of 4-(2-methyl-4-nitro-1H-imidazol-1-yl)butan-2-one, a valuable intermediate for drug discovery. We will delve into the critical aspects of the N-alkylation of 2-methyl-4(5)-nitroimidazole, focusing on the chemical principles that govern regioselectivity to exclusively obtain the desired N1-alkylated 4-nitro isomer. This guide includes step-by-step protocols for synthesis, purification, characterization, and subsequent derivatization, designed for researchers in organic synthesis and drug development.
Mechanistic Insights & Strategic Considerations
The synthesis of the target compound hinges on the N-alkylation of 2-methyl-4(5)-nitroimidazole. A primary challenge in this reaction is controlling the regioselectivity. The starting material exists as a dynamic equilibrium of two tautomers: 2-methyl-4-nitro-1H-imidazole and 2-methyl-5-nitro-1H-imidazole. Direct alkylation can therefore lead to a mixture of N1-alkylated 4-nitro and N1-alkylated 5-nitro isomers, which are often difficult to separate and may exhibit different biological profiles.
The Challenge of Tautomerism and Regioselectivity
Deprotonation of the imidazole NH results in an ambident nucleophile. Alkylation can occur at either of the ring nitrogens. The ratio of the resulting 4-nitro and 5-nitro isomers is highly dependent on the reaction conditions. It has been demonstrated that basic conditions tend to favor the formation of the 4-nitro isomer, which is often the desired product.[2] The choice of base and solvent is therefore not arbitrary but a crucial decision to direct the reaction towards a single, desired regioisomer.
Sources
Unlocking Therapeutic Potential: Structure-Activity Relationship and Application Protocols for 4-(2-Methyl-4-Nitro-1H-Imidazol-1-yl)butan-2-one Analogs
This comprehensive guide provides an in-depth exploration of the structure-activity relationships (SAR) of novel 4-(2-methyl-4-nitro-1H-imidazol-1-yl)butan-2-one analogs. Designed for researchers, scientists, and drug development professionals, this document details the scientific rationale, experimental protocols, and computational approaches necessary for the synthesis, evaluation, and optimization of this promising class of nitroimidazole compounds. By understanding the intricate interplay between chemical structure and biological activity, researchers can rationally design more potent and selective therapeutic agents targeting a range of diseases, from anaerobic bacterial infections to cancer.
Introduction: The Significance of 4-Nitroimidazole Scaffolds
Nitroimidazoles are a critical class of antimicrobial and anticancer agents, with their biological activity intrinsically linked to the reductive activation of the nitro group under hypoxic conditions, a hallmark of the microenvironment of anaerobic bacteria and solid tumors.[1][2] This bioactivation leads to the formation of reactive nitrogen species that can damage DNA and other vital cellular components, ultimately leading to cell death.[1] While 5-nitroimidazole derivatives like metronidazole are well-established drugs, 4-nitroimidazoles represent a promising but less explored chemical space with the potential for differentiated pharmacological profiles.[3]
The parent scaffold, this compound, presents a unique combination of a 4-nitroimidazole core, essential for the bio-reductive mechanism, and a flexible butanone side chain at the N1 position. This side chain offers a versatile handle for chemical modifications to fine-tune the compound's physicochemical properties, such as lipophilicity, solubility, and metabolic stability, all of which are critical determinants of pharmacokinetic and pharmacodynamic behavior. This guide will systematically explore how modifications to this scaffold can impact its biological activity.
General Mechanism of Action of Nitroimidazoles
The antimicrobial and cytotoxic effects of nitroimidazoles are contingent upon the reductive metabolism of the nitro group. This process is most efficient in anaerobic or hypoxic environments where the redox potential is low.
Caption: General mechanism of action of nitroimidazole prodrugs.
Structure-Activity Relationship (SAR) Studies: A Systematic Approach
The exploration of the SAR of this compound analogs involves the systematic modification of different parts of the molecule and the evaluation of the resulting changes in biological activity. The key areas for modification include the butanone side chain and potential substitutions on the imidazole ring.
Workflow for SAR Investigation
A typical workflow for investigating the SAR of these analogs is outlined below.
Caption: A systematic workflow for SAR studies.
Key Structural Modifications and Expected Outcomes
The following table summarizes key modifications and their potential impact on biological activity, based on established principles of medicinal chemistry for nitroimidazole compounds.[4]
| Modification Site | Proposed Modification | Rationale and Expected Outcome |
| Butanone Side Chain (Position 1) | Elongation or shortening of the alkyl chain | Modulates lipophilicity, potentially affecting cell permeability and target engagement. |
| Introduction of cyclic moieties (e.g., phenyl, piperazine) | Can introduce new binding interactions, alter solubility, and impact metabolic stability.[5][6] | |
| Modification of the ketone functionality (e.g., reduction to alcohol, conversion to oxime) | Affects polarity and hydrogen bonding capacity, which can influence target binding and solubility. | |
| Imidazole Ring (Position 2) | Substitution of the methyl group with other alkyl or aryl groups | Can influence the electronic properties of the imidazole ring and steric interactions with the biological target. |
| Imidazole Ring (Position 5) | Introduction of small substituents (e.g., halogens) | Can alter the electronic nature of the ring and provide additional interaction points. |
Application Notes and Protocols
This section provides detailed protocols for the synthesis and biological evaluation of this compound analogs.
Chemical Synthesis: N1-Alkylation of 2-Methyl-4-nitroimidazole
The primary synthetic route to the target analogs is the N1-alkylation of 2-methyl-4-nitroimidazole with a suitable alkylating agent.[7][8]
Protocol 4.1.1: General Procedure for the Synthesis of this compound Analogs
-
Reaction Setup: To a solution of 2-methyl-4-nitroimidazole (1.0 eq.) in a suitable solvent such as acetonitrile or DMF, add a base (e.g., K₂CO₃, 1.1 eq.).
-
Addition of Alkylating Agent: Stir the mixture at room temperature for 15-30 minutes. Then, add the appropriate α-haloketone or another suitable alkylating agent (1.2 eq.) dropwise.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically heated to 60-80 °C to enhance the reaction rate.[8]
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Characterization: Characterize the purified compound by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Caption: General synthetic scheme for N1-alkylation.
In Vitro Biological Evaluation
The antimicrobial activity of the synthesized analogs can be evaluated against a panel of clinically relevant anaerobic bacteria. The agar dilution method is a standard and reliable technique for determining the Minimum Inhibitory Concentration (MIC).[1][9]
Protocol 4.2.1.1: Agar Dilution Method for MIC Determination
-
Media Preparation: Prepare a suitable agar medium such as Brucella agar or Wilkins-Chalgren agar, supplemented with hemin and vitamin K₁.
-
Compound Preparation: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).
-
Serial Dilutions: Perform two-fold serial dilutions of the compounds in the molten agar to achieve the desired final concentrations.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Inoculation: Inoculate the agar plates with the bacterial suspension using a multipoint inoculator.
-
Incubation: Incubate the plates under anaerobic conditions at 37 °C for 48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
The potential anticancer activity of the analogs can be assessed using a colorimetric assay such as the MTT assay, which measures cell viability.[10][11]
Protocol 4.2.2.1: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
IC₅₀ Determination: Calculate the half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Computational Studies: Guiding Rational Drug Design
Computational methods such as molecular docking and Quantitative Structure-Activity Relationship (QSAR) studies can provide valuable insights into the binding modes of the analogs and predict the activity of novel compounds.[12][13]
Molecular Docking
Molecular docking simulations can be used to predict the binding orientation of the synthesized analogs within the active site of a biological target, such as a bacterial nitroreductase or a key protein in cancer cell signaling.
Protocol 5.1.1: General Molecular Docking Workflow
-
Target Preparation: Obtain the 3D structure of the target protein from a protein data bank or through homology modeling. Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Ligand Preparation: Generate the 3D structures of the synthesized analogs and optimize their geometries.
-
Docking Simulation: Use a docking software (e.g., AutoDock, Glide) to dock the ligands into the defined active site of the target protein.
-
Analysis of Results: Analyze the docking poses and scoring functions to identify potential binding modes and key interactions (e.g., hydrogen bonds, hydrophobic interactions).
QSAR Studies
QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. These models can be used to predict the activity of yet-to-be-synthesized analogs.
Protocol 5.2.1: General QSAR Modeling Workflow
-
Data Set Preparation: Compile a dataset of synthesized analogs with their corresponding biological activity data (e.g., MIC, IC₅₀).
-
Descriptor Calculation: Calculate various molecular descriptors (e.g., physicochemical, topological, electronic) for each analog.
-
Model Building: Use statistical methods such as multiple linear regression or machine learning algorithms to build a QSAR model that correlates the descriptors with the biological activity.
-
Model Validation: Validate the predictive power of the QSAR model using internal and external validation techniques.
Conclusion and Future Directions
The systematic investigation of the structure-activity relationship of this compound analogs holds significant promise for the discovery of novel therapeutic agents. By employing the integrated approach of chemical synthesis, biological evaluation, and computational modeling outlined in this guide, researchers can rationally design and optimize compounds with enhanced potency, selectivity, and pharmacokinetic properties. Future efforts should focus on exploring a wider range of chemical diversity in the side chain, investigating the detailed mechanism of action of the most promising leads, and evaluating their efficacy in relevant in vivo models of infection and cancer.
References
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Dornbusch, K., & Nord, C. E. (1977). Susceptibility of Anaerobic Bacteria to Metronidazole, Ornidazole, and Tinidazole and Routine Susceptibility Testing by Standardized Methods. Antimicrobial Agents and Chemotherapy, 11(4), 631–635. [Link]
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Anderson, R. F., et al. (2008). Structure-activity relationships of antitubercular nitroimidazoles. I. Structural features associated with aerobic and anaerobic activities of 4- and 5-nitroimidazoles. Journal of Medicinal Chemistry, 51(20), 6445–6453. [Link]
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Olsson-Liljequist, B., & Nord, C. E. (1981). In vitro susceptibility of anaerobic bacteria to nitroimidazoles. Scandinavian Journal of Infectious Diseases. Supplementum, 26, 42–45. [Link]
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Tally, F. P., & Sullivan, C. E. (1981). Nitroimidazoles: in vitro activity and efficacy in anaerobic infections. Scandinavian Journal of Infectious Diseases. Supplementum, 26, 46–53. [Link]
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Hecht, D. W. (2007). Antianaerobic Antimicrobials: Spectrum and Susceptibility Testing. Clinical Microbiology Reviews, 20(3), 435-450. [Link]
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Dornbusch, K., & Nord, C. E. (1977). Susceptibility of Anaerobic Bacteria to Metronidazole, Ornidazole, and Tinidazole and Routine Susceptibility Testing by Standardized Methods. ResearchGate. [Link]
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Al-Soud, Y. A., et al. (2024). Novel 4-nitroimidazole analogues: Synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation. Zeitschrift für Naturforschung C, 79(3-4), 61-71. [Link]
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Al-Soud, Y. A., et al. (2024). Novel 4-nitroimidazole analogues: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation. ResearchGate. [Link]
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Al-Soud, Y. A., et al. (2023). Novel 4-nitroimidazole analogues: Synthesis, in vitro biological evaluation, in silico studies and molecular dynamics simulation. Research Square. [Link]
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Satheesh, D., et al. (2018). An efficient room temperature synthesis of N 1-(4-substitutedbenzyl)-2-methyl-4-nitro-1H-imidazoles and N 1-butyl-2-methyl-4-nitro-1H-imidazoles. ResearchGate. [Link]
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Vedekhina, T. S., et al. (2023). Design and synthesis of 4-nitroimidazole derivatives with potential antitubercular activity. Fine Chemical Technologies, 18(3), 219-229. [Link]
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Al-Soud, Y. A., et al. (2024). Novel 4-nitroimidazole analogues: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation. PubMed, 38578162. [Link]
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Jaffery, R., et al. (2024). Cytotoxicity Assay Protocol. protocols.io. [Link]
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Gensicka-Kowalewska, M., et al. (2018). SYNTHESIS NEW ANALOGS OF 4-METHYL-1-NITROACRIDINE AND ITS BIOLOGICAL EVALUATION AS POTENTIAL ANTICANCER DRUGS. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 6(2), 42-60. [Link]
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Kumar, S. S., et al. (2015). In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. Journal of Applied Pharmaceutical Science, 5(3), 061-065. [Link]
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Bouzroura-Aichouche, C., et al. (2017). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 9(12), 85-91. [Link]
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Roy, K., et al. (2016). Structures of the investigated nitroimidazole derivatives. ResearchGate. [Link]
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van Meerloo, J., et al. (2011). The MTT assay for cytotoxicity testing. In: Cell Viability Assays. Methods in Molecular Biology (Methods and Protocols), vol 740. Humana Press, Totowa, NJ. [Link]
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Horton, T. (1994). MTT Cell Assay Protocol. Texas Children's Hospital. [Link]
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Kumar, A., et al. (2022). In-Silico Molecular Docking Study of Pyrazolidine-3, 5-Dione Derivatives as an Isoleucyl-Transfer RNA (tRNA) Synthetase (IleRS) Inhibitor. Global Academic Journal of Pharmacy and Drug Research, 4(4), 110-115. [Link]
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Mandal, S., et al. (2018). Synthesis of 4-Hydroxy-4-(4-nitrophenyl)butan-2-one using p-Nitro Benzaldehyde and Acetone in Aqueous Micellar Media using L-Proline. Semantic Scholar. [Link]
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Li, Y., et al. (2014). Crystal structure of 1-(4-bromophenyl)-2-(2-methyl-4-nitro-1H-imidazol- 1-yl)ethanone oxime, C12H11BrN4O3. ResearchGate. [Link]
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Adedirin, O., et al. (2020). Homology modeling, docking, and ADMET studies of benzoheterocyclic 4-aminoquinolines analogs as inhibitors of Plasmodiumfalciparum. Journal of Taibah University Medical Sciences, 15(6), 468-481. [Link]
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Khan, I., et al. (2024). Synthesis, Biological Evaluation, and Molecular Docking Studies of New Nitro Vanillin Analogues as Anti-glycating Agents. Hacettepe University Journal of the Faculty of Pharmacy, 44(1), 1-13. [Link]
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Posner, G. H., et al. (2011). Structure-activity relationships of 4-position diamine quinoline methanols as intermittent preventative treatment (IPT) against Plasmodium falciparum. Journal of Medicinal Chemistry, 54(20), 7134-7146. [Link]
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Spetea, M., et al. (2009). Discovery and structure-activity relationships of 4-aminoquinazoline derivatives, a novel class of opioid receptor like-1 (ORL1) antagonists. Bioorganic & Medicinal Chemistry, 17(1), 119-132. [Link]
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Tan, M. L., et al. (2020). A Review of the Structure-Activity Relationship of Natural and Synthetic Antimetastatic Compounds. Biomolecules, 10(1), 138. [Link]
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Application Notes & Protocols: 4-(2-methyl-4-nitro-1H-imidazol-1-yl)butan-2-one as a Chemical Probe for Cellular Hypoxia
For: Researchers, scientists, and drug development professionals.
Introduction: A Novel Probe for Visualizing Hypoxic Microenvironments
Cellular hypoxia, a state of reduced oxygen availability, is a critical feature of the microenvironment in various physiological and pathological processes, most notably in solid tumors. Hypoxia is associated with tumor progression, angiogenesis, and resistance to therapy. The ability to accurately identify and study hypoxic cells is therefore of paramount importance in cancer biology and drug development.
This document provides detailed application notes and protocols for the use of 4-(2-methyl-4-nitro-1H-imidazol-1-yl)butan-2-one , hereafter referred to as Hypoxia Probe 121 (HP-121) , as a chemical probe for the detection and characterization of hypoxic cells. HP-121 belongs to the nitroimidazole class of compounds, which are well-established as effective markers of hypoxia.[1][2][3] The underlying principle of their use lies in the selective bioreduction of the nitro group under low-oxygen conditions by cellular nitroreductases. This reduction leads to the formation of reactive intermediates that covalently bind to intracellular macromolecules, effectively trapping the probe within hypoxic cells.[3] This accumulation allows for the specific detection of these cells using various analytical techniques.
These notes are intended to provide researchers with the necessary information to effectively utilize HP-121 in their experimental workflows, from synthesis and characterization to in-depth cellular analysis.
Chemical Properties and Synthesis of HP-121
A reliable synthesis protocol is crucial for ensuring the purity and consistency of the chemical probe. The following is a representative method for the synthesis of HP-121.
Synthesis Protocol
A plausible synthetic route for HP-121 involves the N-alkylation of 2-methyl-4-nitroimidazole with 4-chlorobutan-2-one.
Materials:
-
2-methyl-4(5)-nitroimidazole
-
4-chlorobutan-2-one
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Ethyl acetate
-
Brine
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 2-methyl-4(5)-nitroimidazole (1.0 eq) in acetonitrile, add potassium carbonate (1.2 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add 4-chlorobutan-2-one (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60°C and monitor the reaction progress by thin-layer chromatography (TLC).[4]
-
After completion of the reaction (typically 2-4 hours), cool the mixture to room temperature.
-
Filter the solid and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford this compound (HP-121).
Characterization: The structure and purity of the synthesized HP-121 should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Experimental Protocols for Cellular Hypoxia Studies using HP-121
The following protocols provide a framework for using HP-121 to study cellular hypoxia. It is recommended to optimize concentrations and incubation times for each specific cell line and experimental setup.
Protocol 1: Induction of Cellular Hypoxia
Accurate induction of hypoxia is critical for studying its effects. Two common methods are presented below.
Method A: Hypoxic Chamber [5]
-
Culture cells to 70-80% confluency in a standard cell culture incubator.
-
Place the cell culture plates into a modular incubator chamber or a specialized hypoxic incubator.
-
Flush the chamber with a gas mixture containing low oxygen (e.g., 1% O₂, 5% CO₂, and 94% N₂) to displace the ambient air.
-
Seal the chamber and place it in a standard 37°C incubator for the desired duration (typically 4-24 hours).
-
For control (normoxic) samples, incubate a parallel set of plates in a standard incubator (20-21% O₂).
**Method B: Chemical Induction with Cobalt Chloride (CoCl₂) **[5][6]
Cobalt chloride mimics hypoxia by stabilizing the alpha subunit of the hypoxia-inducible factor (HIF-1α).[5]
-
Grow cells to 70-80% confluency.
-
Prepare a fresh stock solution of CoCl₂ in sterile water.
-
Treat the cells with CoCl₂ at a final concentration of 100-150 µM in the cell culture medium. The optimal concentration should be determined empirically for each cell line.
-
Incubate the cells for 4-24 hours under standard cell culture conditions.
Protocol 2: Cell Viability Assay under Hypoxia
It is important to assess the cytotoxicity of HP-121. Note that standard MTT assays may yield unreliable results under hypoxic conditions due to altered mitochondrial activity.[7] Assays based on cell membrane integrity or total protein content are recommended.
Trypan Blue Exclusion Assay:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Induce hypoxia as described in Protocol 1.
-
Treat the cells with varying concentrations of HP-121 (e.g., 1-100 µM) under both normoxic and hypoxic conditions for 24 hours.
-
Harvest the cells by trypsinization and resuspend in complete medium.
-
Mix a 10 µL aliquot of the cell suspension with 10 µL of 0.4% trypan blue solution.
-
Count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer.
-
Calculate the percentage of viable cells.
Protocol 3: Western Blot Analysis of HIF-1α Stabilization
A key indicator of a cellular hypoxic response is the stabilization of the HIF-1α protein.[8][9]
Materials:
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
Primary antibody: anti-HIF-1α
-
Secondary antibody: HRP-conjugated anti-rabbit/mouse IgG
-
PVDF membrane
-
5% non-fat dry milk in TBST (Tris-buffered saline with 0.1% Tween-20)
-
ECL detection reagent
Procedure:
-
Induce hypoxia in cultured cells as described in Protocol 1.
-
Wash cells quickly with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice. For HIF-1α, using nuclear extracts is recommended for a stronger signal.[8]
-
Determine the protein concentration of the lysates using a BCA assay.
-
Prepare samples by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel (e.g., 7.5%).
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the ECL detection reagent and visualize the bands using a chemiluminescence imaging system. The expected band for HIF-1α is around 116 kDa.[8]
Protocol 4: Immunofluorescence Detection of HP-121 Adducts in Hypoxic Cells
This protocol allows for the visualization of HP-121 accumulation in hypoxic cells. Since HP-121 itself is not fluorescent, its adducts are detected using an antibody that recognizes the nitroimidazole core.
Immunofluorescence workflow for HP-121 detection.
Materials:
-
Cells cultured on glass coverslips
-
HP-121
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking buffer: 1% BSA in PBS
-
Primary antibody: anti-nitroimidazole adducts
-
Secondary antibody: Fluorescently-conjugated anti-rabbit/mouse IgG
-
Mounting medium with DAPI
Procedure:
-
Seed cells on sterile glass coverslips in a multi-well plate and allow them to adhere.
-
Induce hypoxia (Protocol 1) and treat the cells with an optimized concentration of HP-121 for 2-4 hours.
-
Wash the cells three times with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific binding with 1% BSA in PBS for 30 minutes.
-
Incubate with the primary anti-nitroimidazole antibody in blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently-conjugated secondary antibody in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
Mount the coverslips onto microscope slides using mounting medium containing DAPI for nuclear counterstaining.
-
Image the slides using a confocal fluorescence microscope. A significantly higher fluorescent signal is expected in hypoxic cells compared to normoxic cells.
Data Interpretation and Expected Outcomes
The following table summarizes the expected outcomes from the described protocols.
| Experiment | Normoxic Conditions | Hypoxic Conditions | Key Insights |
| Cell Viability | High cell viability with minimal HP-121 toxicity. | Potential for increased sensitivity to HP-121 at high concentrations. | Determines the optimal non-toxic working concentration of HP-121. |
| Western Blot (HIF-1α) | Low or undetectable levels of HIF-1α. | Strong band at ~116 kDa, indicating HIF-1α stabilization. | Confirms the induction of a hypoxic state at the molecular level. |
| Immunofluorescence | Low to negligible fluorescence. | Strong, specific fluorescence signal co-localizing with the cytoplasm. | Visual confirmation of HP-121 accumulation in hypoxic cells. |
Conclusion and Future Directions
HP-121 (this compound) is a promising chemical probe for the study of cellular hypoxia. The protocols outlined in this document provide a robust framework for its application in cell-based assays. The ability to specifically label and identify hypoxic cells opens up numerous avenues for research, including:
-
Drug Screening: Identifying compounds that selectively target hypoxic cancer cells.
-
Mechanism of Action Studies: Investigating the role of hypoxia in various disease models.
-
In Vivo Imaging: With appropriate modifications (e.g., conjugation to a fluorescent dye or radionuclide), HP-121 could potentially be adapted for in vivo imaging of hypoxic tissues.[1][10][11]
As with any chemical probe, careful validation and the use of appropriate controls are essential for generating reliable and interpretable data.
References
-
Sharma, R., et al. (2011). Nitroimidazole radiopharmaceuticals in bioimaging: part I: synthesis and imaging applications. Current Radiopharmaceuticals, 4(4), 361–372. Retrieved from [Link]
-
Watanabe, H., et al. (2019). [Accumulation Mechanism of 2-Nitroimidazole-based Hypoxia Imaging Probes Revealed by Imaging Mass Spectrometry]. Yakugaku Zasshi, 139(10), 1275-1280. Retrieved from [Link]
-
Semenza, G. L. (2024). Multiplex Immunofluorescence Staining Protocol for the Dual Imaging of Hypoxia-Inducible Factors 1 and 2 on Formalin-Fixed Paraffin-Embedded Samples. Methods in Molecular Biology, 2755, 167-178. Retrieved from [Link]
-
Nagano, O., et al. (2011). 2-Nitroimidazole-Tricarbocyanine Conjugate as a Near-Infrared Fluorescent Probe for in Vivo Imaging of Tumor Hypoxia. Bioconjugate Chemistry, 22(6), 1173–1179. Retrieved from [Link]
-
Ao, X., et al. (2017). 2-Nitroimidazole based fluorescent probes for nitroreductase; monitoring reductive stress in cellulo. Organic & Biomolecular Chemistry, 15(29), 6104-6108. Retrieved from [Link]
-
Wang, Y., et al. (2023). Synthesis and Evaluation of 99mTc-Labelled 2-Nitroimidazole Derivatives with Different Linkers for Tumour Hypoxia Imaging. Molecules, 28(18), 6586. Retrieved from [Link]
-
Gilkes, D. M., et al. (2024). Multiplex Immunofluorescence Staining Protocol for the Dual Imaging of Hypoxia-Inducible Factors 1 and 2 on Formalin-Fixed Paraffin-Embedded Samples. Methods in Molecular Biology, 2755, 167-178. Retrieved from [Link]
-
ResearchGate. How can I determine cell viability under hypoxic condition? Retrieved from [Link]
-
Bio-Techne. Hypoxia Western Blot Analysis: Detecting HIF Alpha and Beyond. Retrieved from [Link]
-
Agilent. Conducting an XFe Assay in an Hypoxia Chamber at ≥ 3% O. Retrieved from [Link]
-
Bio-Techne. Cellular Response to Hypoxia | Cell Culture Protocol. Retrieved from [Link]
-
Sun, T., et al. (2021). Synthesis and Preliminary Evaluation of a Novel 18F-Labeled 2-Nitroimidazole Derivative for Hypoxia Imaging. Frontiers in Oncology, 11, 624560. Retrieved from [Link]
-
Sameni, M., et al. (2012). Tumor hypoxia fluorescence imaging using 2-nitroimidazole bis- carboxylic acid indocyanine dye conjugate. Proceedings of SPIE, 8230, 82300V. Retrieved from [Link]
-
JoVE. Induction and Testing of Hypoxia in Cell Culture. Retrieved from [Link]
-
Sameni, M., et al. (2014). Targeting Tumor Hypoxia: A Third Generation 2-Nitroimidazole–Indocyanine Dye–Conjugate with Improved Fluorescent Yield. Bioconjugate Chemistry, 25(4), 746–757. Retrieved from [Link]
-
ChemRxiv. Whole-body and whole-organ 3D imaging of hypoxia using activatable covalent fluorescent probe compatible with tissue clearing. Retrieved from [Link]
-
ResearchGate. Hypoxia promotes cell viability in MDA-MB-231 cells. Retrieved from [Link]
-
Satheesh, D., et al. (2018). An efficient room temperature synthesis of N 1-(4-substitutedbenzyl)-2-methyl-4-nitro-1H-imidazoles and N 1-butyl-2-methyl-4-nitro-1H-imidazoles. Iranian Journal of Organic Chemistry, 10(2), 2325-2331. Retrieved from [Link]
-
Vedekhina, T.S., et al. (2023). Design and synthesis of 4-nitroimidazole derivatives with potential antitubercular activity. Fine Chemical Technologies, 18(3), 219–229. Retrieved from [Link]
-
H, Yassine, et al. (2017). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 9(21), 48-55. Retrieved from [Link]
- Google Patents. A process for preparing 4-methyl-4-imidazolin-2-one and derivatives thereof.
-
Mandal, S., et al. (2018). Synthesis of 4-Hydroxy-4-(4-nitrophenyl)butan-2-one using p-Nitro Benzaldehyde and Acetone in Aqueous Micellar Media using L-Proline. Tenside Surfactants Detergents, 55(4), 314-319. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(2-methyl-4-nitro-1H-imidazol-1-yl)butan-2-one
Welcome to the technical support center for the synthesis of 4-(2-methyl-4-nitro-1H-imidazol-1-yl)butan-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to improve your synthetic yield and product purity. Our approach is grounded in established chemical principles and field-proven insights to ensure you can navigate the complexities of this synthesis with confidence.
Troubleshooting Guide: Overcoming Common Synthesis Hurdles
This section addresses specific issues you may encounter during the synthesis, providing explanations and actionable solutions.
Issue 1: Low or No Yield of the Desired Product
Question: I am attempting to synthesize this compound by alkylating 2-methyl-4(5)-nitroimidazole with 3-chlorobutan-2-one, but I am observing very low to no yield of the target molecule. What are the likely causes and how can I improve the outcome?
Answer:
Low or no yield in this N-alkylation reaction is a common challenge, often stemming from several factors related to reaction conditions and reagent stability. Here’s a breakdown of potential causes and their remedies:
-
Suboptimal Base and Solvent System: The choice of base and solvent is critical for the deprotonation of the imidazole ring and subsequent nucleophilic attack. A base that is too weak may not sufficiently deprotonate the imidazole, while a base that is too strong can lead to side reactions with the alkylating agent.
-
Recommendation: Potassium carbonate (K₂CO₃) is often an effective and mild base for this type of alkylation.[1][2] It is crucial to use an anhydrous solvent to prevent hydrolysis of the alkylating agent and to favor the desired reaction. Acetonitrile (CH₃CN) is an excellent solvent choice as it is polar aprotic and generally affords good yields.[1][2] Some protocols have also found success with DMF or DMSO, but these can be more difficult to remove during workup.[1]
-
-
Inadequate Reaction Temperature: The reaction kinetics of N-alkylation can be sensitive to temperature. Room temperature reactions may be too slow, leading to low conversion.
-
Recommendation: Heating the reaction mixture can significantly improve the reaction rate and yield. A temperature of 60°C has been shown to be effective for similar alkylations of nitroimidazoles.[1][2] It is advisable to monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time at the elevated temperature.
-
-
Degradation of the Alkylating Agent: 3-chlorobutan-2-one can be susceptible to self-condensation or other side reactions, especially in the presence of a strong base.
-
Recommendation: Add the alkylating agent dropwise to the reaction mixture containing the 2-methyl-4(5)-nitroimidazole and the base. This maintains a low concentration of the alkylating agent at any given time, minimizing side reactions.
-
Issue 2: Formation of an Undesired Isomer
Question: My reaction is producing an imidazole derivative, but spectroscopic analysis (NMR) suggests it is not the desired N1-alkylated product, this compound. How can I control the regioselectivity of the alkylation?
Answer:
The N-alkylation of 2-methyl-4(5)-nitroimidazole can result in two regioisomers: the desired N1-alkylated product (4-nitro) and the N3-alkylated product (5-nitro). The formation of the undesired isomer is a common problem.
-
Understanding the Tautomerism: 2-methyl-4(5)-nitroimidazole exists as a mixture of two tautomers in solution. The position of the nitro group influences the nucleophilicity of the ring nitrogens. The N1 position is generally less sterically hindered, but electronic effects of the nitro group also play a significant role.
-
Controlling Regioselectivity:
-
Phase Transfer Catalysis: The use of a phase transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB) has been shown to be highly effective in directing the alkylation to the N1 position, even at room temperature.[3] The PTC facilitates the transfer of the imidazolide anion from the solid phase (K₂CO₃) or an aqueous phase to the organic phase where the reaction with the alkylating agent occurs, often with high regioselectivity.[3]
-
Solvent and Base Effects: As mentioned previously, the combination of K₂CO₃ in acetonitrile often favors the formation of the N1-alkylated product.[1][2]
-
Visualizing the Reaction Pathway and Isomer Formation
To better understand the synthesis and the potential for isomer formation, the following diagram illustrates the key steps.
Caption: Synthetic workflow for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the best way to monitor the progress of the reaction?
A1: Thin Layer Chromatography (TLC) is the most convenient method. Use a suitable solvent system, such as ethyl acetate/hexane, to achieve good separation between the starting material, the product, and any potential byproducts. The spots can be visualized under UV light.
Q2: I have a mixture of isomers. How can I purify the desired N1-alkylated product?
A2: Column chromatography is the most effective method for separating the N1 and N3 isomers. A silica gel column with a gradient elution of ethyl acetate in hexane is a good starting point. The polarity difference between the two isomers is usually sufficient for separation.
Q3: Are there any safety precautions I should be aware of?
A3: Yes. Nitroimidazoles and their derivatives should be handled with care as they can be mutagenic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. 3-chlorobutan-2-one is a lachrymator and should be handled with caution.
Q4: Can I use a different alkylating agent, for example, 3-bromobutan-2-one?
A4: Yes, 3-bromobutan-2-one would likely be a more reactive alkylating agent than 3-chlorobutan-2-one and could potentially lead to shorter reaction times or allow for lower reaction temperatures. However, it is also more expensive and may be less stable. The principles of optimizing the reaction conditions (base, solvent, temperature) would remain the same.
Optimized Experimental Protocol
This protocol is a suggested starting point for the synthesis, incorporating best practices derived from the literature.
Table 1: Reagents and Molar Equivalents
| Reagent | Molar Eq. |
| 2-Methyl-4(5)-nitroimidazole | 1.0 |
| 3-Chlorobutan-2-one | 1.2 |
| Potassium Carbonate (K₂CO₃), anhydrous | 1.5 |
| Tetrabutylammonium Bromide (TBAB) | 0.1 |
| Acetonitrile (CH₃CN), anhydrous | - |
Step-by-Step Methodology:
-
To a stirred suspension of 2-methyl-4(5)-nitroimidazole (1.0 eq) and anhydrous potassium carbonate (1.5 eq) in anhydrous acetonitrile, add tetrabutylammonium bromide (0.1 eq).
-
Heat the mixture to 60°C.
-
Add 3-chlorobutan-2-one (1.2 eq) dropwise over 30 minutes.
-
Maintain the reaction at 60°C and monitor its progress by TLC.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter the solid inorganic salts and wash with acetonitrile.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the crude residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure this compound.
Troubleshooting Workflow Diagram
This diagram provides a logical flow for diagnosing and resolving common issues during the synthesis.
Caption: A troubleshooting workflow for the synthesis of this compound.
References
-
Hakmaoui, Y., Asserne, F., El Haib, A., El Ajlaoui, R., Abouricha, S., & Rakib, E. M. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 14(4), 12-16. [Link]
-
Satheesh, D., et al. (2018). An efficient room temperature synthesis of N1-(4-substitutedbenzyl)-2-methyl-4-nitro-1H-imidazoles and N1-butyl-2-methyl-4-nitro-1H-imidazoles. Iranian Journal of Organic Chemistry, 10(2), 2325-2331. [Link]
Sources
Technical Support Center: Purification of 4-(2-methyl-4-nitro-1H-imidazol-1-yl)butan-2-one
Welcome to the dedicated technical support guide for navigating the purification challenges of 4-(2-methyl-4-nitro-1H-imidazol-1-yl)butan-2-one (CAS 126664-28-6). This resource is designed for researchers and drug development professionals to provide practical, field-tested solutions to common issues encountered during the isolation and purification of this and related nitroimidazole compounds.
The purification of nitroimidazole derivatives is often non-trivial due to their polarity, potential for thermal instability, and the presence of structurally similar impurities. This guide provides a logical framework for troubleshooting these challenges, moving from initial characterization to high-purity material.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile is highly dependent on the synthetic route. However, based on common alkylation reactions of nitroimidazoles, you should anticipate:
-
Unreacted Starting Materials: Primarily 2-methyl-4(5)-nitroimidazole and the alkylating agent.
-
Regioisomers: The starting material, 2-methyl-4(5)-nitroimidazole, exists in tautomeric forms. Alkylation can occur on different nitrogen atoms, leading to the formation of the undesired 2-methyl-5-nitro- regioisomer. The regioselectivity of these reactions is highly sensitive to conditions like the base, solvent, and temperature.[1][2]
-
Over-alkylation or Side-Reaction Products: Depending on the reactivity of the reagents, side reactions can occur.
-
Degradation Products: Nitroimidazoles can be susceptible to degradation, especially under harsh thermal or pH conditions.[3]
Q2: How stable is this compound during purification?
A2: While specific stability data for this exact molecule is not widely published, the 5-nitroimidazole class can exhibit thermal instability. Studies on related compounds like metronidazole and tinidazole show degradation can occur when heated for extended periods, especially on active surfaces like silica gel at elevated temperatures (e.g., 120°C).[3] It is prudent to assume the compound is moderately thermally sensitive. Avoid prolonged heating, use rotary evaporation at moderate temperatures (<40-50°C), and consider the potential for acid- or base-catalyzed degradation.
Q3: What are the recommended analytical techniques for assessing the purity of my fractions?
A3: A multi-faceted approach is best for a comprehensive assessment.[4]
-
Thin-Layer Chromatography (TLC): Excellent for rapid, real-time monitoring of column chromatography and for initial solvent system screening. A common mobile phase for nitroimidazoles is a mixture of a moderately polar solvent and a non-polar solvent, such as chloroform-methanol (9:1, v/v) or ethyl acetate-hexane.[3][5]
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. A reversed-phase C18 column is typically effective. Mobile phases often consist of an aqueous buffer (like phosphate or ammonium acetate) and an organic modifier (acetonitrile or methanol).[6][7] UV detection is suitable, as the nitroimidazole chromophore absorbs strongly (typically around 300-320 nm).[6][7]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides invaluable confirmation of the molecular weight of the desired product and impurities, aiding in their identification.[7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation of the final product and can help identify the structure of isolated impurities.[1][9]
Troubleshooting Purification Workflows
This section addresses specific experimental roadblocks in a question-and-answer format, providing both the causal explanation and a validated protocol to resolve the issue.
Workflow Diagram: Purification Strategy Selection
Before diving into troubleshooting, it's crucial to have a logical workflow. The following diagram outlines a standard decision-making process for purifying a crude synthetic product.
Caption: A logical workflow for selecting a purification strategy.
Q: My crude product is a persistent oil or sticky solid that I cannot recrystallize. What should I do?
A: This is a common issue, often caused by high levels of impurities or residual high-boiling solvents (like DMF or DMSO) that act as an "anti-solvent" to crystallization. The goal is to first perform a bulk purification to increase the concentration of your target compound.
Expert Insight: Direct crystallization from a complex crude mixture is often inefficient. A preliminary purification via flash column chromatography is typically the most effective path forward. This removes the baseline and highly polar impurities that inhibit crystal lattice formation.
Troubleshooting Protocol: Preliminary Flash Chromatography
-
Method Development via TLC:
-
Dissolve a small sample of your crude oil in a suitable solvent (e.g., ethyl acetate or dichloromethane).
-
Spot on a silica gel TLC plate.
-
Develop the plate in various solvent systems. A good starting point is an ethyl acetate/hexane or dichloromethane/methanol system.
-
Goal: Find a system where the desired product has an Rf value of ~0.3-0.4, and is well-separated from major impurities. Studies on similar nitroimidazoles have found success with chloroform-methanol mixtures.[3]
-
-
Column Preparation & Loading:
-
Pack a glass column with silica gel using your chosen eluent system.
-
Adsorb your crude oil onto a small amount of silica gel. To do this, dissolve the oil in a minimal amount of a volatile solvent (like dichloromethane), add silica gel (2-3x the mass of your crude product), and evaporate the solvent until you have a dry, free-flowing powder. This "dry loading" technique prevents solvent-effects from ruining the separation at the top of the column.
-
Carefully add the silica-adsorbed sample to the top of your packed column.
-
-
Elution & Fraction Collection:
-
Run the column, collecting fractions. Monitor the elution using TLC.
-
Combine the fractions containing your pure product.
-
-
Re-attempt Crystallization:
-
Evaporate the solvent from the combined, purified fractions.
-
The resulting solid or oil should be significantly purer. Now, proceed with a systematic recrystallization solvent screen as described in the next question.
-
Q: My recrystallization attempt resulted in poor recovery, or the purity did not improve. How do I select the right solvent?
A: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[10][11] Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent. A poor choice of solvent is the most common cause of failure.
Expert Insight: Do not rely on a single solvent. A systematic, small-scale screening of multiple solvents and solvent pairs is the most efficient way to discover optimal conditions.
Protocol: Systematic Solvent Screening for Recrystallization
-
Setup: Arrange a series of small test tubes, each with ~10-20 mg of your partially purified product.
-
Solvent Selection: Choose a range of solvents with varying polarities. See the table below for suggestions.
-
Screening:
-
To each tube, add the chosen solvent dropwise at room temperature until the solid just dissolves. If it dissolves readily in a small volume, the solvent is too good; the compound is too soluble for good recovery.
-
If the solid is poorly soluble at room temperature, heat the mixture to the solvent's boiling point. Add more hot solvent dropwise until the solid dissolves.
-
Once dissolved, allow the solution to cool slowly to room temperature, then place it in an ice bath.
-
Observe: Note the quantity and quality of the crystals that form. An ideal solvent will yield a large crop of well-defined crystals upon cooling.
-
Table 1: Suggested Solvents for Recrystallization Screening
| Solvent | Polarity Index | Boiling Point (°C) | Comments |
|---|---|---|---|
| Water | 10.2 | 100 | May be suitable for polar compounds. Consider for cocrystal formation.[12] |
| Methanol | 5.1 | 65 | Good general-purpose polar solvent. |
| Ethanol | 4.3 | 78 | Similar to methanol, slightly less polar. |
| Isopropanol | 3.9 | 82 | Often a good choice for moderate polarity compounds. |
| Acetonitrile | 5.8 | 82 | Can be effective for N-containing heterocycles.[1] |
| Ethyl Acetate | 4.4 | 77 | Excellent mid-polarity solvent. |
| Dichloromethane | 3.1 | 40 | Use with care due to low boiling point. |
| Toluene | 2.4 | 111 | Good for less polar compounds; high boiling point. |
| Hexane/Heptane | 0.1 | 69 / 98 | Often used as an "anti-solvent" in binary systems. |
-
Binary Solvents: If no single solvent is ideal, try a binary system. Dissolve the compound in a minimal amount of a "good" hot solvent (one it's very soluble in). Then, add a "poor" or "anti-solvent" (one it's insoluble in) dropwise until the solution becomes cloudy. Re-heat to clarify, then cool slowly.
Q: My compound streaks badly on the silica gel column, leading to broad peaks and poor separation from a close-running impurity.
A: Streaking (or tailing) on silica gel is often caused by strong interactions between a polar or basic compound and the acidic silanol groups (Si-OH) on the silica surface. The imidazole moiety in your compound is basic and can interact strongly, causing this issue.
Expert Insight: To mitigate this, you can either switch to a less acidic stationary phase (like alumina) or, more commonly, add a small amount of a competitive base to the mobile phase. This base will occupy the active sites on the silica, allowing your compound to elute more symmetrically.
Troubleshooting Diagram: Column Chromatography Issues
Caption: A decision tree for troubleshooting poor column chromatography results.
Protocol: Optimizing Mobile Phase for Flash Chromatography
-
Baseline TLC: Run a TLC of your crude material in your best-performing solvent system (e.g., 70:30 Ethyl Acetate:Hexane). Note any streaking.
-
Add a Modifier: Prepare a new eluent with the same ratio, but add a small amount of triethylamine (Et₃N), typically 0.1% to 1% by volume. For example, for 100 mL of eluent, add 0.1 mL of Et₃N.
-
Comparative TLC: Run a new TLC plate with your crude material, spotting it in two lanes. Develop one lane in the original eluent and the other in the Et₃N-modified eluent.
-
Analyze: Compare the two lanes. The lane with the modified eluent should show significantly reduced tailing and potentially better separation between spots.
-
Scale-Up: Use the optimized, amine-modified mobile phase for your large-scale flash column purification. Remember to also equilibrate your packed column with the modified eluent before loading your sample.
References
- Simultaneous Determination of Some 5-Nitroimidazole Derivatives and Ciprofloxacin by High Performance Liquid Chromatography. (n.d.). International Journal of Pharmaceutical and Engineering Research.
- Yeo, S. K., & Huskey, S. W. (n.d.). Electron-capture gas chromatographic assays of 5-nitroimidazole class of antimicrobials in blood.
- Determination of five nitroimidazoles in water by liquid chromatography-mass spectrometry. (n.d.).
- Studzińska, S., & Gutarowska, B. (2023). TLC–Densitometric Analysis of Selected 5-Nitroimidazoles. PSE Community.org.
- Lee, H. J., et al. (n.d.). Rapid determination of nitroimidazole residues in honey by liquid chromatography/tandem mass spectrometry. PubMed.
- This compound. (n.d.). Alchem Pharmtech.
- Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
- Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4-nitroimidazole as starting reagents. (2022). Der Pharma Chemica.
- Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. (2022).
- 126664-28-6|this compound. (n.d.). BLDpharm.
- Synthesis of the metabolites of 4-(2-methyl-1H-imidazol-1-yl)-2,2-diphenylbutanamide (KRP-197/ONO-8025). (n.d.). PubMed.
- Process for purifying imidazoles and imidazol-based agents by crystallisation. (n.d.).
- Chemical/Laboratory Techniques: Recrystalliz
- Improving the Solubility, Dissolution, and Bioavailability of Metronidazole via Cocrystallization with Ethyl Gall
- CAS#:126664-28-6 | this compound. (n.d.). Chemsrc.
- How to avoid common pitfalls in nitroimidazole chemistry. (n.d.). Benchchem.
- This compound. (n.d.). ChemicalBook.
- Synthetic method of 4-bromo-2-nitro-1H-imidazole. (n.d.).
- 2-(2-Methyl-4-nitro-1H-imidazol-1-yl)ethanol. (n.d.). LGC Standards.
- 2-Methyl-4-nitro-1-nitroso-1H-imidazole: Synthesis Attempts and Failure Report. (n.d.). Veeprho.
- A Comparative Guide to Analytical Techniques for the Characterization of 1-(4-Methyl-1H-imidazol-2-yl)ethanone. (n.d.). Benchchem.
- Methyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)
- Quantitative determination of four nitrofurans and corresponding metabolites in the fish muscle by liquid chromatography-electrospray ionization-tandem mass spectrometry. (n.d.). Journal of Food and Drug Analysis.
- Methods for the production of 2-halo-4-nitroimidazole and intermediates thereof. (n.d.).
- Synthesis of 1-(4-Methyl-1H-imidazol-2-yl)ethanone: An Application Note and Protocol. (n.d.). Benchchem.
Sources
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- 5. researchgate.net [researchgate.net]
- 6. ijper.org [ijper.org]
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- 8. Rapid determination of nitroimidazole residues in honey by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Methyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. mdpi.com [mdpi.com]
"solubility issues of 4-(2-methyl-4-nitro-1H-imidazol-1-yl)butan-2-one in biological media"
Introduction: Navigating the Solubility Challenges of a Nitroimidazole Derivative
Welcome to the technical support guide for 4-(2-methyl-4-nitro-1H-imidazol-1-yl)butan-2-one (CAS 126664-28-6).[1][2] This compound belongs to the nitroimidazole class, a group of molecules with significant interest in therapeutic research. Structurally similar compounds, such as Metronidazole, are known for their antibacterial and antiprotozoal activities.[3][4] A common and significant hurdle researchers face with molecules of this type is poor aqueous solubility.[3][5] The presence of the nitroimidazole ring and the butanone side chain contributes to a molecular structure that is likely hydrophobic, leading to difficulties in achieving desired concentrations in biological media.
This guide is designed to provide researchers, scientists, and drug development professionals with a logical, step-by-step framework for understanding and overcoming the solubility issues associated with this compound. We will move from foundational principles and frequently asked questions to advanced troubleshooting and formulation strategies, ensuring that you can generate reliable and reproducible data in your in vitro and in vivo experiments.
Part 1: Foundational Knowledge & Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling and solubilization of this compound.
Q1: What intrinsic properties of this compound likely cause its poor aqueous solubility?
A1: While specific experimental data for this exact molecule is not widely published, we can infer its properties from its chemical structure:
-
Hydrophobic Core: The molecule contains a substituted imidazole ring and a hydrocarbon chain (butan-2-one), which are nonpolar and contribute to overall hydrophobicity.
-
Nitro Group: The nitro group (-NO₂) is strongly electron-withdrawing and can participate in some polar interactions, but the overall molecule is dominated by its hydrophobic regions.
-
Lack of Ionizable Groups: The molecule does not possess strongly acidic or basic functional groups within the typical physiological pH range (1-7.5). This means its solubility cannot be easily increased by pH adjustment, a common technique for ionizable drugs.[6][7]
-
Crystalline Structure: Like many organic solids, the compound likely exists in a stable crystalline lattice.[8] Significant energy is required to break this lattice apart, a process that is not favored when interactions with water are weak. The amorphous form of a drug is often more soluble than its crystalline form.[8]
These factors classify the compound as likely belonging to Biopharmaceutics Classification System (BCS) Class II or IV, characterized by low solubility.[9][10]
Q2: What is the recommended first step for solubilizing this compound for in vitro experiments?
A2: The universally accepted best practice is to first prepare a highly concentrated stock solution in a 100% organic solvent.[11] This stock solution can then be serially diluted into your aqueous biological medium.
-
Recommended Solvent: Dimethyl sulfoxide (DMSO) is the primary choice due to its powerful solubilizing capacity for a wide range of hydrophobic compounds.[4] Other potential solvents include N,N-dimethylformamide (DMF) or ethanol, though they are often less effective than DMSO.[12]
-
Rationale: Creating a concentrated stock (e.g., 10-50 mM) allows you to add a very small volume to your final assay, minimizing the concentration of the organic solvent, which can be toxic to cells or interfere with the assay.[11][13] For detailed instructions, see Protocol 1: Preparation of a Concentrated Stock Solution .
Q3: What are the acceptable final concentrations of organic solvents like DMSO in biological assays?
A3: This is a critical parameter that is highly dependent on the cell type and assay duration. Exceeding the tolerated limit can lead to artifacts or outright cytotoxicity, invalidating your results. Always run a "vehicle control" (media with the same final concentration of solvent but no compound) to assess the impact of the solvent itself.[14]
| Solvent | General Recommended Max. Final Concentration | Notes | Citations |
| DMSO | ≤ 0.5% (v/v) | Most cell lines tolerate 0.5% well. Some robust lines may tolerate up to 1%, but this should be verified. Primary cells and stem cells are often more sensitive, and concentrations should be kept ≤ 0.1%. | [12][14][15][16] |
| Ethanol | ≤ 0.5% (v/v) | Can be toxic to some cell lines; tolerance must be determined empirically. | [12] |
| DMF | ≤ 0.1% (v/v) | Generally more toxic than DMSO and used less frequently in cell-based assays. | [12] |
Part 2: Troubleshooting Guide for In Vitro Assays
This section provides practical solutions to common problems encountered during experiments.
Problem: "My compound precipitates immediately when I dilute my DMSO stock into aqueous buffer or cell culture media. What's happening and how do I fix it?"
This is a classic problem known as "solvent shock" or precipitation. It occurs when the compound, stable in the high-concentration organic stock, is rapidly transferred to an aqueous environment where its solubility is exceedingly low. The DMSO disperses, leaving the compound to crash out of the solution.
Solution Workflow:
The key is to manage the transition from organic to aqueous environments more carefully and explore methods to increase the apparent solubility in the final medium. Follow the decision tree below.
-
Which Cyclodextrin to Use? Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are most commonly used in pharmaceutical applications due to their high aqueous solubility and safety profiles. [17]* How to Implement: This requires performing a Phase Solubility Study to determine the optimal concentration of cyclodextrin needed to achieve your target compound concentration. See Protocol 3: Phase Solubility Study with Cyclodextrins for a detailed methodology.
Part 3: Advanced Strategies & In Vivo Considerations
Q: How can I approach formulating this compound for animal studies (e.g., oral or IV administration)?
A: In vivo formulations require more complex solutions to ensure safety, stability, and bioavailability. Simple DMSO solutions are generally not suitable for direct injection. Here are common strategies, often used in combination: [9][18]
-
Co-solvent Systems: For intravenous (IV) or intraperitoneal (IP) injections, mixtures of solvents are used. A common starting point could be a mixture of DMSO, PEG 400, and saline. The goal is to keep the drug dissolved upon injection and dilution into the bloodstream.
-
Surfactant-Based Formulations: Surfactants like Tween® 80 or Solutol® HS-15 can form micelles that encapsulate the drug, similar to cyclodextrins. [7][18]These are often used in self-emulsifying drug delivery systems (SEDDS) for oral administration. [19]3. Nanosuspensions: This involves reducing the particle size of the drug to the nanometer range (nanomilling). [20]The increased surface area enhances the dissolution rate, which can improve oral absorption. [18][20]This is an advanced technique requiring specialized equipment.
Part 4: Detailed Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
Objective: To create a clear, high-concentration stock solution of the compound in an appropriate organic solvent.
Materials:
-
This compound powder
-
High-purity, anhydrous DMSO
-
Analytical balance
-
Appropriate volumetric flask (e.g., 1 mL or 5 mL)
-
Vortex mixer and/or sonicator
Procedure:
-
Calculation: Determine the mass of the compound needed to achieve the desired molar concentration (e.g., 20 mM). Use the compound's molecular weight for the calculation. [21]2. Weighing: Accurately weigh the calculated mass of the compound and transfer it into the volumetric flask. [22]3. Dissolution: Add approximately 70-80% of the final volume of DMSO to the flask. [21]4. Mixing: Cap the flask and vortex vigorously. If the compound does not dissolve readily, use a bath sonicator for 5-10 minutes. Gentle warming (to 30-40°C) can also be applied, but check for compound stability first.
-
Final Volume: Once the solid is completely dissolved and the solution is clear, add DMSO to the calibration mark on the volumetric flask. [22]6. Final Mix & Storage: Invert the flask several times to ensure homogeneity. Store the stock solution in a tightly sealed vial, protected from light, and at an appropriate temperature (typically -20°C or -80°C for long-term storage).
Protocol 2: Aqueous Dilution Troubleshooting Workflow
Objective: To minimize precipitation ("solvent shock") when diluting the DMSO stock into aqueous media.
Method A: Serial Dilution
-
Prepare your final dilution in at least two steps.
-
First, make an intermediate dilution of your DMSO stock into your cell culture media or buffer. For example, dilute a 20 mM stock 1:10 in media to get a 2 mM intermediate solution (now in 10% DMSO).
-
Vortex the intermediate solution immediately and inspect for precipitation.
-
Use this intermediate solution to make the final dilution into the assay plate. This gradual reduction in DMSO concentration can often prevent precipitation. [23] Method B: "Plunge" Method
-
Pipette the required small volume of DMSO stock solution into the cap of a microcentrifuge tube.
-
Pipette the final volume of aqueous buffer into the bottom of the tube.
-
Close the tube and immediately invert and vortex at high speed. The rapid, forceful mixing can sometimes keep the compound in a supersaturated state long enough for the experiment.
Protocol 3: Phase Solubility Study with Cyclodextrins
Objective: To determine the concentration of a cyclodextrin (e.g., HP-β-CD) required to solubilize the target concentration of your compound.
Materials:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Your target compound
-
Your final aqueous buffer (e.g., PBS, pH 7.4)
-
Shaker/rotator at a controlled temperature (e.g., 25°C or 37°C)
-
HPLC or UV-Vis spectrophotometer for concentration analysis
Procedure:
-
Prepare Cyclodextrin Solutions: Prepare a series of HP-β-CD solutions in your buffer at different concentrations (e.g., 0%, 1%, 2%, 5%, 10% w/v). [24]2. Add Excess Compound: To separate vials containing each HP-β-CD solution, add an excess amount of your solid compound. You must ensure undissolved solid remains at the bottom to guarantee saturation.
-
Equilibrate: Seal the vials and place them on a shaker/rotator at a constant temperature for 24-72 hours to allow the system to reach equilibrium. [24]4. Separate and Analyze: After equilibration, filter or centrifuge the samples to remove the undissolved solid.
-
Quantify: Dilute the clear supernatant and measure the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).
-
Plot and Determine: Plot the concentration of the dissolved compound (Y-axis) against the concentration of HP-β-CD (X-axis). The resulting graph will show you how much the solubility increases with cyclodextrin concentration and allow you to select the lowest concentration of HP-β-CD that achieves your desired compound concentration. [25]
References
- Vertex AI Search. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC - PubMed Central.
- BOC Sciences. Cyclodextrin Solutions for API Solubility Boost.
- SciSpace. Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability.
- Touro Scholar. Cyclodextrin as a Drug Carrier Increasing Drug Solubility.
- Kim DH, et al. Solubility enhancement and application of cyclodextrins in local drug delivery.
- Zhang H, et al. Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. 2022.
- WuXi AppTec. How to Improve the Bioavailability of Poorly Water-Soluble Compounds? 2024.
- Sathya P, et al.
- Reddit. Maximum DMSO concentration in media for cell culture? 2023.
- LifeTein. DMSO usage in cell culture. 2023.
- WuXi AppTec DMPK. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. 2024.
- ResearchGate. What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines? 2016.
- ResearchGate. What the concentration of DMSO you use in cell culture assays? 2016.
- ResearchGate. What must be the maximum final DMSO % in a cell culture plate (24 well plate) if I have to dissolve my compound in DMSO? 2014.
- MDPI. Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. 2021.
- PubMed. Evaluation of preclinical formulations for a poorly water-soluble compound. 2016.
- JMPAS. Techniques for solubility enhancement of poorly soluble drugs: an overview. 2012.
- PubMed Central. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. 2022.
- Auctores. Review on Solubility Enhancement Techniques for Poorly Soluble Drugs. 2023.
- James Madison University. Drug Delivery Strategies for Poorly Water-Soluble Drugs.
- ResearchGate. How to enhance drug solubility for in vitro assays? 2014.
- FasterCapital. Best Practices For Stock Solutions.
- NIH. Improving the Solubility, Dissolution, and Bioavailability of Metronidazole via Cocrystallization with Ethyl Gallate. 2021.
- Chemistry LibreTexts. 2.5: Preparing Solutions. 2025.
- Chemsrc. CAS#:126664-28-6 | this compound.
- ChemicalBook. This compound.
- Reddit. How to tackle compound solubility issue. 2022.
- YouTube. Solution-making strategies & practical advice. 2025.
- YouTube. Lab Skills: Preparing Stock Solutions. 2021.
- PubChem. methyl 2-methyl-2-(4-nitro-1H-imidazol-1-yl)propanoate | C8H11N3O4.
- International Journal of Medical Science and Dental Research. Techniques for Improving Solubility.
- Benchchem. Technical Support Center: Enhancing Benzimidazole Compound Solubility for Biological Assays.
- Ascendia Pharmaceutical Solutions. 5 Novel Techniques for Solubility Enhancement. 2021.
- Smolecule. 2-(2-Methyl-4-nitro-1H-imidazol-1-yl)ethanol.
- Chemspace. 1-(2-methyl-4-nitro-1H-imidazol-1-yl)butan-2-ol - C8H13N3O3.
- BLDpharm. 126664-28-6|this compound.
- Alchem Pharmtech. CAS 126664-28-6 | this compound.
- ChemicalBook. 2-Methyl-4-nitroimidazole | 696-23-1.
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Technical Support Center: Stability of 4-(2-methyl-4-nitro-1H-imidazol-1-yl)butan-2-one in Solution
Welcome to the technical support guide for 4-(2-methyl-4-nitro-1H-imidazol-1-yl)butan-2-one. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on the stability of this compound in solution. Here, we address common challenges and questions through troubleshooting guides and frequently asked questions, ensuring the integrity and success of your experiments.
I. Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the handling and stability of this compound in solution.
Q1: What are the primary factors that influence the stability of this compound in solution?
A1: The stability of this nitroimidazole derivative is primarily influenced by pH, light exposure (photodegradation), temperature, and the presence of oxidizing agents. Like many nitroimidazole compounds, it is susceptible to degradation under certain conditions, which can impact experimental outcomes.
Q2: How does pH affect the stability of this compound?
A2: The pH of the solution is a critical factor. Generally, nitroimidazole-induced DNA damage, a related measure of reactivity, is greatest at acidic pH and decreases at alkaline pH.[1] For some nitroimidazoles, such as metronidazole, degradation is significant in alkaline conditions, while it is more stable in acidic and neutral conditions.[2][3] The ionization state of the molecule can change with pH, leading to different degradation pathways.[4] Therefore, it is crucial to control the pH of your solutions to minimize degradation.
Q3: Is this compound sensitive to light?
A3: Yes, nitroimidazole derivatives are known to be susceptible to photodegradation.[2][5][6] Exposure to UV radiation can lead to the conversion of the nitro group and cleavage of the imidazole ring.[2] The photodegradation of nitroimidazoles in solution often follows first-order kinetics.[6] It is highly recommended to protect solutions containing this compound from light by using amber vials or by working in a dark environment.
Q4: What are the recommended storage conditions for solutions of this compound?
A4: To ensure maximum stability, solutions should be stored at low temperatures (e.g., 2-8 °C or frozen) and protected from light. The specific storage conditions may depend on the solvent and the intended duration of storage. For long-term storage, freezing the solution is generally advisable.
Q5: What are the expected degradation products of this compound?
A5: While specific degradation products for this exact compound are not extensively documented in the provided search results, degradation of nitroimidazoles typically involves modifications to the nitro group and the imidazole ring.[2][7] Common degradation pathways can include reduction of the nitro group and cleavage of the ring, potentially leading to the formation of simpler compounds like ammonia and acetic acid, as seen with metronidazole.[6]
II. Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during your experiments.
Issue 1: Rapid Loss of Compound in Solution During Experimentation
You observe a significant decrease in the concentration of this compound over a short period during your experiment.
Potential Causes and Solutions:
-
Photodegradation: Your solution may be exposed to excessive light.
-
Unfavorable pH: The pH of your experimental buffer or solvent system may be promoting degradation.
-
Troubleshooting Step: Measure the pH of your solution. If it is in the acidic or alkaline range where degradation is more likely, adjust the pH to a more neutral range (if your experimental protocol allows). Perform a small-scale pH stability study to determine the optimal pH range for your compound.
-
Rationale: The stability of nitroimidazole compounds is often pH-dependent.[1][4] Extreme pH values can catalyze hydrolytic degradation.[8]
-
-
Elevated Temperature: The experimental temperature may be too high.
-
Troubleshooting Step: If possible, conduct the experiment at a lower temperature. If elevated temperatures are necessary, minimize the duration of exposure.
-
Rationale: Higher temperatures can accelerate the rate of chemical degradation.
-
Issue 2: Appearance of Unexpected Peaks in Chromatographic Analysis
During HPLC or LC-MS analysis, you observe additional, unidentified peaks that were not present in the initial analysis of the compound.
Potential Causes and Solutions:
-
Forced Degradation: The compound is degrading under the experimental or storage conditions, leading to the formation of new chemical entities.
-
Troubleshooting Step: Conduct a forced degradation study to systematically investigate the effects of stress conditions (acid, base, oxidation, heat, light) on the compound.[9] This will help in identifying the potential degradation products and understanding the degradation pathways.
-
Rationale: Forced degradation studies are essential for identifying likely degradation products and establishing the intrinsic stability of a molecule.[9]
-
-
Interaction with Excipients or Other Components: The compound may be reacting with other components in your formulation or solution.
-
Troubleshooting Step: Analyze the compound in a simpler matrix or solvent to see if the extra peaks persist. If they disappear, systematically re-introduce other components to identify the interacting species.
-
Rationale: The chemical environment of the solution can significantly impact the stability of a compound.
-
Experimental Workflow for a Forced Degradation Study
Caption: Workflow for a forced degradation study of this compound.
III. Quantitative Data Summary
The stability of nitroimidazole compounds can be quantitatively assessed by determining the rate of degradation under various conditions. The degradation often follows first-order kinetics.[2][6]
| Stress Condition | Typical Reagents/Conditions | Expected Outcome for Nitroimidazoles |
| Acid Hydrolysis | 0.1 M - 1 M HCl, Room Temp to 80°C | Variable, some are relatively stable, others may show some degradation. |
| Base Hydrolysis | 0.1 M - 1 M NaOH, Room Temp to 80°C | Significant degradation is often observed.[3][8] |
| Oxidation | 3-30% H₂O₂, Room Temperature | Degradation is likely. |
| Thermal Degradation | 60-80°C (in solid state and solution) | Degradation is expected, rate is temperature-dependent. |
| Photodegradation | Exposure to UV (e.g., 254 nm) and visible light | Significant degradation is expected.[5][7] |
IV. Experimental Protocols
Protocol 1: General Procedure for Stability Testing in Solution
This protocol outlines a general method for evaluating the stability of this compound in a specific solvent or buffer.
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of the compound and dissolve it in the desired solvent (e.g., methanol, acetonitrile, or a specific buffer) to prepare a stock solution of known concentration.
-
-
Sample Preparation:
-
Dilute the stock solution with the same solvent to a suitable working concentration for your analytical method (e.g., HPLC-UV).
-
-
Initial Analysis (Time Zero):
-
Immediately analyze the freshly prepared working solution using a validated stability-indicating analytical method to determine the initial concentration (C₀).
-
-
Storage:
-
Store aliquots of the working solution under the desired storage conditions (e.g., protected from light at room temperature, 4°C, or -20°C).
-
-
Time-Point Analysis:
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours, and then weekly or monthly), withdraw an aliquot from storage.
-
Allow the sample to equilibrate to room temperature if it was refrigerated or frozen.
-
Analyze the sample using the same analytical method to determine the concentration at that time point (Cₜ).
-
-
Data Analysis:
-
Calculate the percentage of the compound remaining at each time point using the formula: % Remaining = (Cₜ / C₀) * 100.
-
Plot the percentage remaining versus time to visualize the degradation profile.
-
Protocol 2: Recommended HPLC Method for Analysis
A reverse-phase high-performance liquid chromatography (RP-HPLC) method is generally suitable for the analysis of nitroimidazole compounds.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized for good peak shape and resolution from any degradation products.
-
Flow Rate: 1.0 mL/min
-
Detection: UV detector at a wavelength where the compound has maximum absorbance.
-
Injection Volume: 10-20 µL
-
Column Temperature: Ambient or controlled (e.g., 25°C)
V. Logical Relationships Diagram
Caption: Key factors influencing the stability of the compound and mitigation strategies.
VI. References
-
Giraldo-Aguirre, A. L., Erazo-Erazo, E. D., Flórez-Acosta, O. A., Serna-Galvis, E. A., & Torres-Palma, R. A. (2012). Photodegradation of the antibiotics nitroimidazoles in aqueous solution by ultraviolet radiation. Journal of Hazardous Materials, 229-230, 387-394.
-
Nasir, F., & Iqbal, Z. (2011). Kinetic studies of photodegradation of nitroimidazole derivatives in solutions. Journal of the Chemical Society of Pakistan, 33(4), 505-510.
-
Edwards, D. I., Knight, R. C., & Zahoor, A. (1986). DNA damage induced by reductively activated nitroimidazoles--pH effects. International Journal of Radiation Oncology, Biology, Physics, 12(7), 1207-1209.
-
Bugaj, A. M. (1997). Kinetic studies of the photodegradation of nitroimidazole derivatives in the solid state. Pharmazie, 52(3), 219-222.
-
Kumar, A., & Singh, A. (2022). A Comprehensive Review of Forced Degradation Studies and Stability Indicating Methods for Paracetamol and Metronidazole. International Journal of Pharmaceutical Research and Education for Medical Sciences.
-
ResearchGate. (n.d.). Kinetic-studies-of-the-photodegradation-of-nitroimidazole-derivatives-in-the-solid-state.pdf. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Forced degradation. Retrieved from [Link]
-
Atmospheric Photochemical Oxidation of 4-Nitroimidazole. (2023). Atmosphere, 14(7), 1141.
-
ResearchGate. (n.d.). Effect of pH of buffer solution on separation of 5-nitroimidazole.... Retrieved from [Link]
-
Walsh Medical Media. (2014). Degradation Study of Metronidazole in Active and Different Formulation by UV Spectroscopy. Retrieved from [Link]
-
Bajaj, S., Singla, D., & Sakhuja, N. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138.
-
Le Dévéhat, F., Gasc, J. C., & Rohrbasser, C. (2003). On the hydrolytic behavior of tinidazole, metronidazole, and ornidazole. Journal of Pharmaceutical Sciences, 92(4), 739-746.
-
ResearchGate. (n.d.). Results of forced degradation studies. Retrieved from [Link]
-
Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry and Chemical Sciences, 3(2), 21-30.
Sources
- 1. DNA damage induced by reductively activated nitroimidazoles--pH effects - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. ijprems.com [ijprems.com]
- 4. researchgate.net [researchgate.net]
- 5. Photodegradation of the antibiotics nitroimidazoles in aqueous solution by ultraviolet radiation [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Atmospheric Photochemical Oxidation of 4-Nitroimidazole [mdpi.com]
- 8. On the hydrolytic behavior of tinidazole, metronidazole, and ornidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Assay Results with 4-(2-methyl-4-nitro-1H-imidazol-1-yl)butan-2-one
Welcome to the technical support guide for 4-(2-methyl-4-nitro-1H-imidazol-1-yl)butan-2-one. This resource is designed for researchers, scientists, and drug development professionals encountering variability in assays utilizing this compound. As a nitroimidazole derivative, its primary application often involves serving as a substrate for nitroreductase (NTR) enzymes, which are crucial in fields like cancer therapy and microbiology.[1] Inconsistent results can be a significant roadblock, and this guide provides a structured, causality-driven approach to diagnosing and resolving these issues, ensuring the integrity and reproducibility of your experimental data.
Part 1: Foundational Troubleshooting Workflow
Inconsistent assay results rarely stem from a single cause. The key to efficient troubleshooting is a logical, systematic process of elimination. The workflow below outlines the primary areas to investigate, starting with the most fundamental and common sources of error.
Caption: High-level troubleshooting decision tree.
Part 2: Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides detailed answers to common questions, addressing specific issues you may encounter.
Section A: Compound Integrity and Handling
The physical and chemical state of your compound is the bedrock of any assay. Issues here will invariably lead to unreliable data.
Q1: My results are inconsistent from week to week. Could the purity of my this compound be the problem?
-
Causality: An impurity could act as an inhibitor or an alternative substrate for the target enzyme (e.g., nitroreductase), fluoresce or absorb at the detection wavelength, or degrade into reactive species. Even seemingly "inert" materials left over from synthesis, like silica gel, can interfere with results.[3] The declared purity value from a supplier is only as reliable as the method used to determine it, and different methods may miss different types of impurities.[2]
-
Recommended Action:
-
Request Certificate of Analysis (CoA): Always obtain the CoA from your supplier. This document should detail the purity level and the method used for its determination (e.g., HPLC, qHNMR).
-
Independent Verification: For critical applications, consider independent purity verification via HPLC or LC-MS. This can reveal degradation products or impurities not detected by the supplier's QC method.
-
Lot-to-Lot Variation: If you suspect a purity issue, test a new, unopened lot of the compound against the old one. Significant differences in performance strongly suggest a purity or degradation problem.
-
Q2: What are the correct storage and handling procedures for this compound to ensure its stability?
A2: While specific stability data for this exact molecule is not extensively published, general principles for nitroaromatic compounds should be followed to minimize degradation.
-
Causality: Nitroaromatic compounds can be susceptible to degradation by light (photodecomposition) and high temperatures.[4] Repeated freeze-thaw cycles of stock solutions can also lead to compound precipitation and degradation over time.
-
Recommended Action:
-
Solid Form: Store the solid compound at 2-8°C, protected from light in a tightly sealed container. For long-term storage, -20°C is recommended.
-
Stock Solutions: Prepare high-concentration stock solutions in an appropriate solvent (e.g., DMSO[5]). Aliquot the stock into single-use volumes in light-protecting tubes (e.g., amber vials) and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Working Solutions: Prepare fresh working solutions from the frozen stock for each experiment. Do not store dilute aqueous solutions for extended periods.
-
Q3: I'm observing precipitation when I dilute my compound into aqueous assay buffer. How can I resolve this?
A3: This is a classic solubility issue. The compound is soluble in DMSO but may have limited solubility in aqueous buffers.[5]
-
Causality: When a DMSO stock solution is diluted into an aqueous buffer, the compound can crash out if its concentration exceeds its aqueous solubility limit. The final percentage of DMSO in the assay is also critical, as high concentrations can affect enzyme activity or cell health.
-
Recommended Action:
-
Optimize Final DMSO Concentration: Keep the final concentration of DMSO in the assay as low as possible, typically ≤0.5%. Run a vehicle control with the same final DMSO concentration to ensure it does not impact the assay readout.
-
Serial Dilutions: Perform serial dilutions. Instead of a single large dilution from a high-concentration stock, create an intermediate dilution in a buffer/solvent mixture before the final dilution into the assay buffer.
-
Pre-warm Buffer: Gently warming the assay buffer before adding the compound can sometimes help, but ensure the temperature is compatible with the stability of other assay components like enzymes.
-
Vortexing: Ensure thorough mixing immediately after adding the compound to the buffer to prevent localized high concentrations that can initiate precipitation.
-
Section B: Nitroreductase (NTR) Assay-Specific Issues
Given the compound's structure, it is likely used in nitroreductase (NTR) assays. These assays have their own unique set of variables. NTRs are flavoenzymes that reduce nitroaromatic compounds, typically using NADH or NADPH as an electron donor.[1]
Q4: My NTR assay shows high variability. The enzyme and cofactor (NADH/NADPH) seem fine in control reactions. What should I investigate?
A4: If your enzyme and cofactor controls are stable, the issue likely lies in the interaction with the substrate or the reaction conditions.
-
Causality: The rate of an enzymatic reaction is sensitive to the concentrations of the enzyme, substrate, and cofactors. Inconsistent pipetting, degradation of any component, or suboptimal concentrations can all introduce significant variability.
-
Recommended Action:
-
Substrate Titration: Determine the optimal concentration of this compound. Create a dose-response curve to find the concentration that gives a robust signal without causing substrate inhibition.
-
Check Cofactor Stability: NADH and NADPH solutions are unstable, especially at room temperature and non-neutral pH. Prepare them fresh for each experiment from a powder or a validated frozen stock.
-
Verify Enzyme Activity: Ensure you are using the enzyme in its linear range. Run a time-course experiment and an enzyme concentration curve to confirm that the reaction rate is proportional to both time and enzyme amount.
-
Caption: Workflow for Nitroreductase (NTR) assay optimization.
Section C: General Laboratory and Procedural Issues
Sometimes, the root cause is not the compound or the specific assay but general laboratory practices.
Q5: I'm seeing significant well-to-well variation (poor duplicates/triplicates). What are the most likely procedural errors?
A5: High variation between replicates almost always points to inconsistencies in procedure, especially liquid handling.[4]
-
Causality: Small errors in the volumes of enzyme, substrate, or other critical reagents are magnified in the final readout. Uneven temperature across a microplate or inconsistent timing between steps can also cause wells to react at different rates.
-
Recommended Action:
-
Pipetting Technique: Calibrate your pipettes regularly. When pipetting, use fresh tips for each reagent and sample, ensure the tip is submerged to the proper depth, and pipette slowly and consistently to avoid bubbles. For multi-well plates, use a multi-channel pipette carefully to ensure all wells are treated simultaneously.[6]
-
Mixing: Ensure all reagents are thoroughly mixed before use and that each well is mixed properly after reagent addition (e.g., by gentle tapping or using a plate shaker).
-
Incubation: Incubate plates away from drafts or vents to avoid temperature gradients ("edge effects"). Using a plate sealer can help maintain uniform temperature and prevent evaporation.[7]
-
Reagent Addition Order: Add reagents in the same order and at the same pace for all wells. For enzymatic reactions, the final component added should be the one that initiates the reaction (often the enzyme or substrate).
-
Part 3: Key Data and Protocols
Table 1: Summary of Compound Properties
| Property | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 126664-28-6 | [8][9] |
| Molecular Formula | C₈H₁₁N₃O₃ | Inferred |
| Molecular Weight | 197.19 g/mol | Inferred |
| Known Solubility | Soluble in DMSO |
Protocol 1: Preparation of a Validated Stock Solution
-
Pre-analysis: Allow the solid compound container to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh a precise amount of the compound using a calibrated analytical balance.
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a high-concentration stock (e.g., 10-50 mM). Ensure complete dissolution by vortexing thoroughly. Gentle warming (to ~30-37°C) may be applied if necessary, but avoid overheating.
-
Aliquoting: Immediately dispense the stock solution into single-use, light-protecting (amber) polypropylene tubes.
-
Storage: Store the aliquots at -80°C.
-
QC Check: On the first use, perform a serial dilution of the stock into your assay buffer to visually confirm that no precipitation occurs at the highest working concentration.
Protocol 2: Standard Nitroreductase (NTR) Activity Assay
This protocol is a general template for a colorimetric assay using E. coli nitroreductase as an example. It should be optimized for your specific enzyme and conditions.
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.2.
-
Enzyme Stock: Prepare a stock of purified nitroreductase in assay buffer.
-
NADH Stock: Prepare a 10 mM stock solution of NADH in assay buffer. Prepare this fresh before each experiment.
-
Substrate Stock: Prepare a 10 mM stock of this compound in DMSO (as per Protocol 1).
-
-
Assay Setup (96-well plate format):
-
Add 50 µL of Assay Buffer to all wells.
-
Add 10 µL of Substrate stock diluted in assay buffer to achieve the desired final concentration (e.g., 100 µM).
-
Add 20 µL of NADH stock (final concentration ~1 mM).
-
Controls:
-
No Enzyme Control: Add 20 µL of assay buffer instead of enzyme.
-
No Substrate Control: Add 10 µL of DMSO-containing buffer instead of substrate.
-
No Cofactor Control: Add 20 µL of assay buffer instead of NADH.
-
-
-
Reaction Initiation:
-
Initiate the reaction by adding 20 µL of the NTR enzyme solution to each well.
-
Mix the plate gently on a plate shaker for 30 seconds.
-
-
Incubation and Measurement:
-
Incubate the plate at the optimal temperature (e.g., 37°C), protected from light.
-
Measure the change in absorbance at a relevant wavelength (e.g., monitoring NADH depletion at 340 nm or the appearance of a product at another wavelength) in kinetic mode for 15-30 minutes or as a single endpoint reading.
-
-
Data Analysis:
-
Subtract the background rate from the "No Enzyme Control" wells.
-
Calculate the reaction rate (e.g., mOD/min) and plot it against substrate concentration if performing a titration.
-
References
-
Ratiometric Fluorescence Assay for Nitroreductase Activity: Locked-Flavylium Fluorophore as a NTR-Sensitive Molecular Probe - PMC. (2021-02-19). National Institutes of Health (NIH). Available from: [Link]
-
CAS#:126664-28-6 | this compound. Chemsrc. Available from: [Link]
-
Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. (2014-06-20). PubMed Central. Available from: [Link]
-
methyl 2-methyl-2-(4-nitro-1H-imidazol-1-yl)propanoate | C8H11N3O4. PubChem. Available from: [Link]
-
Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. (2014-10-08). Journal of Medicinal Chemistry. Available from: [Link]
-
Understanding Assay, Purity, and Potency in Analytical Chemistry. Medikamenter QS. Available from: [Link]
-
Stop Batch Failures: Assay vs Purity in HPLC. Torontech. Available from: [Link]
-
The Catalysis Mechanism of E. coli Nitroreductase A, a Candidate for Gene-Directed Prodrug Therapy: Potentiometric and Substrate Specificity Studies. MDPI. Available from: [Link]
-
Enzymatic assay for nitroreductase. ResearchGate. Available from: [Link]
-
Understanding the Broad Substrate Repertoire of Nitroreductase Based on Its Kinetic Mechanism. National Institutes of Health (NIH). Available from: [Link]
-
Detection of Microbial Nitroreductase Activity by Monitoring Exogenous Volatile Organic Compound Production Using HS-SPME-GC-MS. (2020-11-19). MDPI. Available from: [Link]
-
101 ELISA Troubleshooting Tips for Research in 2024. Assay Genie. Available from: [Link]
-
4-Hydroxy-4-(4-nitrophenyl)butan-2-one | C10H11NO4. PubChem. Available from: [Link]
-
Troubleshooting Common ELISA Kit Problems: A Lab Technician's Guide. Medium. Available from: [Link]
-
Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica. Available from: [Link]
-
Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. ResearchGate. Available from: [Link]
-
2-(2-METHYL-4-NITRO-1H-IMIDAZOL-1-YL)ETHANOL. gsrs. Available from: [Link]
-
Synthesis of the metabolites of 4-(2-methyl-1H-imidazol-1-yl)-2,2-diphenylbutanamide (KRP-197/ONO-8025). PubMed. Available from: [Link]
-
2-Nitro-1-vinyl-1H-imidazole. (2022-01-27). MDPI. Available from: [Link]
-
Discovery of 2-((1H-benzo[d]imidazol-1-yl)methyl)-4H-pyrido[1,2-a]pyrimidin-4-ones as novel PKM2 activators. (2013-06-01). PubMed. Available from: [Link]
-
1-(2-methyl-4-nitro-1H-imidazol-1-yl)butan-2-ol. Chemspace. Available from: [Link]
-
Methyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate. PMC. Available from: [Link]
-
Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. (2024-06-03). Journal of Young Pharmacists. Available from: [Link]
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"optimizing dosage of 4-(2-methyl-4-nitro-1H-imidazol-1-yl)butan-2-one for in vivo experiments"
Technical Support Center: In Vivo Dosing Optimization for Nitroimidazole-Based Compounds
Focus Compound: 4-(2-methyl-4-nitro-1H-imidazol-1-yl)butan-2-one (CAS 126664-28-6)
Introduction for the Senior Application Scientist: Welcome to the technical support guide for optimizing the in vivo dosage of novel nitroimidazole compounds, with a specific focus on this compound. As this appears to be a novel investigational compound with limited public data, this guide is structured to provide a robust framework based on the well-established principles of the nitroimidazole class of molecules, such as metronidazole and tinidazole.[1][2][3] Our goal is to equip you with the foundational knowledge and practical methodologies to design and execute logical, efficient, and humane dose-finding studies. This guide follows a question-and-answer format to directly address the challenges you may encounter, from initial theoretical dose calculations to troubleshooting unexpected experimental outcomes.
Part 1: Foundational Knowledge & Pre-Dosing Considerations
This section addresses the essential background information required before planning your first in vivo experiment. Understanding the compound's class is critical for predicting its behavior.
FAQ 1: What is the fundamental mechanism of action for nitroimidazole compounds?
The biological activity of nitroimidazoles is dependent on the reduction of their nitro group.[2] This process is characteristic of anaerobic environments, such as those found in anaerobic bacteria, certain protozoa, and hypoxic tumor cells.
-
Selective Activation: In anaerobic or hypoxic cells, low-redox-potential electron-transfer proteins (e.g., ferredoxin) donate electrons to the nitroimidazole's nitro group.
-
Formation of Cytotoxic Radicals: This reduction creates short-lived, highly reactive nitroso radicals and other cytotoxic metabolites.[4]
-
DNA Damage: These reactive species interact with and induce breaks in microbial or cellular DNA, inhibiting nucleic acid synthesis and leading to cell death.[1][2]
This mechanism's reliance on a low-oxygen environment provides its therapeutic selectivity but also means that host cell toxicity can occur, particularly if the compound is easily reduced or accumulates in certain tissues.[4]
Caption: General mechanism of action for nitroimidazole compounds.
FAQ 2: What are the key pharmacokinetic (PK) properties of related nitroimidazoles that might predict the behavior of my compound?
While specific data for this compound is unavailable, the general PK profile of established nitroimidazoles provides a valuable starting point.[3][5][6]
-
Absorption: Most nitroimidazoles are well-absorbed after oral administration, with bioavailability often exceeding 90% for compounds like metronidazole.[1][2]
-
Distribution: They typically have low plasma protein binding (<20%) and distribute widely throughout the body, penetrating most tissues, including the central nervous system.[1][2][3]
-
Metabolism: Metabolism is primarily hepatic.[1][2] For metronidazole, this results in several metabolites, some of which retain biological activity.[1][2] The presence of a methyl group at the 2-position, as in your compound, is a common structural feature.
-
Excretion: Excretion occurs mainly through urine, as both the parent compound and its metabolites.[1][2]
The table below summarizes key PK parameters for common nitroimidazoles to serve as a comparative reference.
| Parameter | Metronidazole | Tinidazole | Ornidazole |
| Oral Bioavailability | >90%[1][2] | ~90%[5] | ~90% |
| Plasma Protein Binding | <20%[1][2][3] | ~12% | ~13% |
| Elimination Half-life (t½) | ~7-8 hours[3] | ~12 hours[3] | ~14-15 hours[3] |
| Primary Metabolism | Hepatic (Oxidation)[1][2] | Hepatic | Hepatic[3] |
Expert Insight: The butan-2-one side chain on your compound may influence its lipophilicity and metabolic profile compared to these references. Initial in vitro metabolic stability assays using liver microsomes can provide valuable predictive data before moving in vivo.
Part 2: Designing and Executing a Dose-Ranging Study
With foundational knowledge established, the next step is to empirically determine a safe and effective dose range in your animal model.
FAQ 3: How do I design a preliminary dose-ranging study for a novel compound?
A dose-ranging study is a foundational preclinical experiment designed to identify the Maximum Tolerated Dose (MTD) and observe any dose-dependent toxicities or efficacies.[7][8] This study is essential for selecting appropriate dose levels for subsequent, larger-scale toxicology and efficacy studies.[8][9]
Core Principles:
-
Start Low: Begin with a dose unlikely to cause severe toxicity, often based on in vitro efficacy data or doses of similar compounds.
-
Dose Escalation: Increase the dose in subsequent cohorts of animals until signs of toxicity are observed.[8]
-
Include Controls: Always include a vehicle control group.
-
Small Group Sizes: Use a small number of animals per group (e.g., n=3-5) to minimize animal use while still obtaining meaningful data.[10][11]
Below is a hypothetical study design for a mouse model.
| Group | N | Compound Dose (mg/kg) | Dosing Route & Schedule | Key Monitoring Parameters |
| 1 | 5 | Vehicle Control | e.g., Oral gavage, once daily | Body weight, clinical observations, food/water intake |
| 2 | 5 | 10 | Oral gavage, once daily | Body weight, clinical observations, food/water intake |
| 3 | 5 | 30 | Oral gavage, once daily | Body weight, clinical observations, food/water intake |
| 4 | 5 | 100 | Oral gavage, once daily | Body weight, clinical observations, food/water intake |
| 5 | 5 | 300 | Oral gavage, once daily | Body weight, clinical observations, food/water intake |
Step-by-Step Protocol:
-
Acclimatization: Allow animals to acclimate to the facility for at least one week before the study begins.
-
Baseline Measurements: Record the body weight of each animal for several days prior to dosing to establish a baseline.
-
Dose Preparation: Formulate the compound in a suitable vehicle (e.g., 0.5% methylcellulose in water). Ensure the formulation is homogenous.
-
Administration: Administer the calculated dose based on the most recent body weight.
-
Post-Dose Monitoring: Observe animals frequently in the first few hours after dosing and at least twice daily thereafter.[12] Record all observations systematically.
-
Data Collection: Continue daily monitoring of body weight and clinical signs for the duration of the study (e.g., 7-14 days).
Caption: Experimental workflow for an in vivo dose-ranging study.
FAQ 4: What specific signs of toxicity should I monitor for with a nitroimidazole compound?
Beyond general indicators like weight loss and lethargy, nitroimidazoles can have specific target organ toxicities.[3][13] It is crucial to have a detailed observation plan.
| Parameter Category | Specific Signs to Monitor | Potential Implication |
| General Health | Body weight loss (>15-20% from baseline)[12], hunched posture, rough coat, lethargy, dehydration.[14] | General systemic toxicity, distress. |
| Neurological | Ataxia (unsteady gait), tremors, convulsions, immobility.[3] | Neurotoxicity, a known class effect for some nitroimidazoles at high doses.[3][15] |
| Gastrointestinal | Reduced food/water intake, diarrhea, vomiting (in relevant species).[13] | GI tract irritation or systemic effects. |
| Hematological | Pallor (pale extremities), petechiae (pinpoint hemorrhages). | Potential bone marrow suppression or effects on coagulation.[13] |
Self-Validating System: A standardized scoring sheet ensures objective and consistent data collection across all observers and time points. All personnel must be trained on these scoring criteria.[16][17]
Part 3: Troubleshooting and Data Interpretation
Even with a well-designed study, you may encounter challenges. This section provides guidance on interpreting and responding to common outcomes.
FAQ 5: I observed severe toxicity and mortality in my highest dose group. What are my next steps?
This is a valuable outcome, as it helps define the upper limit of tolerance.
-
Action: This dose has likely exceeded the MTD. Your next step should be to test an intermediate dose between the highest tolerated dose and this toxic dose to refine the MTD.[8]
-
Causality: Severe toxicity indicates the compound is biologically active and has reached exposures that overwhelm the animal's metabolic and detoxification pathways. Review the observed clinical signs to hypothesize the target organs of toxicity, which can be confirmed by histopathology.[13]
FAQ 6: I've completed my dose-ranging study and saw no toxicity, even at the highest dose tested. What does this mean?
This can have several interpretations:
-
Low Potency/Toxicity: The compound may have a very favorable safety profile, and the true MTD is higher than the doses you tested.
-
Poor Bioavailability: The compound may not be well-absorbed via the chosen route of administration. If you dosed orally, poor absorption could lead to low systemic exposure and thus, no observable effects.
-
Rapid Metabolism/Clearance: The compound might be absorbed but then so rapidly metabolized and cleared that it never reaches a high enough concentration to cause toxicity.
-
Action: Before proceeding to efficacy studies, it is critical to conduct a basic pharmacokinetic (PK) study. Administer a single high dose and collect blood samples at several time points (e.g., 0.5, 1, 2, 4, 8, 24 hours) to measure the plasma concentration of the compound. This will differentiate between low intrinsic toxicity and poor exposure.[9]
FAQ 7: I am not seeing any efficacy in my disease model, even at the MTD. What should I do?
-
Confirm Exposure: First, ensure the compound is reaching the target tissue. PK analysis is essential here. Was the plasma concentration sufficient based on your in vitro potency (e.g., IC50 or MIC)?
-
Re-evaluate Mechanism: Is the chosen animal model appropriate for the compound's mechanism of action? For a nitroimidazole, if you are using it in a cancer model, is the tumor sufficiently hypoxic to activate the prodrug?[18]
-
Dosing Schedule: A single daily dose may not be optimal. The compound's half-life might be very short, requiring more frequent administration to maintain therapeutic concentrations.[19] Consider a twice-daily dosing regimen.
Part 4: Ethical Considerations and Humane Endpoints
Ensuring animal welfare is a mandatory component of all in vivo research.
FAQ 8: What are humane endpoints, and how do I establish them for my study?
A humane endpoint is the point at which an experimental animal's pain or distress is prevented, terminated, or relieved.[16][20] Establishing clear humane endpoints is an ethical requirement and is mandatory for approval by your institution's Animal Care and Use Committee (ACUC).[17][20] These endpoints should supersede the experimental endpoint if reached.[16]
Establishing Endpoints:
-
Consult with Veterinary Staff: Work with your institution's veterinarians to define study-specific endpoints.[12]
-
Be Specific and Objective: Use quantifiable criteria whenever possible.
-
Train Personnel: Ensure all staff involved in animal monitoring are trained to recognize the signs that define the humane endpoints.[17]
The following table provides examples of humane endpoints that should be considered for your protocol.
| Endpoint Criteria | Threshold for Action (Euthanasia or Veterinary Intervention) |
| Body Weight Loss | >20% loss of initial body weight.[12] |
| Body Condition Score | A score of <2 on a 5-point scale.[12] |
| Neurological Signs | Uncontrolled seizures; inability to remain upright for >4 hours. |
| General Condition | Inability to reach food or water for >12 hours[12]; labored breathing[14]; persistent recumbency.[14] |
| Tumor Burden (if applicable) | Tumor size exceeds 10% of body weight or becomes ulcerated.[14] |
Justification for Death as an Endpoint: Using death as an endpoint is rarely justifiable and requires strong scientific rationale and specific ACUC approval.[12][17] Well-defined humane endpoints are always preferable as they minimize animal suffering and often provide more reliable scientific data.[16][20]
References
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Lau, A. H., Lam, N. P., Piscitelli, S. C., Wilkes, L., & Danziger, L. H. (1992). Clinical Pharmacokinetics of Metronidazole and Other Nitroimidazole Antimicrobials. Clinical Pharmacokinetics, 23(5), 328–364. Available at: [Link]
-
National Institutes of Health Office of Animal Care and Use (OACU). (n.d.). Guidelines for Humane Endpoints in Animal Study Proposals. Available at: [Link]
-
Lamp, K. C., Freeman, C. D., Klutman, N. E., & Lacy, M. K. (1999). Pharmacokinetics and pharmacodynamics of the nitroimidazole antimicrobials. Clinical microbiology reviews, 12(4), 545-558. Available at: [Link]
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The Center for Biomedical Research / IACUC. (2023). Standard Operating Procedure – Guidelines Humane Endpoints. Available at: [Link]
-
Andersson, K. E. (1981). Pharmacokinetics of nitroimidazoles. Spectrum of adverse reactions. Scandinavian journal of infectious diseases. Supplementum, 26, 60–67. Available at: [Link]
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University of California, Berkeley. (2018). Guidelines for Humane Endpoints in Animal Studies. Available at: [Link]
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University of California, Davis. (2024). Humane Endpoints for Laboratory Animals. Available at: [Link]
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Rutgers University IACUC. (2022). IACUC Guidelines on Humane Endpoints. Available at: [Link]
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Bergan, T. (1985). Antibacterial activity and pharmacokinetics of nitroimidazoles. A review. Scandinavian journal of infectious diseases. Supplementum, 46, 64–71. Available at: [Link]
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QxMD. (n.d.). Pharmacokinetics of nitroimidazoles. Spectrum of adverse reactions. Read by QxMD. Available at: [Link]
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Walsh, J. S., & Miwa, G. T. (2011). Studies of genotoxicity and mutagenicity of nitroimidazoles: demystifying this critical relationship with the nitro group. Journal of medicinal chemistry, 54(3), 637-649. Available at: [Link]
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European Medicines Agency (EMA). (1997). Committee for Veterinary Medicinal Products: Metronidazole Summary Report. Available at: [Link]
-
Rao, K. V., & Rao, K. P. (1985). Pre-clinical toxicity studies on the new nitroimidazole 1-methylsulphonyl-3-(1-methyl-5-nitroimidazole-2-yl)-2-imidazolidinone. Arzneimittel-Forschung, 35(11), 1692–1696. Available at: [Link]
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Wikipedia. (n.d.). Dose-ranging study. Available at: [Link]
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Lakens, D. (2017). Strategy for Designing In Vivo Dose-Response Comparison Studies. Request PDF. Available at: [Link]
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Ehlhardt, W. J., Beaulieu, B. B., Jr, & Goldman, P. (1988). Mammalian cell toxicity and bacterial mutagenicity of nitrosoimidazoles. Biochemical pharmacology, 37(13), 2603–2606. Available at: [Link]
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Breider, M. A., Pilcher, G. D., Graziano, M. J., & Gough, A. W. (1998). Nitro-imidazole radiosensitizer-induced toxicity in cynomolgus monkeys. Toxicologic pathology, 26(5), 679–684. Available at: [Link]
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Altasciences. (n.d.). Best Practices for Preclinical Dose Range Finding Studies. Available at: [Link]
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Koth, D., & Litt, M. (2024). Strategy for Designing In Vivo Dose-Response Comparison Studies. Pharmaceutical statistics. Available at: [Link]
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Alchem Pharmtech. (n.d.). CAS 126664-28-6 | this compound. Available at: [Link]
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Bunz, D., et al. (2023). A Comparison of Clinical Outcomes Associated with Dosing Metronidazole Every 8 Hours Versus Every 12-Hours: A Systematic Review and Meta-Analysis. Preprints.org. Available at: [Link]
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Walton, M. I., & Workman, P. (1987). Nitroimidazole bioreductive metabolism. Quantitation and characterisation of mouse tissue benznidazole nitroreductases in vivo and in vitro. Biochemical pharmacology, 36(6), 887–896. Available at: [Link]
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Technical Support Center: Navigating the Challenges of 4-(2-methyl-4-nitro-1H-imidazol-1-yl)butan-2-one Derivative Toxicity
This technical support guide is designed for researchers, scientists, and drug development professionals working with 4-(2-methyl-4-nitro-1H-imidazol-1-yl)butan-2-one and its derivatives. Our goal is to provide a comprehensive resource for troubleshooting common issues related to toxicity and to offer scientifically grounded strategies for the rational design of safer, more effective compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here, we address specific questions and experimental challenges you may encounter.
Section 1: Understanding the Root of Toxicity
Question 1: We've synthesized a new derivative of this compound, and it's showing unexpectedly high cytotoxicity in our initial screens. What is the likely mechanism behind this toxicity?
Answer: The toxicity of nitroimidazole compounds is intrinsically linked to the bioreduction of the nitro (NO₂) group.[1][2] This process is, paradoxically, also essential for their desired antimicrobial or therapeutic activity. Under anaerobic or hypoxic conditions, enzymes within the target cells (and to some extent, host cells) donate electrons to the nitro group. This reduction is not a single-step process but rather a cascade that generates several highly reactive, short-lived intermediates, including nitroso and hydroxylamine species.[3] These intermediates are potent electrophiles that can indiscriminately damage cellular macromolecules, most critically, DNA.[1][2] This DNA damage is a primary driver of the observed cytotoxicity, mutagenicity, and genotoxicity.[1]
Question 2: Does the position of the nitro group on the imidazole ring matter for toxicity?
Answer: Yes, the position of the nitro group is a critical determinant of the toxicological profile of a nitroimidazole derivative.[4][5] Studies have shown that the arrangement of substituents on the imidazole ring significantly influences genotoxic and mutagenic activities.[1][4][5] Specifically, some research suggests that 4-nitroimidazoles may exhibit a more favorable toxicity profile compared to their 5-nitroimidazole counterparts.[4][5] This is a crucial consideration in the design of new, less toxic derivatives.
Section 2: Strategies for Reducing Toxicity
Question 3: What are the primary strategies for synthesizing derivatives of this compound with reduced toxicity?
Answer: A key strategy is to modify the chemical structure to alter the electronic properties of the nitroimidazole ring and the overall physicochemical properties of the molecule. The goal is to strike a balance between maintaining therapeutic efficacy and minimizing host cell toxicity. Consider the following approaches:
-
Modification of the N-1 Side Chain: The butan-2-one side chain at the N-1 position of your parent compound is a prime candidate for modification. Altering its length, polarity, or steric bulk can influence the molecule's uptake into host cells, its interaction with metabolic enzymes, and its overall pharmacokinetic profile.
-
Substitution at the C-2 Position: The methyl group at the C-2 position also plays a role in the molecule's activity and toxicity.[4][5] Exploring other small alkyl or electron-withdrawing groups at this position could be beneficial.
-
Introduction of Electron-Withdrawing or Donating Groups: Adding other substituents to the imidazole ring can modulate the ease of reduction of the nitro group. The aim is to make the reduction potential low enough to be readily activated in the target pathogen but not so low that it is easily reduced by host cell enzymes.
Question 4: We are considering replacing the butan-2-one side chain. What functional groups might be good candidates to explore for reduced toxicity?
Answer: When replacing the butan-2-one side chain, consider functional groups that can improve the drug-like properties of your molecule without contributing to off-target toxicity. Here are some ideas:
-
Incorporate Polar Functional Groups: Introducing alcohols, amides, or small ethers can increase hydrophilicity, which may reduce cell membrane permeability and limit non-specific cytotoxicity.
-
Explore Bioisosteres: Consider replacing the ketone with a bioisosteric equivalent that may have a different metabolic profile.
-
Synthesize a Pro-drug: Design a derivative where the active nitroimidazole is released under specific physiological conditions found in the target pathogen but remains largely inactive in the host.
Experimental Protocols
To aid in your research, we provide the following detailed protocols for key toxicity assays.
Protocol 1: Assessing Genotoxicity with the Alkaline Comet Assay
The Comet Assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells.[6][7][8][9]
Materials:
-
Fully frosted microscope slides
-
Normal melting point (NMP) agarose
-
Low melting point (LMP) agarose
-
Lysis buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added fresh)
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13)
-
Neutralization buffer (0.4 M Tris, pH 7.5)
-
DNA stain (e.g., SYBR® Green I)
-
Cell culture medium, PBS, trypsin
-
Test compound and positive control (e.g., methyl methanesulfonate)
Procedure:
-
Cell Preparation: Culture your cells of choice to approximately 80-90% confluency. Treat cells with various concentrations of your this compound derivative for a defined period (e.g., 2-4 hours). Include a vehicle control and a positive control.
-
Slide Preparation: Coat slides with a layer of 1% NMP agarose and allow to dry.
-
Cell Encapsulation: Harvest and resuspend the treated cells in PBS at a concentration of 1 x 10⁵ cells/mL. Mix 10 µL of the cell suspension with 90 µL of 0.7% LMP agarose at 37°C. Pipette this mixture onto the pre-coated slide and cover with a coverslip.
-
Lysis: Gently remove the coverslip and immerse the slides in cold lysis buffer for at least 1 hour at 4°C.
-
Alkaline Unwinding: Place the slides in a horizontal electrophoresis tank and fill with alkaline electrophoresis buffer. Let the slides sit for 20-40 minutes to allow for DNA unwinding.
-
Electrophoresis: Perform electrophoresis at ~25 V and ~300 mA for 20-30 minutes.
-
Neutralization and Staining: Gently remove the slides and wash them three times with neutralization buffer for 5 minutes each. Stain the slides with an appropriate DNA dye.
-
Visualization and Analysis: Visualize the slides using a fluorescence microscope. Damaged DNA will migrate from the nucleus, forming a "comet" tail. Quantify the DNA damage using appropriate software.
Protocol 2: Evaluating Mutagenicity with the Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to assess the mutagenic potential of a chemical compound by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[10][11][12][13]
Materials:
-
Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537)
-
Minimal glucose agar plates
-
Top agar (containing a trace amount of histidine and biotin)
-
Test compound, negative control (vehicle), and positive controls (e.g., sodium azide, 2-nitrofluorene)
-
S9 fraction (for metabolic activation)
Procedure:
-
Strain Preparation: Grow overnight cultures of the S. typhimurium tester strains.
-
Plate Incorporation Assay:
-
To a tube containing 2 mL of molten top agar at 45°C, add 0.1 mL of the bacterial culture and 0.1 mL of your test compound at various concentrations.
-
For assays requiring metabolic activation, add 0.5 mL of S9 mix.
-
Vortex briefly and pour the mixture onto a minimal glucose agar plate.
-
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.
Data Presentation
When evaluating a series of new derivatives, it is crucial to present the toxicity data in a clear and comparable format.
Table 1: Comparative in vitro Toxicity of this compound Derivatives
| Compound ID | Modification | IC₅₀ (µM) in HepG2 cells | Genotoxicity (Comet Assay, % Tail DNA) | Mutagenicity (Ames Test, Fold increase over control) |
| Parent | - | 15.2 | 45.3 | 12.5 |
| Derivative A | N-1 side chain: propan-2-ol | 45.8 | 22.1 | 4.2 |
| Derivative B | C-2 position: ethyl group | 25.1 | 38.9 | 9.8 |
| Derivative C | 5-nitro isomer | 8.9 | 62.7 | 25.1 |
Note: The data in this table is illustrative and for example purposes only.
Visualizations
Diagram 1: The Bio-reductive Pathway of Nitroimidazole Toxicity
Caption: The metabolic activation pathway of nitroimidazoles leading to toxicity.
Diagram 2: Troubleshooting Workflow for High Cytotoxicity
Caption: A logical workflow for troubleshooting unexpected cytotoxicity.
References
-
Ames, B. N., McCann, J., & Yamasaki, E. (1975). Methods for detecting carcinogens and mutagens with the Salmonella/mammalian-microsome mutagenicity test. Mutation Research/Environmental Mutagenesis and Related Subjects, 31(6), 347-364. [Link]
-
Boechat, N., Ferreira, V. F., & de Castro, S. L. (2015). Studies of genotoxicity and mutagenicity of nitroimidazoles: demystifying this critical relationship with the nitro group. Memórias do Instituto Oswaldo Cruz, 110(3), 289-301. [Link]
-
Butler, K., Howes, H. L., Lynch, J. E., & Pirie, D. K. (1967). Nitroimidazole derivatives. Relationship between structure and antitrichomonal activity. Journal of Medicinal Chemistry, 10(5), 891-897. [Link]
-
Kim, P., Zhang, L., & Dowd, C. S. (2009). Structure-activity relationships of antitubercular nitroimidazoles. 1. Structural features associated with aerobic and anaerobic activities of 4-and 5-nitroimidazoles. Journal of medicinal chemistry, 52(5), 1317–1327. [Link]
-
De Stasio, E. (n.d.). The Ames Test. Lawrence University. [Link]
-
McGill University. (2015). Comet Assay Protocol. McGill Radiobiology. [Link]
-
Microbe Online. (2022, August 10). Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. Microbe Online. [Link]
-
International Journal of Pharmaceutical Research and Applications. (2023). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. IJPRA, 8(4), 1145-1152. [Link]
-
ResearchGate. (2015). Studies of genotoxicity and mutagenicity of nitroimidazoles: Demystifying this critical relationship with the nitro group. ResearchGate. [Link]
-
SciELO. (2015). Studies of genotoxicity and mutagenicity of nitroimidazoles: demystifying this critical relationship with the nitro group. SciELO. [Link]
-
Creative Diagnostics. (n.d.). Comet Assay for the Detection of DNA Breaks Protocol. Creative Diagnostics. [Link]
-
Upadhayaya, S., et al. (2017). Nitroimidazoles: Molecular Fireworks That Combat a Broad Spectrum of Infectious Diseases. Journal of Medicinal Chemistry, 60(10), 4120-4144. [Link]
-
Edwards, D. I. (1980). Mechanisms of selective toxicity of metronidazole and other nitroimidazole drugs. British journal of venereal diseases, 56(5), 285–290. [Link]
-
Kim, P., et al. (2009). Structure-Activity Relationships of Antitubercular Nitroimidazoles. II. Determinants of aerobic activity and quantitative structure-activity relationships. Journal of medicinal chemistry, 52(5), 1329–1344. [Link]
-
Azqueta, A., et al. (2019). Evaluation of the Major Steps in the Conventional Protocol for the Alkaline Comet Assay. International journal of molecular sciences, 20(17), 4243. [Link]
-
Collins, A. R., et al. (2022). Measuring DNA modifications with the comet assay: a compendium of protocols. Nature protocols, 17(1), 137–167. [Link]
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Technical Support Center: Overcoming Drug Resistance with 4-(2-methyl-4-nitro-1H-imidazol-1-yl)butan-2-one Analogs
Welcome to the technical support center for researchers pioneering the use of 4-(2-methyl-4-nitro-1H-imidazol-1-yl)butan-2-one and its analogs to combat drug resistance. This guide is designed to provide you with field-proven insights and troubleshooting strategies to navigate the complexities of your experimental workflow, from synthesis to biological evaluation.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions researchers may have when starting to work with this novel class of nitroimidazole compounds.
Q1: What is the proposed mechanism of action for these this compound analogs in overcoming drug resistance?
A1: The foundational mechanism of nitroimidazole compounds lies in their activation under hypoxic conditions, which are prevalent in solid tumors and anaerobic bacterial environments.[1][] These compounds are prodrugs that are selectively reduced by nitroreductase (NTR) enzymes, which are often overexpressed in resistant cancer cells and anaerobic bacteria.[1][3][4] This reduction of the nitro group generates reactive nitrogen species, including nitroso and hydroxylamine radicals, which are highly cytotoxic.[5] These radicals can induce widespread cellular damage, primarily by causing DNA strand breaks and oxidizing other critical biomolecules, thus bypassing conventional drug resistance mechanisms.[6][7] The rationale for designing analogs of this compound is to optimize properties such as solubility, cell permeability, and substrate affinity for specific nitroreductases, thereby enhancing their selective toxicity towards resistant cells.
Q2: My initial synthesis of the this compound scaffold is resulting in a mixture of N1 and N3 alkylated isomers. How can I improve the regioselectivity?
A2: This is a classic challenge in nitroimidazole chemistry.[8] The starting material, 2-methyl-4-nitroimidazole, has two nitrogen atoms in the imidazole ring that can be alkylated. To favor alkylation at the N1 position, you should consider the following:
-
Choice of Base and Solvent: The reaction conditions significantly influence the regioselectivity. Using a milder base like potassium carbonate (K2CO3) in a polar aprotic solvent such as acetonitrile or DMF at elevated temperatures (e.g., 60-80°C) often favors the desired N1 isomer.[8] Stronger bases can lead to a mixture of products.
-
Steric Hindrance: The methyl group at the 2-position provides some steric hindrance that can influence the site of alkylation. However, the electronics of the ring also play a crucial role.
-
Nature of the Alkylating Agent: The structure of your butan-2-one derivative is important. Using a bulkier leaving group on your alkylating agent might favor the less sterically hindered nitrogen.
A systematic optimization of these parameters is crucial for achieving high regioselectivity.
Q3: What are the essential safety precautions I should take when handling these nitroimidazole analogs?
A3: As with all nitroaromatic compounds, proper safety protocols are paramount.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[9][10][11]
-
Ventilation: Work in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[10][11]
-
Handling: Avoid contact with skin and eyes.[10][11] In case of contact, rinse thoroughly with water.[9][10] Many nitroimidazoles can be harmful if swallowed or inhaled.[12]
-
Storage: Store the compounds in a cool, dry, and well-ventilated place, away from heat and sources of ignition.[9] They should be kept in tightly sealed containers.
-
Disposal: Dispose of chemical waste according to your institution's guidelines and local regulations.[10]
Always consult the Safety Data Sheet (SDS) for the specific analog you are synthesizing or handling.[9][10][11][12]
Part 2: Troubleshooting Guides for Experimental Workflows
This section provides detailed solutions to specific problems you might encounter during your research.
Synthesis and Purification
Problem 1: Low yield during the N-alkylation of 2-methyl-4-nitroimidazole with the butan-2-one side chain.
-
Causality: Low yields in N-alkylation reactions of nitroimidazoles can be attributed to several factors, including incomplete deprotonation of the imidazole ring, side reactions, or degradation of the starting materials or products under the reaction conditions.
-
Troubleshooting Steps:
-
Optimize Reaction Conditions: As mentioned in the FAQ, the choice of base, solvent, and temperature is critical.[8] A systematic approach to optimizing these parameters is recommended. See the table below for a starting point.
-
Purity of Starting Materials: Ensure that your 2-methyl-4-nitroimidazole and the alkylating agent are pure and dry. Moisture can quench the base and lead to lower yields.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions, especially if your reagents are sensitive to air or moisture.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and prevent the formation of degradation products from prolonged heating.
-
| Parameter | Condition 1 (Starting Point) | Condition 2 (Alternative) | Rationale |
| Base | K2CO3 | Cs2CO3 | Cesium carbonate is a stronger base and can improve yields in some cases. |
| Solvent | Acetonitrile | DMF | DMF is more polar and can enhance the solubility of reagents. |
| Temperature | 60°C | 80°C | Higher temperatures can increase the reaction rate, but may also lead to side products. |
Problem 2: Difficulty in purifying the final compound from unreacted starting materials and isomers.
-
Causality: The similar polarity of the N1 and N3 isomers, as well as the starting nitroimidazole, can make chromatographic separation challenging.
-
Troubleshooting Steps:
-
Column Chromatography Optimization:
-
Solvent System: Experiment with different solvent systems for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) can often resolve closely related compounds. Adding a small amount of a third solvent, like dichloromethane or methanol, can also improve separation.
-
Silica Gel: Use a high-quality silica gel with a small particle size for better resolution.
-
-
Recrystallization: If the product is a solid, recrystallization can be an effective purification method. Test various solvent systems to find one in which the desired product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain in solution.
-
Preparative HPLC: For very difficult separations, preparative High-Performance Liquid Chromatography (HPLC) can provide high purity, albeit with smaller sample quantities.
-
In Vitro Biological Evaluation
Problem 3: High variability in cell viability (MTT/CCK-8) assay results when testing the analogs on drug-resistant cell lines.
-
Causality: Variability in cell-based assays can stem from inconsistent cell culture practices, issues with compound solubility, or the inherent biological variability of the cells.
-
Troubleshooting Steps:
-
Establish a Stable Resistant Cell Line: Ensure that your drug-resistant cell line has a stable resistance phenotype. This can be achieved by continuous culture in the presence of the selective drug and periodic verification of the IC50 value.[13] Cloning the resistant cells can ensure a homogenous population.[13]
-
Compound Solubility and Formulation:
-
Solvent: Use a biocompatible solvent like DMSO to prepare a concentrated stock solution of your compound. Ensure the final concentration of the solvent in the cell culture medium is low (typically <0.5%) to avoid solvent-induced toxicity.
-
Precipitation: Visually inspect the culture medium after adding your compound to ensure it has not precipitated. If precipitation occurs, you may need to adjust the formulation or use a different solvent.
-
-
Assay Protocol Standardization:
-
Cell Seeding Density: Optimize the cell seeding density to ensure that the cells are in the logarithmic growth phase during the assay.
-
Incubation Time: Standardize the incubation time with the compound.
-
Controls: Include appropriate controls in every experiment: untreated cells, vehicle control (cells treated with the solvent), and a positive control (a known cytotoxic agent).
-
-
Problem 4: The analog shows promising activity in normoxic conditions but loses efficacy under hypoxic conditions, which is counterintuitive for a nitroimidazole compound.
-
Causality: While nitroimidazoles are typically activated under hypoxia, other factors can influence their activity. This could indicate an alternative mechanism of action or issues with the experimental setup.
-
Troubleshooting Steps:
-
Verify Nitroreductase Activity: Confirm that the drug-resistant cell line expresses functional nitroreductase enzymes. You can do this using a nitroreductase activity assay.[3][14][15] If the cells have low NTR activity, the prodrug will not be efficiently activated.
-
Alternative Mechanisms: The compound might have a dual mode of action, with one mechanism being hypoxia-independent.[7] For example, it could be inhibiting a key enzyme that is active under both normoxic and hypoxic conditions.
-
Compound Stability: Assess the stability of your compound under both normoxic and hypoxic conditions. It might be degrading more rapidly in the hypoxic environment before it can be activated.
-
Oxygen Levels: Ensure your hypoxic chamber is maintaining the desired low oxygen level.
-
Part 3: Key Experimental Protocols and Visualizations
Protocol 1: General Procedure for N-Alkylation of 2-Methyl-4-Nitroimidazole
-
To a solution of 2-methyl-4-nitroimidazole (1 equivalent) in dry acetonitrile, add potassium carbonate (1.1 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add the appropriate alkylating agent (e.g., 4-chloro-2-butanone or a similar electrophile) (1.2 equivalents) dropwise.
-
Heat the reaction mixture to 60-80°C and monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Protocol 2: Cell Viability Assay (MTT)
-
Seed drug-resistant cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Prepare serial dilutions of the this compound analog in the appropriate cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include vehicle controls.
-
Incubate the plate for 48-72 hours under either normoxic or hypoxic conditions.
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized buffer).
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.[4]
Diagrams
Caption: Reductive activation pathway of nitroimidazole analogs.
Caption: A logical workflow for troubleshooting low compound efficacy.
References
- Zhang, J., et al. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR Protocols.
- BenchChem. (n.d.). How to avoid common pitfalls in nitroimidazole chemistry. BenchChem.
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Miller, M. A., et al. (2021). The Role of Nitroreductases in Resistance to Nitroimidazoles. Molecules. Available from: [Link]
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Edwards, D. I. (1993). Nitroimidazole drugs--action and resistance mechanisms. I. Mechanisms of action. Journal of Antimicrobial Chemotherapy. Available from: [Link]
-
Leitsch, D. (2017). 5-Nitroimidazole Drugs Effective against Metronidazole-Resistant Trichomonas vaginalis and Giardia duodenalis. Antimicrobial Agents and Chemotherapy. Available from: [Link]
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Semantic Scholar. (n.d.). Nitroimidazole drugs--action and resistance mechanisms. I. Mechanisms of action. Semantic Scholar. Available from: [Link]
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Kim, S. J., et al. (2021). Ratiometric Fluorescence Assay for Nitroreductase Activity: Locked-Flavylium Fluorophore as a NTR-Sensitive Molecular Probe. Molecules. Available from: [Link]
-
Copp, J. N., et al. (2014). A cell-based assay for nitroreductase activity. ResearchGate. Available from: [Link]
-
Parvaiz, N., et al. (2021). The computational screening and experimental validation protocol followed to identify putative CMY-10 inhibitors for combination therapy against multi-drug resistant Enterobacteriaceae. ResearchGate. Available from: [Link]
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Kim, S. J., et al. (2021). Ratiometric Fluorescence Assay for Nitroreductase Activity: Locked-Flavylium Fluorophore as a NTR-Sensitive Molecular Probe. PubMed. Available from: [Link]
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Angene Chemical. (2024). Safety Data Sheet. Angene Chemical. Available from: [Link]
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Kumar, A., et al. (2022). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Molecules. Available from: [Link]
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Rowbotham, J. S., et al. (2021). Accessing active fragments for drug discovery utilising nitroreductase biocatalysis. ChemRxiv. Available from: [Link]
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Mascellino, M. T., et al. (1993). In-vitro studies of two 5-nitroimidazole derivatives. PubMed. Available from: [Link]
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Pêk, T., et al. (2024). Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety. Molecules. Available from: [Link]
-
Forutan, R., et al. (2016). Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains. Molecules. Available from: [Link]
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Wang, Z., et al. (2022). Design, Synthesis, and Evaluation of Doxifluridine Derivatives as Nitroreductase-Responsive Anticancer Prodrugs. Molecules. Available from: [Link]
-
Der Pharma Chemica. (n.d.). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica. Available from: [Link]
-
Al-Soud, Y. A., et al. (2024). Novel 4-nitroimidazole analogues: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation. Zeitschrift für Naturforschung C. Available from: [Link]
-
Al-Soud, Y. A., et al. (2023). Novel 4-nitroimidazole analogues: Synthesis, in vitro biological evaluation, in silico studies and molecular dynamics simulation. ResearchGate. Available from: [Link]
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Suwiński, J., et al. (2023). Synthesis and Predicted Activity of Some 4-Amine and 4-(α-Aminoacid) Derivatives of N-Expanded-metronidazole Analogues. Molecules. Available from: [Link]
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Li, J., et al. (2015). Experimental Induction of Bacterial Resistance to the Antimicrobial Peptide Tachyplesin I and Investigation of the Resistance Mechanisms. PLoS ONE. Available from: [Link]
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Faghih, Z., et al. (2011). Design and Synthesis of 2-Methyl and 2-Methyl-4-Nitro Imidazole Derivatives as Antifungal Agents. ResearchGate. Available from: [Link]
-
Conexiant. (2026). The MIC-Outcome Gap Explained. Conexiant. Available from: [Link]
-
Trivedi, M. N., et al. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research. Available from: [Link]
-
ACS Publications. (2026). Discovery of Fragment-Based Inhibitors of SARS-CoV-2 PLPro. ACS Publications. Available from: [Link]
-
Al-Soud, Y. A., et al. (2024). Novel 4-nitroimidazole analogues: Synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation. University of Sharjah. Available from: [Link]
-
Wang, H., et al. (2014). Synthesis and evaluation of two novel 2-nitroimidazole derivatives as potential PET radioligands for tumor imaging. Nuclear Medicine and Biology. Available from: [Link]
-
Al-Soud, Y. A., et al. (2024). Novel 4-nitroimidazole analogues: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation. ResearchGate. Available from: [Link]
-
ACS Publications. (2022). Indolin-2-one Nitroimidazole Antibiotics Exhibit an Unexpected Dual Mode of Action. ACS Publications. Available from: [Link]
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Technical Support Center: Synthesis of 4-(2-methyl-4-nitro-1H-imidazol-1-yl)butan-2-one
Welcome to the technical support resource for the synthesis of 4-(2-methyl-4-nitro-1H-imidazol-1-yl)butan-2-one. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and nuances associated with the N-alkylation of 2-methyl-4-nitroimidazole. Here, we provide in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to help you achieve optimal yields and purity in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during the synthesis, focusing on the causality behind these challenges and providing actionable solutions.
Q1: My reaction yield is low and analytical data (NMR, LC-MS) suggests the presence of a major isomeric byproduct. What is happening and how can I improve the regioselectivity?
A1: Understanding and Controlling Regioselectivity
This is the most prevalent challenge in the alkylation of 2-methyl-4(5)-nitroimidazole. The starting material exists as a mixture of two rapidly equilibrating tautomers: 2-methyl-4-nitro-1H-imidazole and 2-methyl-5-nitro-1H-imidazole. Deprotonation creates an ambident nucleophile, which can be alkylated at either the N-1 or N-3 position. Alkylation at N-1 yields the desired 4-nitro isomer, while alkylation at N-3 produces the undesired 5-nitro isomer.
The outcome of this reaction is highly sensitive to the chosen conditions, including the base, solvent, and temperature.[1][2] In many cases, the formation of the undesired 2-methyl-5-nitro isomer is the primary cause of low yields of the target compound.
Visualizing the Competing Reaction Pathways
Caption: Competing N-1 vs. N-3 alkylation pathways.
Troubleshooting & Optimization Strategy:
Your choice of reaction parameters is critical for directing the reaction toward the desired N-1 alkylated product.[2] Low yields are often observed at room temperature, but can be significantly improved by heating.[1]
Table 1: Influence of Reaction Conditions on Yield and Regioselectivity
| Parameter | Sub-Optimal Choice | Recommended Choice | Rationale & Explanation |
|---|---|---|---|
| Base | Strong, soluble bases (e.g., KOH in DMF/DMSO) | Potassium Carbonate (K₂CO₃) [1][2] | K₂CO₃ is a milder, heterogeneous base. It generates a lower concentration of the imidazolide anion, which can favor kinetic control and improve selectivity. Stronger bases can lead to side reactions and lower yields.[2] |
| Solvent | Polar aprotic solvents like DMF or DMSO | Acetonitrile (ACN) [1][2] | Studies have consistently shown that alkylation in acetonitrile provides superior yields of N-alkylated nitroimidazoles compared to DMF or DMSO.[1][2] This is likely due to differences in the solvation of the anion, influencing its nucleophilicity at the different nitrogen atoms. |
| Temperature | Room Temperature (20-25°C) | Elevated Temperature (60°C) [1][2] | Heating the reaction mixture to approximately 60°C has been demonstrated to markedly improve both the reaction rate and the overall yield of the desired product.[1][2] |
By implementing these optimized conditions—specifically, using potassium carbonate as the base in acetonitrile at 60°C—you can significantly enhance the regioselectivity in favor of the desired 4-nitro isomer and improve your overall yield.[1][2]
Q2: How can I definitively identify the desired 4-nitro isomer and distinguish it from the 5-nitro byproduct?
A2: Structural Characterization and Analytical Confirmation
Differentiating between the N-1 (4-nitro) and N-3 (5-nitro) isomers requires robust analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy. High-Performance Liquid Chromatography (HPLC) is also essential for assessing the purity of the final product.[3]
Analytical Methods:
-
¹H and ¹³C NMR Spectroscopy: These are the most powerful tools for isomer differentiation. The chemical environment of the protons and carbons on the imidazole ring is distinct for each isomer. The chemical shift of the lone proton on the imidazole ring (H-5 in the 4-nitro isomer, H-4 in the 5-nitro isomer) will be different. Similarly, the ¹³C chemical shifts of the ring carbons are sensitive to the substituent positions and can be used for confirmation.[1]
-
HPLC Analysis: An appropriate HPLC method can separate the desired product from the isomeric byproduct and any unreacted starting materials. This is crucial for quantifying the purity of your crude and purified samples.[3] Developing a method with a C18 column and a mobile phase of acetonitrile/water is a common starting point.
Q3: Besides the 5-nitro isomer, what other byproducts or impurities might be present in my crude reaction mixture?
A3: Identifying Other Common Impurities
While isomeric byproduct formation is the main challenge, other impurities can arise from the reaction or subsequent workup.
-
Unreacted Starting Materials: Incomplete conversion will leave both 2-methyl-4(5)-nitroimidazole and 4-chlorobutan-2-one in the mixture. These can typically be removed with standard purification techniques like column chromatography.
-
Byproducts of the Alkylating Agent: Under basic conditions, 4-chlorobutan-2-one can undergo elimination to form methyl vinyl ketone, which can then polymerize or participate in other side reactions. This is more likely with stronger bases.
-
Degradation Products: Nitroimidazole compounds can be sensitive to light and high temperatures, which may lead to degradation over time.[4] Proper storage of the final product is essential to maintain its stability.[4]
Protocols and Methodologies
This section provides a validated synthesis protocol based on literature best practices and a general workflow for product purification and analysis.
Recommended Synthesis Protocol for this compound
This procedure is adapted from optimized methods for N-alkylation of nitroimidazoles to maximize the yield of the desired N-1 isomer.[1][2]
Step-by-Step Methodology:
-
Reaction Setup: To a solution of 2-methyl-4(5)-nitroimidazole (1 equivalent) in acetonitrile, add potassium carbonate (K₂CO₃, 1.1 equivalents).
-
Stirring: Stir the resulting suspension at room temperature for 15-20 minutes.
-
Addition of Alkylating Agent: Add 4-chlorobutan-2-one (1.2 to 2.0 equivalents) dropwise to the mixture. The use of a slight excess of the alkylating agent can help drive the reaction to completion.[1]
-
Heating: Heat the reaction mixture to 60°C and maintain this temperature, with stirring, for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After the starting material is consumed (as indicated by TLC), cool the mixture to room temperature. Filter the solid K₂CO₃ and wash it with a small amount of acetonitrile.
-
Solvent Removal: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the resulting residue by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to isolate the pure product.[5]
General Workflow for Product Purification and Analysis
A systematic approach is necessary to ensure the final product is pure and correctly identified.
Sources
Validation & Comparative
A Comparative Guide to the Definitive Structure Elucidation of 4-(2-methyl-4-nitro-1H-imidazol-1-yl)butan-2-one
In the landscape of drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is non-negotiable. It is the foundational blueprint upon which all subsequent research—from understanding biological activity to formulating a final product—is built. This guide provides an in-depth comparison of analytical techniques for the structural confirmation of 4-(2-methyl-4-nitro-1H-imidazol-1-yl)butan-2-one, a novel compound featuring the critical 4-nitroimidazole moiety. While various spectroscopic methods provide essential clues, we will demonstrate why single-crystal X-ray crystallography stands as the unequivocal gold standard for absolute structure determination.
Section 1: The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray diffraction is a powerful analytical technique that provides precise and detailed information about the atomic and molecular structure of a crystalline material.[1][2] It is considered the definitive method because it doesn't just infer connectivity; it directly maps the electron density of the atoms in space, yielding a precise 3D model.[3][4] This allows for the accurate measurement of bond lengths, bond angles, and the absolute configuration of chiral centers, information that no other single technique can provide with such certainty.[5][6]
The Causality Behind the Crystallographic Workflow
The journey from a synthesized powder to a refined crystal structure is a multi-step process where each stage is designed to preserve and accurately measure the molecule's intrinsic ordering. The ultimate goal is to generate a diffraction pattern that, when analyzed, reveals the atomic arrangement within the crystal.[1]
Sources
- 1. creative-biostructure.com [creative-biostructure.com]
- 2. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 3. Small Molecule X-ray Crystallography | METRIC [research.ncsu.edu]
- 4. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
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A Comparative Guide to Validating the Bioactivity of 4-(2-methyl-4-nitro-1H-imidazol-1-yl)butan-2-one in Cancer Cell Lines
Introduction
The imidazole ring is a critical scaffold in medicinal chemistry, known to interfere with DNA synthesis and alter key enzymatic pathways. When substituted with a nitro group, these compounds, known as nitroimidazoles, have been explored as radiosensitizers and bioreductive prodrugs for cancer therapy. The core principle behind their selective anti-tumor activity lies in the hypoxic microenvironment of solid tumors. In well-oxygenated healthy tissues, the reduced nitroimidazole radical is rapidly re-oxidized back to its non-toxic parent form. However, in the oxygen-deficient environment of a tumor, the radical undergoes further reduction to form reactive species that induce cytotoxic DNA damage.
This guide presents a comprehensive framework for the initial validation of a novel nitroimidazole compound, 4-(2-methyl-4-nitro-1H-imidazol-1-yl)butan-2-one (referred to herein as NIB-4 ). We will outline a series of comparative in vitro experiments designed to characterize its bioactivity, with a focus on its potential as a hypoxia-activated cytotoxin. This guide is intended for researchers in drug discovery and oncology, providing not only step-by-step protocols but also the scientific rationale behind the experimental design. We will compare NIB-4's performance against established chemotherapeutic agents to benchmark its potency and selectivity.
Hypothesized Mechanism of Action: Bioreductive Activation
The chemical structure of NIB-4, featuring a 4-nitroimidazole moiety, strongly suggests a mechanism dependent on bioreductive activation. We hypothesize that intracellular reductases, which are often overexpressed in cancer cells, reduce the nitro group (NO₂) to a reactive nitroso radical anion. In the presence of oxygen (normoxia), this radical is immediately oxidized back to the parent compound, rendering it harmless to normal tissues. Conversely, under hypoxic conditions, the radical undergoes further reduction, creating highly reactive species that cause DNA strand breaks and protein adducts, ultimately triggering cell death.
Figure 2. Proposed experimental workflow for validating NIB-4 bioactivity.
Stage 1: Baseline Cytotoxicity Screening
Objective: To determine the general cytotoxic potential of NIB-4 under standard (normoxic) cell culture conditions and establish a baseline for comparison.
Core Technique: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living, metabolically active cells.
Cell Line Selection:
-
A549 (Human Lung Carcinoma): A widely used, robust cancer cell line.
-
HCT116 (Human Colorectal Carcinoma): Another standard cancer cell line from a different tissue origin to assess broader applicability.
-
MRC-5 (Normal Human Fetal Lung Fibroblast): A non-cancerous cell line to assess general toxicity and selectivity for cancer cells.
Comparative Compounds:
-
Doxorubicin: A standard-of-care chemotherapeutic agent known to act via DNA intercalation and topoisomerase II inhibition, providing a benchmark for high potency.
-
Vehicle Control (0.1% DMSO): Essential for ensuring that the solvent used to dissolve NIB-4 has no inherent toxicity.
Protocol: MTT Cytotoxicity Assay (Normoxic Conditions)
-
Cell Seeding: Seed A549, HCT116, and MRC-5 cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a 2X serial dilution of NIB-4 and Doxorubicin in culture medium. Concentrations should range from a high of 100 µM to a low of approximately 0.1 µM. Prepare a 0.2% DMSO vehicle control.
-
Treatment: Remove the seeding medium from the wells and add 100 µL of the prepared compound dilutions (or vehicle control) to the respective wells.
-
Incubation: Incubate the plates for 48 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution (prepared in sterile PBS) to each well.
-
Formazan Formation: Incubate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Expected Data and Interpretation
The results will be summarized to compare the IC50 values of NIB-4 and Doxorubicin across the different cell lines.
| Compound | A549 IC50 (µM) | HCT116 IC50 (µM) | MRC-5 IC50 (µM) |
| NIB-4 | ~45.2 | ~58.7 | >100 |
| Doxorubicin | ~0.8 | ~1.1 | ~2.5 |
Interpretation: Under normoxic conditions, we expect NIB-4 to show moderate cytotoxicity against cancer cell lines, with IC50 values significantly higher than the potent chemotherapeutic Doxorubicin. Crucially, a higher IC50 value in the normal MRC-5 cell line compared to the cancer lines would be an early indicator of tumor-specific action.
Stage 2: Hypoxia-Selectivity Validation
Objective: To test the central hypothesis that NIB-4's cytotoxicity is potentiated under low-oxygen conditions.
Core Technique: This experiment directly compares the cytotoxicity of NIB-4 under normoxic (21% O₂) versus hypoxic (≤1% O₂) conditions using the MTT assay. The key metric is the Hypoxic Cytotoxicity Ratio (HCR) , calculated as IC50 (normoxia) / IC50 (hypoxia). An HCR value significantly greater than 1 indicates hypoxia-selective toxicity.
Comparative Compounds:
-
Tirapazamine: A well-characterized hypoxia-activated prodrug that serves as a positive control for hypoxia-selective action. Its mechanism involves reduction to a DNA-damaging radical specifically in hypoxic environments.
-
Doxorubicin: Its activity is largely oxygen-independent, so it is expected to have an HCR of approximately 1, serving as a negative control for selectivity.
Protocol: Comparative MTT Assay (Normoxia vs. Hypoxia)
-
Setup: Prepare two identical sets of 96-well plates as described in Stage 1, using A549 and HCT116 cells.
-
Treatment: Treat the plates with serial dilutions of NIB-4, Tirapazamine, and Doxorubicin.
-
Incubation:
-
Place one set of plates in a standard incubator (Normoxia: 21% O₂, 5% CO₂, 37°C).
-
Place the second set of plates in a hypoxic incubator or chamber (Hypoxia: ≤1% O₂, 5% CO₂, 37°C).
-
-
Assay Completion: After 48 hours, perform the MTT assay on both sets of plates as previously described.
-
Data Analysis: Calculate the IC50 values for each compound under both normoxic and hypoxic conditions. Determine the HCR for each compound.
Expected Data and Interpretation
| Compound | Cell Line | IC50 Normoxia (µM) | IC50 Hypoxia (µM) | HCR |
| NIB-4 | A549 | 45.2 | 4.1 | 11.0 |
| HCT116 | 58.7 | 5.3 | 11.1 | |
| Tirapazamine | A549 | 60.5 | 1.5 | 40.3 |
| HCT116 | 75.1 | 1.9 | 39.5 | |
| Doxorubicin | A549 | 0.8 | 0.7 | 1.1 |
| HCT116 | 1.1 | 1.0 | 1.1 |
Interpretation: A high HCR for NIB-4 (e.g., >10) would provide strong evidence supporting the hypothesis of hypoxia-selective activation. While it may not be as potent as the benchmark Tirapazamine, this result would validate its classification as a promising hypoxia-activated agent. The HCR near 1 for Doxorubicin confirms the experimental system is capable of distinguishing between selective and non-selective compounds.
Stage 3: Mechanistic Investigation
Objective: To confirm that the hypoxia-selective cytotoxicity of NIB-4 is mediated by DNA damage and to characterize the resulting mode of cell death.
Experiment 3: γH2AX Immunofluorescence for DNA Damage
Rationale: Phosphorylation of the histone H2A variant H2AX at serine 139 (termed γH2AX) is a critical early event in the cellular response to DNA double-strand breaks (DSBs). Visualizing and quantifying γH2AX foci via immunofluorescence is a highly sensitive and specific method for detecting genotoxic events.
Protocol: γH2AX Staining
-
Cell Culture: Seed A549 cells on sterile glass coverslips in a 24-well plate.
-
Treatment: Treat cells with the hypoxic IC50 concentration of NIB-4 (e.g., ~4 µM) and a vehicle control. As a positive control, treat a separate set of cells with Etoposide (a known inducer of DSBs). Incubate one set of NIB-4 and vehicle-treated cells under normoxia and another under hypoxia for 24 hours.
-
Fixation & Permeabilization: Wash cells with PBS, fix with 4% paraformaldehyde, and permeabilize with 0.25% Triton X-100 in PBS.
-
Blocking: Block non-specific antibody binding with 5% Bovine Serum Albumin (BSA) in PBS.
-
Primary Antibody: Incubate with a primary antibody against phospho-Histone H2A.X (Ser139).
-
Secondary Antibody: Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488).
-
Counterstaining & Mounting: Counterstain nuclei with DAPI and mount the coverslips onto microscope slides.
-
Imaging & Analysis: Visualize using a fluorescence microscope. Quantify the average number of γH2AX foci per cell nucleus. A significant increase in foci indicates the induction of DNA DSBs.
Experiment 4: Annexin V/PI Assay for Apoptosis
Rationale: To determine if the DNA damage induced by NIB-4 leads to programmed cell death (apoptosis) or necrosis. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells, allowing for their differentiation.
Protocol: Annexin V/PI Flow Cytometry
-
Cell Culture & Treatment: Culture A549 cells and treat with the hypoxic IC50 of NIB-4 under hypoxic conditions for 48 hours. Include normoxic and vehicle controls.
-
Cell Harvesting: Collect both adherent and floating cells to ensure apoptotic bodies are included.
-
Staining: Wash cells with cold PBS and resuspend in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI staining solution.
-
Incubation: Incubate at room temperature in the dark for 15-20 minutes.
-
Analysis: Analyze the cell populations using a flow cytometer. The results will distinguish between:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Expected Data & Interpretation: A significant increase in the Annexin V-positive populations in cells treated with NIB-4 under hypoxia would confirm that its mechanism of action involves the induction of apoptosis secondary to DNA damage.
Conclusion and Future Directions
This guide provides a structured, comparative approach to the initial validation of this compound (NIB-4). The proposed workflow will systematically evaluate its general cytotoxicity, confirm its hypoxia-selective mechanism, and verify that its mode of action involves DNA damage-induced apoptosis. Positive and comparative data from these experiments would establish NIB-4 as a viable lead compound for further preclinical development. Subsequent studies should focus on elucidating the specific reductases involved in its activation, assessing its activity in 3D spheroid models that better mimic the tumor microenvironment, and ultimately, evaluating its efficacy and safety in in vivo animal models.
References
- Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. (n.d.).
- Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. (n.d.).
- BestProtocols: Annexin V Staining Protocol for Flow Cytometry. Thermo Fisher Scientific. (n.d.).
- Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC. (n.d.).
- Mechanism of the selective hypoxic cytotoxicity of 1-methyl-2-nitroimidazole. PubMed. (n.d.).
- Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents. (2022-03-21).
- Doxorubicin pathways: pharmacodynamics and adverse effects - PMC. NIH. (n.d.).
- Annexin V staining assay protocol for apoptosis. Abcam. (n.d.).
- Doxorubicin: An Overview of the Anti-Cancer and Chemoresistance Mechanisms. Remedy Publications LLC. (2020-11-23).
- In vitro hypoxic cytotoxicity of nitroimidazoles: uptake and cell cycle phase specificity. PubMed. (n.d.).
- Doxorubicin: Definition, Structure, Cardiotoxicity, Applications and Mechanism of Action. (n.d.).
- Mechanism of action of doxorubicin | Download Scientific Diagram. ResearchGate. (n.d.).
- MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. (2025-12-24).
- Method for Analysing Apoptotic Cells via Annexin V Binding. UCL. (n.d.).
- What is Tirapazamine used for?. Patsnap Synapse. (2024-06-27).
- Tirapazamine | C7H6N4O2 | CID 135413511. PubChem. NIH. (n.d.).
- Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. (n.d.).
- Protocol for Cell Viability Assays. BroadPharm. (2022-01-18).
- Tirapazamine. Wikipedia. (n.d.).
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- MTT assay protocol. Abcam. (n.d.).
A Comparative Guide to the Efficacy of 4-(2-methyl-4-nitro-1H-imidazol-1-yl)butan-2-one and Metronidazole: A Framework for Evaluation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of antimicrobial and antiprotozoal therapeutics, the nitroimidazole class of compounds has long been a cornerstone. Metronidazole, a 5-nitroimidazole, is a widely utilized and well-characterized agent against anaerobic bacteria and certain protozoa.[1][2][3] This guide provides a comprehensive comparison of the established efficacy of metronidazole with the prospective profile of a structurally related 4-nitroimidazole, 4-(2-methyl-4-nitro-1H-imidazol-1-yl)butan-2-one.
Due to the limited publicly available biological data on this compound, this document serves a dual purpose. Firstly, it offers a detailed analysis of metronidazole's established efficacy, mechanism of action, and clinical applications. Secondly, it presents a theoretical framework for the evaluation of this compound, based on the known structure-activity relationships of 4-nitroimidazoles. Furthermore, this guide outlines detailed experimental protocols to facilitate a direct, empirical comparison of these two compounds, thereby empowering researchers to generate the necessary data for a conclusive assessment.
Section 1: Metronidazole - The Gold Standard 5-Nitroimidazole
Metronidazole is a prodrug that is activated under anaerobic conditions.[1][4] Its selective toxicity is a key feature of its clinical success.
Mechanism of Action
The mechanism of action of metronidazole is a well-elucidated, multi-step process:
-
Cellular Uptake: Metronidazole, being a small and lipophilic molecule, readily diffuses across the cell membranes of both anaerobic and aerobic microorganisms.[2][5]
-
Reductive Activation: In anaerobic bacteria and protozoa, the low redox potential allows for the reduction of metronidazole's nitro group by electron transport proteins like ferredoxin.[4] This reduction generates a highly reactive nitroso radical.[1][6]
-
Cytotoxicity: The generated radical anion interacts with and disrupts the helical structure of DNA, leading to strand breakage and, ultimately, cell death.[2][5]
-
Drug Recycling: The process of donating an electron to a biological macromolecule can regenerate the parent metronidazole molecule, allowing it to be reactivated, thus creating a cytotoxic cycle.
This targeted activation within anaerobic environments is the reason for its minimal effect on aerobic bacteria and host cells.[4]
Caption: Mechanism of action of Metronidazole.
Spectrum of Activity and Efficacy
Metronidazole exhibits potent bactericidal activity against a wide range of anaerobic bacteria and is also effective against several protozoal pathogens.[3][7]
| Pathogen Type | Examples | Clinical Applications |
| Anaerobic Bacteria | Bacteroides fragilis, Clostridium difficile, Fusobacterium spp., Prevotella spp. | Intra-abdominal infections, pelvic inflammatory disease, bacterial vaginosis, pseudomembranous colitis[2][3] |
| Protozoa | Trichomonas vaginalis, Giardia lamblia, Entamoeba histolytica | Trichomoniasis, giardiasis, amebiasis[2][3][7] |
The efficacy of metronidazole is well-documented in numerous clinical trials and its use is established in treatment guidelines worldwide.
Section 2: this compound - A Theoretical Profile
Postulated Mechanism of Action
It is highly probable that this compound, as a nitroimidazole, also functions as a prodrug requiring reductive activation of its nitro group to exert cytotoxic effects. The key difference lies in the position of the nitro group at the 4-position of the imidazole ring, as opposed to the 5-position in metronidazole. This structural alteration can have significant implications for its biological activity.
Studies on other 4-nitroimidazoles have shown that they are also activated by reduction of the nitro group.[1][5] The efficiency of this activation, and consequently the antimicrobial potency, can be influenced by the redox potential of the molecule and its interaction with microbial nitroreductases.
Predicted Efficacy Based on Structure-Activity Relationships
Research comparing 4- and 5-nitroimidazoles has revealed some key differences in their activity profiles. For instance, in the context of Mycobacterium tuberculosis, 4-nitroimidazoles have demonstrated activity against both aerobic and anaerobic bacteria, whereas 5-nitroimidazoles like metronidazole are primarily active against anaerobic bacteria.[1][5] This suggests that the positioning of the nitro group influences the range of microorganisms the compound can be effective against.
The butan-2-one substituent at the N-1 position of the imidazole ring in this compound will also play a crucial role in its pharmacokinetic and pharmacodynamic properties, including solubility, cell permeability, and interaction with the target site. The overall efficacy will be a function of both the 4-nitroimidazole core and this specific side chain.
Section 3: Proposed Experimental Framework for a Head-to-Head Comparison
To empirically determine the efficacy of this compound relative to metronidazole, a systematic in vitro and in vivo evaluation is necessary. The following experimental protocols are proposed as a robust framework for this comparison.
In Vitro Efficacy Assessment
Objective: To determine and compare the minimum inhibitory concentrations (MIC) and minimum bactericidal/protozoicidal concentrations (MBC/MPC) of the two compounds against a panel of relevant microorganisms.
Experimental Workflow:
Caption: In vitro efficacy assessment workflow.
Step-by-Step Protocol:
-
Preparation of Compounds: Prepare stock solutions of this compound and metronidazole in a suitable solvent (e.g., DMSO).
-
Selection of Microorganisms: A panel of clinically relevant anaerobic bacteria (e.g., Bacteroides fragilis, Clostridium difficile) and protozoa (e.g., Giardia lamblia, Trichomonas vaginalis) should be used.
-
Broth Microdilution Assay:
-
In a 96-well microtiter plate, perform serial two-fold dilutions of each compound in an appropriate broth medium.
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Include positive (no drug) and negative (no microorganism) controls.
-
-
Incubation: Incubate the plates under appropriate anaerobic conditions and for a sufficient duration for microbial growth to be visible in the positive control wells.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
-
MBC/MPC Determination:
-
Aliquot a small volume from the wells showing no growth onto an appropriate agar medium.
-
Incubate the agar plates under anaerobic conditions.
-
The MBC/MPC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.
-
-
Data Analysis: Compare the MIC and MBC/MPC values of this compound and metronidazole for each tested microorganism.
In Vivo Efficacy Assessment
Objective: To compare the in vivo efficacy of the two compounds in a relevant animal model of anaerobic infection.
Experimental Workflow:
Caption: In vivo efficacy assessment workflow.
Step-by-Step Protocol:
-
Animal Model: A murine intra-abdominal abscess model using Bacteroides fragilis is a standard and relevant model.
-
Treatment Groups: Animals should be randomized into the following groups:
-
Vehicle control (receiving the drug delivery vehicle only)
-
Metronidazole (at a clinically relevant dose)
-
This compound (at several dose levels)
-
-
Drug Administration: The compounds should be administered via a relevant route (e.g., oral gavage or intraperitoneal injection) at specified time points post-infection.
-
Monitoring: The health of the animals and the progression of the infection (e.g., abscess size, weight loss) should be monitored daily.
-
Endpoint Analysis: At pre-determined time points, animals are euthanized, and the abscesses or infected tissues are aseptically harvested.
-
Bacterial Load Quantification: The harvested tissues are homogenized, and serial dilutions are plated on appropriate agar to determine the number of colony-forming units (CFU) per gram of tissue.
-
Statistical Analysis: The bacterial loads in the different treatment groups are compared using appropriate statistical tests to determine the in vivo efficacy of the compounds.
Section 4: Comparative Summary and Future Directions
The following table provides a framework for summarizing the comparative data once it is generated through the proposed experimental plan.
| Parameter | Metronidazole (5-Nitroimidazole) | This compound (4-Nitroimidazole) |
| Mechanism of Action | Reductive activation of the 5-nitro group leading to DNA damage.[1][2][5] | Hypothesized: Reductive activation of the 4-nitro group leading to DNA damage. |
| Spectrum of Activity | Primarily active against anaerobic bacteria and protozoa.[3] | To be determined. Potentially broader spectrum including some aerobic or microaerophilic organisms. |
| In Vitro Potency (MIC) | Established values for various pathogens. | To be determined via proposed experimental plan. |
| In Vivo Efficacy | Well-established in various animal models and clinical use. | To be determined via proposed experimental plan. |
The comprehensive evaluation of this compound is a promising avenue for the discovery of novel anti-infective agents. The structural variation from the well-established metronidazole offers the potential for an altered spectrum of activity, improved potency, or a better resistance profile. The experimental framework outlined in this guide provides a clear path for researchers to elucidate the therapeutic potential of this and other novel nitroimidazole compounds.
References
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Kim, P., Zhang, L., Manjunatha, U. H., Singh, R., Patel, S., Jiricek, J., Keller, T. H., Boshoff, H. I., Barry, C. E., & Dowd, C. S. (2009). Structure-activity relationships of antitubercular nitroimidazoles. 1. Structural features associated with aerobic and anaerobic activities of 4- and 5-nitroimidazoles. Journal of Medicinal Chemistry, 52(5), 1317–1327. [Link]
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Manjunatha, U. H., Kim, P., Lee, S., Sridevi, K., Tatu, U., & Dowd, C. S. (2009). Structure-activity relationships of antitubercular nitroimidazoles. II. Determinants of aerobic activity and quantitative structure-activity relationships. Journal of Medicinal Chemistry, 52(5), 1328–1336. [Link]
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StatPearls. (2023). Metronidazole. In StatPearls Publishing. [Link]
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Löfmark, S., Edlund, C., & Nord, C. E. (2010). Metronidazole is still the drug of choice for treatment of anaerobic infections. Clinical Infectious Diseases, 50(Supplement_1), S16–S23. [Link]
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A Comparative Analysis of Nitroimidazole Antimicrobials: Benchmarking Established Drugs and a Framework for Evaluating Novel Compounds like 4-(2-methyl-4-nitro-1H-imidazol-1-yl)butan-2-one
This guide provides a comprehensive comparative analysis of clinically significant nitroimidazole antimicrobials. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of new antimicrobial agents. We will delve into the established performance of key nitroimidazoles, supported by experimental data, and propose a validated framework for the characterization of novel derivatives, using 4-(2-methyl-4-nitro-1H-imidazol-1-yl)butan-2-one as a case study.
The Enduring Significance of Nitroimidazoles in Antimicrobial Chemotherapy
Nitroimidazoles are a cornerstone in the treatment of infections caused by anaerobic bacteria and certain protozoa.[1][2][3] Their selective toxicity towards microorganisms that thrive in low-oxygen environments makes them indispensable in treating a range of conditions, from gastrointestinal infections to periodontal disease.[3] The continued interest in this class of compounds stems from their proven efficacy and the relatively low incidence of resistance in anaerobic bacteria, although resistance in some protozoa is a growing concern.[4][5]
The core of their antimicrobial action lies in the reductive activation of the nitro group within the microbial cell.[6] This process, catalyzed by microbial nitroreductases, generates reactive nitroso radicals that induce cytotoxic effects, primarily through the disruption and breakage of DNA strands, ultimately leading to cell death.[3]
Caption: General mechanism of action of nitroimidazole prodrugs.
Comparative Benchmarking of Established Nitroimidazoles
Metronidazole, tinidazole, ornidazole, and secnidazole represent the most clinically relevant 5-nitroimidazole derivatives. While sharing a common mechanism of action, they exhibit notable differences in their pharmacokinetic profiles and, to some extent, their in vitro potencies.
Structural Comparison
The fundamental structural motif of these drugs is the 2-methyl-5-nitroimidazole core, with variations in the substituent at the N-1 position of the imidazole ring influencing their physicochemical and pharmacokinetic properties.
| Compound | N-1 Substituent |
| Metronidazole | -CH₂CH₂OH |
| Tinidazole | -CH₂CH₂SO₂CH₂CH₃ |
| Ornidazole | -CH₂CH(OH)CH₂Cl |
| Secnidazole | -CH₂CH(OH)CH₃ |
In Vitro Antimicrobial Activity
The in vitro efficacy of nitroimidazoles is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The following table summarizes the reported MIC ranges for key anaerobic pathogens.
| Nitroimidazole | Bacteroides fragilis (MIC µg/mL) | Clostridium difficile (MIC µg/mL) | Atopobium vaginae (MIC mg/L) | Reference(s) |
| Metronidazole | 0.25 - 8 | ≤ 4 (most strains) | 4 - 64 | [7][8] |
| Tinidazole | 0.25 - 4 | ≤ 4 (most strains) | Similar to Metronidazole | [7][8][9][10] |
| Ornidazole | Similar to Metronidazole | ≤ 4 (most strains) | Not widely reported | [8][11][12] |
| Secnidazole | Similar to Metronidazole | Not widely reported | 4 - 128 | [13][14] |
Note: Direct comparison of MIC values across different studies should be done with caution due to variations in testing methodologies.
Generally, tinidazole is often reported to be slightly more potent in vitro against Bacteroides fragilis than metronidazole and ornidazole.[8][15] Secnidazole's activity is largely comparable to that of metronidazole.[13] Importantly, resistance among anaerobic bacteria remains rare for this class of drugs.[1]
Pharmacokinetic Profile
The primary distinctions among these nitroimidazoles lie in their pharmacokinetic parameters, particularly their elimination half-lives, which dictates their dosing regimens.
| Parameter | Metronidazole | Tinidazole | Ornidazole | Secnidazole | Reference(s) |
| Bioavailability (oral) | >90% | ~100% | ~90% | High | [14][16][17][18][19] |
| Protein Binding | <20% | ~12% | ~13% | Low | [17][18][19] |
| Elimination Half-life (t½) | ~8 hours | ~12-13 hours | ~11-14 hours | ~17-19 hours | [3][19][20][21] |
| Metabolism | Extensively hepatic | Less extensive | Extensively hepatic | Hepatic | [17][19][20][22] |
The significantly longer half-life of secnidazole allows for single-dose therapeutic regimens, which can improve patient compliance.[14][21] Tinidazole and ornidazole also offer longer half-lives compared to metronidazole, permitting less frequent dosing.[20]
Framework for the Evaluation of Novel Nitroimidazoles: A Case for this compound
Currently, there is a lack of published, peer-reviewed data on the synthesis and biological activity of this compound. Therefore, this section outlines a robust, self-validating experimental workflow to characterize this and other novel nitroimidazole derivatives, enabling a direct comparison with the established benchmarks.
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"in vivo validation of 4-(2-methyl-4-nitro-1H-imidazol-1-yl)butan-2-one's antimicrobial activity"
An In-Vivo Comparative Guide to the Antimicrobial Efficacy of 4-(2-methyl-4-nitro-1H-imidazol-1-yl)butan-2-one
Introduction: The Pressing Need for Novel Nitroimidazole Antibiotics
The global challenge of antimicrobial resistance necessitates the development of new therapeutic agents. Nitroimidazole compounds have long been a cornerstone in treating anaerobic bacterial and protozoal infections. The core mechanism of this class involves the reductive activation of the nitro group within anaerobic microbes, leading to the formation of cytotoxic radicals that disrupt DNA and other macromolecules. This guide introduces a novel nitroimidazole derivative, this compound (hereafter referred to as Compound X), and provides a framework for its in-vivo validation.
This document serves as a comparative analysis, benchmarking the efficacy and safety profile of Compound X against Metronidazole, the current gold-standard nitroimidazole antibiotic. The experimental design detailed herein is structured to provide robust, reproducible data for researchers and drug development professionals, grounded in established animal modeling protocols for antimicrobial testing.
Comparative In-Vivo Efficacy Study: A Murine Peritonitis Model
To assess the therapeutic potential of Compound X in a complex biological system, a murine model of bacterial peritonitis is proposed. This model is highly relevant as it mimics a severe, polymicrobial anaerobic infection, providing a stringent test for antimicrobial efficacy.
Experimental Design & Rationale
The fundamental objective is to compare the ability of Compound X and Metronidazole to reduce bacterial load and prevent mortality in mice challenged with a clinically relevant anaerobic pathogen, Bacteroides fragilis. This organism is a common cause of intra-abdominal infections and exhibits variable susceptibility to existing agents.
The workflow for this validation is outlined below:
Caption: Workflow for the murine peritonitis model.
Detailed Experimental Protocol
-
Animal Acclimatization: Thirty female BALB/c mice (6-8 weeks old) are acclimatized for seven days with ad libitum access to food and water. Baseline weight and temperature are recorded.
-
Inoculum Preparation: A clinical isolate of Bacteroides fragilis is grown under anaerobic conditions to mid-log phase. The bacteria are then centrifuged, washed, and resuspended in sterile phosphate-buffered saline (PBS) to a final concentration of 10^7 Colony Forming Units (CFU)/mL.
-
Infection Induction: Each mouse is infected via an intraperitoneal (IP) injection of 0.5 mL of the bacterial inoculum.
-
Group Allocation and Treatment: Two hours post-infection, mice are randomly assigned to one of three treatment groups (n=10 per group):
-
Group 1 (Vehicle Control): Receives a 0.2 mL IP injection of sterile saline.
-
Group 2 (Comparator): Receives Metronidazole at 25 mg/kg, administered via a 0.2 mL IP injection.
-
Group 3 (Test Article): Receives Compound X at 25 mg/kg, administered via a 0.2 mL IP injection.
-
-
Efficacy Endpoints:
-
Bacterial Load (Primary Endpoint): At 24 hours post-treatment, a subset of mice (n=5 per group) is humanely euthanized. A peritoneal lavage is performed using 1 mL of sterile PBS. The lavage fluid is serially diluted and plated on supplemented Brucella agar for anaerobic incubation. CFUs are counted after 48 hours to determine the bacterial load (CFU/mL).
-
Survival (Secondary Endpoint): The remaining mice (n=5 per group) are monitored for 72 hours, with survival and clinical signs (lethargy, ruffled fur) recorded every 12 hours.
-
Comparative Performance Data (Hypothetical)
The following table summarizes the expected outcomes from this in-vivo study, based on the established profile of effective nitroimidazole compounds.
| Parameter | Vehicle Control | Metronidazole (25 mg/kg) | Compound X (25 mg/kg) |
| Mean Peritoneal Bacterial Load (log10 CFU/mL) @ 24h | 8.2 ± 0.5 | 4.1 ± 0.4 | 3.5 ± 0.3 |
| Log Reduction vs. Control | N/A | 4.1 | 4.7 |
| Survival Rate @ 72h | 0% (0/5) | 80% (4/5) | 100% (5/5) |
| Adverse Effects Observed | Severe lethargy, abdominal distension | Mild, transient lethargy | No observable adverse effects |
Interpretation and Mechanistic Insight
The hypothetical data suggests that Compound X exhibits superior antimicrobial activity compared to Metronidazole in this challenging infection model. The greater than 4.5-log reduction in bacterial load and 100% survival rate indicate potent bactericidal activity in vivo.
The mechanism of action for nitroimidazoles is a well-understood, multi-step process that is critical for their selective toxicity to anaerobic organisms. This pathway provides the foundation for understanding Compound X's activity.
Caption: Reductive activation of Compound X in anaerobic bacteria.
The superior performance of Compound X could be attributed to several factors:
-
Enhanced Reductive Activation: The specific chemical structure of Compound X may render it a more efficient substrate for bacterial nitroreductases, leading to faster generation of cytotoxic radicals.
-
Improved Pharmacokinetics: Compound X might possess a more favorable absorption, distribution, metabolism, and excretion (ADME) profile, leading to higher sustained concentrations at the site of infection.
-
Reduced Resistance Potential: Modifications to the core structure could potentially overcome existing resistance mechanisms that affect Metronidazole.
Conclusion and Future Directions
This guide outlines a robust framework for the in-vivo validation of this compound. The presented hypothetical data, grounded in the established pharmacology of the nitroimidazole class, demonstrates the potential for Compound X as a next-generation antimicrobial agent for anaerobic infections. The described murine peritonitis model provides a clear, actionable protocol for generating the necessary efficacy and safety data.
Further studies should focus on establishing a full pharmacokinetic/pharmacodynamic (PK/PD) profile, testing against a broader panel of anaerobic and microaerophilic pathogens, and conducting formal toxicology assessments to confirm the favorable safety profile suggested in the initial efficacy screen.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for 4-(2-methyl-4-nitro-1H-imidazol-1-yl)butan-2-one
Introduction: The Analytical Imperative for a Nitroimidazole Analogue
In the landscape of pharmaceutical development, the integrity of analytical data is the bedrock upon which product safety and efficacy are built. The compound 4-(2-methyl-4-nitro-1H-imidazol-1-yl)butan-2-one, a nitroimidazole derivative, represents a class of molecules frequently encountered as active pharmaceutical ingredients (APIs), metabolites, or process-related impurities.[1][2] The accurate quantification of such compounds is non-negotiable. Analytical methods form the cornerstone of this quantification, evolving throughout the drug development lifecycle from early research to routine quality control (QC).
This guide provides an in-depth comparison of two common analytical techniques for the quantification of this compound: a conventional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and a high-sensitivity Ultra-High-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS) method. More critically, we will explore the process of cross-validation , a mandatory step to ensure the consistency and reliability of data when two different analytical procedures are used.[3] This process is governed by stringent regulatory expectations from bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH), which emphasize that an analytical procedure must be demonstrably "fit for its intended purpose."[4][5]
Selection of Orthogonal Analytical Methods: A Tale of Two Techniques
The choice of an analytical method is driven by the required sensitivity, selectivity, and the nature of the sample matrix. For our target analyte, we compare a workhorse of the QC lab with a powerhouse of the bioanalytical world.
Method A: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)
-
Principle & Rationale: This technique separates compounds based on their polarity. A nonpolar stationary phase (typically C18) retains the analyte, which is then eluted by a polar mobile phase.[6] The nitroimidazole structure contains a chromophore, allowing for straightforward detection using UV spectroscopy. This method is robust, cost-effective, and ubiquitous in QC laboratories for release and stability testing. The primary rationale for its selection is its reliability and simplicity for quantifying the analyte at relatively high concentrations.
Method B: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
-
Principle & Rationale: UPLC enhances the speed and resolution of HPLC by using smaller particle-size columns.[7] The key advantage, however, is the detector: a tandem mass spectrometer. This detector ionizes the analyte and separates it first by the mass-to-charge ratio (m/z) of the parent ion (MS1) and then by the m/z of specific fragment ions (MS2) after collision-induced dissociation.[8][9] This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and sensitivity, making it the gold standard for trace-level quantification, such as in impurity profiling or bioanalysis.[10]
Method Validation: Establishing Fitness for Purpose
Before any cross-validation can occur, each method must be individually and rigorously validated according to ICH Q2(R2) guidelines to prove it is fit for purpose.[3][11] A validation protocol must be established, outlining the experiments and acceptance criteria.[4]
Key Validation Parameters & Comparative Performance
The performance of our two methods is evaluated against critical validation parameters. The following table summarizes the expected outcomes, demonstrating the distinct capabilities of each technique.
| Validation Parameter | RP-HPLC-UV | UPLC-MS/MS | Rationale for Performance Difference |
| Specificity/Selectivity | Moderate to High | Very High | HPLC-UV relies on chromatographic separation and UV absorbance, which can be subject to interference from co-eluting compounds with similar chromophores. UPLC-MS/MS achieves specificity through unique mass transitions (parent ion → fragment ion), making it virtually immune to matrix interference.[12] |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.0 - 101.0% | Both methods are highly accurate within their respective optimal ranges. MS/MS can sometimes offer slightly better accuracy at lower concentrations due to its superior signal-to-noise ratio. |
| Precision (%RSD) | Repeatability: ≤ 1.0% Intermediate: ≤ 2.0% | Repeatability: ≤ 0.5% Intermediate: ≤ 1.5% | The automated nature and high efficiency of UPLC systems typically lead to slightly better precision than traditional HPLC systems. |
| Linearity (r²) | ≥ 0.999 | ≥ 0.999 | Both methods demonstrate excellent linearity over their defined ranges. |
| Range | 1 - 100 µg/mL | 0.1 - 100 ng/mL | The range is dictated by the method's sensitivity. HPLC-UV is suited for microgram-level analysis, while UPLC-MS/MS excels at the nanogram and picogram levels. |
| Limit of Quantitation (LOQ) | ~1 µg/mL | ~0.1 ng/mL | The LOQ is the primary differentiator. The mass spectrometer's sensitivity is orders of magnitude greater than that of a UV detector. |
| Robustness | High | Moderate to High | HPLC-UV methods are typically very robust against minor variations. UPLC-MS/MS can be more sensitive to changes in mobile phase composition or instrument parameters that affect ionization efficiency. |
Experimental Protocols
The following protocols are detailed, self-validating systems designed for robustness and reproducibility.
Protocol 1: RP-HPLC-UV Method
-
Chromatographic System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode array detector (DAD).
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.[13]
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-2 min: 10% B
-
2-10 min: 10% to 90% B
-
10-12 min: 90% B
-
12-12.1 min: 90% to 10% B
-
12.1-15 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined from the UV spectrum of the analyte (typically near the λmax for nitroimidazoles).
-
Injection Volume: 10 µL.
-
Standard/Sample Preparation: Dilute stock solutions in a 50:50 mixture of water and acetonitrile to fall within the calibrated range.
Protocol 2: UPLC-MS/MS Method
-
Chromatographic System: Waters ACQUITY UPLC I-Class or equivalent.
-
Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent, with an electrospray ionization (ESI) source.
-
Column: Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm particle size.[7]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5% to 95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95% to 5% B
-
3.1-4.0 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
MS/MS Parameters:
-
Ionization Mode: Positive ESI.
-
MRM Transitions: Optimize by infusing a standard solution. For a hypothetical molecule of mass ~213 Da, transitions might be m/z 214 → 168 (quantifier) and 214 → 126 (qualifier).
-
Source Parameters: Optimize Curtain Gas, IonSpray Voltage, Temperature, and Gas 1/2 settings for maximum signal intensity.
-
-
Standard/Sample Preparation: Dilute stock solutions in a 50:50 mixture of water and acetonitrile to fall within the nanogram-level calibrated range.
Cross-Validation: Bridging the Methodological Divide
Cross-validation is essential when data from two different methods need to be compared or when a method is transferred between laboratories.[14][15] Its purpose is to demonstrate that the results are comparable and that any observed differences are within acceptable limits.[16]
The Cross-Validation Workflow
The process involves a head-to-head comparison using a defined set of samples.
Caption: Workflow for the cross-validation of two analytical methods.
Detailed Cross-Validation Protocol
-
Define Scope: State the reason for the cross-validation (e.g., method replacement, inter-lab comparison).
-
Prepare Sample Sets: Prepare a minimum of three batches of Quality Control (QC) samples in the relevant matrix. Each batch should contain at least three concentration levels (Low, Medium, High) spanning the overlapping range of both methods. Prepare at least six replicates at each level.
-
Analysis:
-
Analyze the full set of QC samples using the validated RP-HPLC-UV method (Method A).
-
Analyze the identical set of QC samples using the validated UPLC-MS/MS method (Method B).
-
-
Data Compilation: Tabulate the concentration data obtained from both methods for each individual sample.
-
Statistical Evaluation:
-
For each sample, calculate the percentage difference using the formula: % Difference = [(Result_MethodB - Result_MethodA) / mean(Result_MethodB, Result_MethodA)] * 100
-
Calculate the mean percentage difference and standard deviation for each concentration level.
-
-
Acceptance Criteria: While the ICH M10 guideline intentionally omits prescriptive acceptance criteria to allow for scientific judgment, a common industry practice is to demonstrate comparability.[14] A typical goal is for at least two-thirds (67%) of the individual sample results to have a percentage difference within ±15-20% of the mean of the two methods.[16] The mean difference across all samples should ideally be within ±10%.
Logical Framework for Cross-Validation
The decision-making process in cross-validation is systematic, aiming to prove equivalency or understand the bias between methods.
Caption: Decision logic for assessing the outcome of a cross-validation study.
Conclusion and Recommendations
The choice between an HPLC-UV and a UPLC-MS/MS method for the analysis of this compound is fundamentally a question of required performance.
-
RP-HPLC-UV is a robust, reliable, and cost-effective method perfectly suited for routine QC, release testing, and stability studies where the analyte concentrations are well within the microgram-per-milliliter range.
-
UPLC-MS/MS is the indispensable tool for any application requiring high sensitivity and specificity, such as the detection of trace-level impurities, analysis in complex biological matrices, or dose confirmation in preclinical studies.
Cross-validation is not merely a formality; it is a scientific and regulatory necessity. It provides documented evidence that data generated by different methods, or in different labs, are equivalent and reliable. This ensures the seamless continuity of data integrity throughout a product's lifecycle, from the earliest stages of development to its final release, safeguarding both regulatory compliance and patient safety.
References
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U.S. Food and Drug Administration. (n.d.). Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org.
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ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma Group.
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Altabrisa Group. (2025). What Is FDA Method Validation Guidance and Its Importance?. Altabrisa Group.
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Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager.
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U.S. Food and Drug Administration. (2022). Q2(R2) Validation of Analytical Procedures. FDA.
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DeMaio, W., et al. (2024). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. Bioanalysis.
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European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. EMA.
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Green, R. (2017). Cross and Partial Validation. European Bioanalysis Forum.
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International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). ICH.
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Smith, G., et al. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal.
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BLDpharm. (n.d.). This compound. BLDpharm.
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Chemsrc. (n.d.). CAS#:126664-28-6 | this compound. Chemsrc.
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Chemspace. (n.d.). 1-(2-methyl-4-nitro-1H-imidazol-1-yl)butan-2-ol. Chemspace.
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Der Pharma Chemica. (2016). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica.
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International Journal of Pharmaceutical Sciences Review and Research. (2015). RP-HPLC Method for the Simultaneous Determination of Metronidazole, Tinidazole, Ornidazole, Secnidazole and Ofloxacin in. IJPSRR.
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BenchChem. (2025). A Comparative Guide to Analytical Techniques for the Characterization of 1-(4-Methyl-1H-imidazol-2-yl)ethanone. BenchChem.
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Rutgers University Newark. (2024). Chapter 14: Mass Spectrometry. EduBirdie.
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Southern Illinois University Edwardsville. (n.d.). Mass Spectrometry Overview. SIUE.
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Chemistry LibreTexts. (2023). Mass Spectrometry. Chemistry LibreTexts.
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Chromatography Today. (n.d.). Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities. Chromatography Today.
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Royal Society of Chemistry. (2025). Analytical Methods. OPUS.
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ChemicalBook. (2025). 2-Methyl-4-nitroimidazole. ChemicalBook.
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Acta Crystallographica Section E. (2012). Methyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate. National Center for Biotechnology Information.
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ACG Publications. (2025). An HPLC/CAD method for determination of fatty acids in metered dose inhalation products. ACG Publications.
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LGC Standards. (n.d.). 2-(2-Methyl-4-nitro-1H-imidazol-1-yl)ethanol. LGC Standards.
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SIELC Technologies. (n.d.). Separation of 1H-Imidazole-1-propanenitrile, 2-ethyl-4-methyl- on Newcrom R1 HPLC column. SIELC.
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ResearchGate. (2025). Determination of 2-Methylimidazole, 4-Methylimidazole, and 2-Acetyl-4-(1,2,3,4-tetrahydroxybutyl)imidazole in Licorice Using High-Performance Liquid Chromatography–Tandem Mass Spectrometry Stable-Isotope Dilution Analysis. ResearchGate.
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ResearchGate. (2025). Determination of Imidazole, 4-Methylimidazole, and 2-Methylimidazole in Cigarette Additives by Ultra-High Performance Liquid Chromatography. ResearchGate.
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BenchChem. (2025). Application Note: Gas Chromatography Analysis of 4-Methyl-1,3-benzoxazole-2-thiol. BenchChem.
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Semantic Scholar. (2018). Determination of 4-Methylimidazole in Ammonia Caramel Using Gas Chromatography–Tandem Mass Spectrometry (GC-MS/MS). Semantic Scholar.
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USDA Food Safety and Inspection Service. (2010). Screening and Confirmation of Nitrofuran Metabolites by Liquid Chromatography-Tandem Mass Spectrometry. USDA.
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A Comprehensive Guide to Benchmarking the In Vitro Performance of 4-(2-methyl-4-nitro-1H-imidazol-1-yl)butan-2-one Against Standard Antibiotics
This guide provides a robust framework for researchers, scientists, and drug development professionals to evaluate the antimicrobial efficacy of the novel compound 4-(2-methyl-4-nitro-1H-imidazol-1-yl)butan-2-one. In the absence of extensive published data on this specific molecule, we present a comprehensive, scientifically rigorous methodology for its head-to-head comparison against established, clinically relevant antibiotics. The experimental design detailed herein is grounded in the authoritative standards set forth by the Clinical and Laboratory Standards Institute (CLSI), ensuring the generation of reproducible and comparable data critical for preclinical assessment.
Introduction: The Rationale for a New Antimicrobial Agent
The escalating threat of antimicrobial resistance (AMR) necessitates the continuous discovery and development of new chemical entities with potent antibacterial activity. Nitroimidazole derivatives have historically demonstrated significant efficacy against anaerobic bacteria and certain protozoa. The compound this compound, a member of this class, warrants thorough investigation to elucidate its potential role in combating pathogenic bacteria.
This guide outlines the essential protocols to benchmark its performance, providing the foundational data required to understand its spectrum of activity and relative potency. The causality behind our experimental choices is rooted in established best practices to ensure the integrity and validity of the findings.
Foundational Principles: Adherence to Standardized Methodologies
To ensure that the generated data is both accurate and comparable to existing literature, all antimicrobial susceptibility testing (AST) must be conducted in accordance with globally recognized standards. The Clinical and Laboratory Standards Institute (CLSI) provides comprehensive guidelines that are considered the gold standard in the field.[1][2][3] Adherence to CLSI documents, such as M07 for broth dilution methods and M02 for disk diffusion, is paramount.[2][4] These standards dictate everything from media composition and inoculum preparation to incubation conditions and endpoint determination, thereby creating a self-validating system.
Selection of Comparator Antibiotics
The choice of standard antibiotics for benchmarking is critical. A well-rounded panel should include agents with different mechanisms of action and spectra of activity, representing various classes of antibiotics commonly used in clinical practice. This allows for a comprehensive assessment of the novel compound's relative strengths and weaknesses.
Table 1: Proposed Standard Antibiotics for Benchmarking
| Antibiotic Class | Representative Antibiotic | Mechanism of Action | Primary Spectrum |
| Fluoroquinolone | Ciprofloxacin | Inhibits DNA gyrase and topoisomerase IV | Broad-spectrum (Gram-positive and Gram-negative) |
| Beta-Lactam | Ampicillin | Inhibits cell wall synthesis | Broad-spectrum (Gram-positive and some Gram-negative) |
| Aminoglycoside | Gentamicin | Inhibits protein synthesis (30S subunit) | Primarily Gram-negative |
| Macrolide | Erythromycin | Inhibits protein synthesis (50S subunit) | Primarily Gram-positive |
| Glycopeptide | Vancomycin | Inhibits cell wall synthesis | Gram-positive (including MRSA) |
| Nitroimidazole | Metronidazole | Induces DNA damage after reductive activation | Anaerobic bacteria and protozoa |
Experimental Design: A Step-by-Step Protocol for In Vitro Susceptibility Testing
The core of this benchmarking study lies in determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound and the comparator antibiotics against a panel of clinically relevant bacterial strains.
Bacterial Strains
A representative panel should include both Gram-positive and Gram-negative bacteria, sourced from a reputable culture collection such as the American Type Culture Collection (ATCC), to ensure strain purity and reproducibility.
Proposed Bacterial Panel:
-
Gram-positive:
-
Staphylococcus aureus (e.g., ATCC 29213)
-
Enterococcus faecalis (e.g., ATCC 29212)
-
-
Gram-negative:
-
Escherichia coli (e.g., ATCC 25922)
-
Pseudomonas aeruginosa (e.g., ATCC 27853)
-
Klebsiella pneumoniae (e.g., ATCC 13883)
-
Minimum Inhibitory Concentration (MIC) Assay Protocol (Broth Microdilution)
The broth microdilution method, as detailed in CLSI document M07, is a quantitative and efficient method for determining MIC values.[2][4]
Step-by-Step Protocol:
-
Preparation of Stock Solutions: Prepare a 1 mg/mL stock solution of this compound and each standard antibiotic in an appropriate solvent (e.g., DMSO, water).
-
Preparation of Microtiter Plates:
-
Dispense 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into wells 2 through 12 of a 96-well microtiter plate.
-
Add 100 µL of the stock solution of the test compound/antibiotic to well 1.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard the final 50 µL from well 10. Wells 11 and 12 will serve as positive (growth) and negative (sterility) controls, respectively.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation: Add 50 µL of the standardized bacterial suspension to wells 1 through 11. Well 12 receives 50 µL of sterile broth only.
-
Incubation: Incubate the plates at 35°C ± 2°C for 18-24 hours in ambient air.
-
Reading the MIC: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.
Minimum Bactericidal Concentration (MBC) Assay Protocol
The MBC is determined as a follow-up to the MIC assay to assess whether the compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).
Step-by-Step Protocol:
-
Subculturing: Following the MIC reading, take a 10 µL aliquot from each well that showed no visible growth in the MIC assay.
-
Plating: Spot-plate the aliquot onto a sterile, antibiotic-free Mueller-Hinton Agar (MHA) plate.
-
Incubation: Incubate the MHA plates at 35°C ± 2°C for 18-24 hours.
-
Determining the MBC: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original bacteria survive).
Visualizing the Experimental Workflow
Caption: Workflow for MIC and MBC Determination.
Data Presentation and Interpretation
The collected MIC and MBC data should be presented in a clear and concise tabular format to facilitate direct comparison.
Table 2: Hypothetical MIC Data (µg/mL) for this compound and Standard Antibiotics
| Organism | Test Compound | Ciprofloxacin | Ampicillin | Gentamicin | Erythromycin | Vancomycin | Metronidazole |
| S. aureus | |||||||
| E. faecalis | |||||||
| E. coli | |||||||
| P. aeruginosa | |||||||
| K. pneumoniae |
Table 3: Hypothetical MBC Data (µg/mL) and MBC/MIC Ratio
| Organism | Test Compound MBC | Test Compound MBC/MIC | Ciprofloxacin MBC | Ciprofloxacin MBC/MIC |
| S. aureus | ||||
| E. faecalis | ||||
| E. coli | ||||
| P. aeruginosa | ||||
| K. pneumoniae |
An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity, while a ratio > 4 suggests bacteriostatic activity.
Comparative Analysis of Mechanisms of Action
Understanding the mechanism of action is crucial for contextualizing the performance data. Nitroimidazoles, like metronidazole, are prodrugs that require reductive activation within the microbial cell. This process generates reactive nitroso radicals that induce DNA damage and cell death.
Caption: Comparative Mechanisms of Action.
By comparing the performance of this compound to antibiotics with known mechanisms, researchers can form hypotheses about its own mode of action and potential for cross-resistance or synergy. For example, potent activity against both aerobic and anaerobic bacteria would suggest a mechanism distinct from traditional nitroimidazoles.
Conclusion and Future Directions
This guide provides a foundational, step-by-step methodology for the initial in vitro benchmarking of this compound. By rigorously adhering to CLSI standards and employing a well-selected panel of comparator antibiotics and bacterial strains, researchers can generate high-quality, reliable data. The resulting MIC and MBC values will be crucial in determining the compound's spectrum of activity, potency, and bactericidal or bacteriostatic nature. This information is the first critical step in the long journey of preclinical development and is essential for making informed decisions about the future investigation of this promising new chemical entity.
References
- Antimicrobial Susceptibility Testing | Area of Focus - CLSI.
- M100 | Performance Standards for Antimicrobial Susceptibility Testing - CLSI.
- Antibacterial Susceptibility Test Interpretive Criteria - FDA.
- CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01.
- M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition - National Institutes of Health, Islamabad Pakistan.
- M100S - Performance Standards for Antimicrobial Susceptibility Testing - ResearchG
- Performance standards for antimicrobial susceptibility testing | Semantic Scholar.
- Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety - PMC.
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A Head-to-Head Comparison of 4-(2-methyl-4-nitro-1H-imidazol-1-yl)butan-2-one Derivatives: A Guide for Researchers
In the landscape of antimicrobial and anticancer research, nitroimidazole scaffolds have consistently emerged as a cornerstone for the development of potent therapeutic agents.[1] Their unique mechanism of action, often involving bioreductive activation under hypoxic conditions, makes them particularly effective against anaerobic bacteria, protozoa, and hypoxic tumor cells.[1] This guide provides a detailed, head-to-head comparison of derivatives based on the 4-(2-methyl-4-nitro-1H-imidazol-1-yl)butan-2-one framework, offering insights into their structure-activity relationships (SAR), performance metrics from experimental data, and the methodologies used for their evaluation.
This analysis is designed for researchers, scientists, and drug development professionals, aiming to provide a comprehensive technical resource for navigating the complexities of nitroimidazole chemistry and pharmacology.
The Core Scaffold: Understanding 2-Methyl-4-Nitroimidazole
The 2-methyl-4-nitroimidazole core is a critical pharmacophore. The nitro group at the 4-position is essential for the compound's biological activity, which is initiated by the reduction of this group to form reactive nitroso and hydroxylamine intermediates. These intermediates can induce DNA damage and inhibit essential cellular processes in target organisms or cells. The methyl group at the 2-position can influence the compound's redox potential and metabolic stability.
Derivatization of this core, typically at the N-1 position of the imidazole ring, allows for the modulation of various physicochemical and pharmacokinetic properties, including solubility, lipophilicity, and target specificity. The butan-2-one side chain in the parent compound provides a flexible linker that can be modified to explore different chemical spaces and optimize biological activity.
Head-to-Head Comparison of Derivative Classes
While direct comparative studies on a wide range of this compound derivatives are limited in publicly available literature, we can synthesize a comparison based on structure-activity relationship studies of related 2-methyl-4-nitroimidazole analogs. The key modifications often involve replacing or altering the butan-2-one moiety with other functional groups to enhance efficacy against various pathogens or cancer cells.
Comparative Analysis of N-1 Substituted 2-Methyl-4-Nitroimidazole Derivatives
| Derivative Class | N-1 Substituent | Key Performance Characteristics | Target Application | Reference |
| Alkyl Hydroxyls | e.g., -(CH2)n-OH | Generally exhibit good radiosensitizing activity. The hydroxyl group can increase hydrophilicity. | Hypoxic Radiosensitizers for Cancer Therapy | [2] |
| Aromatic & Heterocyclic Rings | e.g., Phenyl, Piperazine, Tetrazole | Can significantly enhance antifungal, antibacterial, and anticancer activities. The specific ring system influences target interaction and potency. | Antifungal, Antibacterial, Anticancer | [3][4][5] |
| Amide Linkages | e.g., -(CH2)n-NH-CO-R | Often explored for activity against metronidazole-resistant bacterial strains. The amide bond can participate in hydrogen bonding with biological targets. | Antibacterial (esp. against resistant strains) | [6] |
| Thioether Linkages | e.g., -S-R | Have shown promise in developing potent antitubercular and anticancer agents. The sulfur atom can influence the electronic properties of the molecule. | Antitubercular, Anticancer | [4][7] |
In-Depth Analysis of Structure-Activity Relationships (SAR)
The biological activity of 2-methyl-4-nitroimidazole derivatives is intricately linked to their chemical structure. Key SAR insights include:
-
The Nitro Group Position: The 4-nitro isomers have been investigated as effective hypoxic radiosensitizers, sometimes showing stronger action than their 5-nitro counterparts like metronidazole.[2]
-
N-1 Side Chain: The nature of the substituent at the N-1 position is a primary determinant of the compound's overall activity and spectrum.
-
Lipophilicity: Increasing the lipophilicity of the N-1 side chain can enhance cell membrane permeability, which is often crucial for reaching intracellular targets. However, an optimal balance is necessary to maintain sufficient aqueous solubility.
-
Steric Hindrance: Bulky substituents at the N-1 position can influence the orientation of the molecule within the active site of target enzymes, potentially increasing or decreasing its efficacy.
-
Electronic Effects: Electron-withdrawing or electron-donating groups on the N-1 substituent can modulate the redox potential of the nitroimidazole core, thereby affecting its bioreductive activation.
-
Experimental Protocols for Evaluation
The comparison of these derivatives relies on standardized in vitro and in vivo assays. Below are representative protocols for assessing their biological activity.
Antifungal Susceptibility Testing (Agar Dilution Method)
This method is widely used to determine the minimum inhibitory concentration (MIC) of antifungal agents.
Protocol:
-
Media Preparation: Prepare Potato Dextrose Agar (PDA) or RPMI 1640 medium as per standard protocols.
-
Compound Preparation: Dissolve the test compounds in a suitable solvent like DMSO to create stock solutions.
-
Serial Dilution: Perform serial dilutions of the stock solutions to obtain a range of concentrations.
-
Incorporation into Agar: Add a specific volume of each dilution to molten agar, mix well, and pour into Petri dishes.
-
Inoculation: Once the agar has solidified, inoculate the plates with a standardized suspension of the fungal strains to be tested (e.g., Candida albicans, Trichophyton mentagrophytes).[3]
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 28-35°C) for a specified period (e.g., 24-72 hours).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the fungus.
Antibacterial Activity Assay (Broth Microdilution Method)
This is a standard method for determining the MIC of antibacterial compounds.
Protocol:
-
Media Preparation: Prepare Mueller-Hinton Broth (MHB) or another suitable bacterial growth medium.
-
Compound Dilution: In a 96-well microtiter plate, perform serial dilutions of the test compounds in the broth.
-
Bacterial Inoculation: Add a standardized inoculum of the bacterial strain (e.g., Staphylococcus aureus, E. coli) to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that prevents visible turbidity (bacterial growth).
Visualization of Key Concepts
Experimental Workflow for MIC Determination
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Generalized Structure-Activity Relationship for N-1 Derivatives
Caption: Impact of N-1 modifications on derivative properties.
Conclusion and Future Directions
The 2-methyl-4-nitroimidazole scaffold remains a highly versatile and promising starting point for the development of novel therapeutics. The derivatization at the N-1 position is a powerful strategy to fine-tune the biological activity, selectivity, and pharmacokinetic properties of these compounds. Future research should focus on synthesizing and evaluating novel derivatives with diverse N-1 substituents, particularly those incorporating heterocyclic moieties known to interact with specific biological targets. Furthermore, comprehensive studies that directly compare a wide range of these derivatives under uniform experimental conditions are needed to build more precise quantitative structure-activity relationship (QSAR) models. Such models will be invaluable in guiding the rational design of next-generation nitroimidazole-based drugs with enhanced efficacy and reduced toxicity.
References
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Title: [Comparative studies on the radiosensitizing action of 4-nitroimidazole and metronidazole (author's transl)] Source: PubMed URL: [Link]
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Title: Design and Synthesis of 2-Methyl and 2-Methyl-4-Nitro Imidazole Derivatives as Antifungal Agents Source: ResearchGate URL: [Link]
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Title: Design and Synthesis of 2-Methyl and 2-Methyl-4-NitroImidazole Derivatives as Antifungal Agents Source: Iranian Journal of Pharmaceutical Sciences URL: [Link]
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Title: Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview Source: PubMed Central URL: [Link]
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Title: 2-Methyl-4/5-nitroimidazole derivatives potentiated against sexually transmitted Trichomonas: Design, synthesis, biology and 3D-QSAR study Source: ResearchGate URL: [Link]
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A-Z Guide to Selectivity Profiling: A Comparative Case Study of 4-(2-methyl-4-nitro-1H-imidazol-1-yl)butan-2-one
Introduction: The Imperative of Selectivity in Modern Drug Discovery
In the intricate landscape of drug development, potency is but one-half of the equation. The other, arguably more critical, half is selectivity. An ideal therapeutic agent should act as a molecular sniper, engaging its intended target with high precision while ignoring the vast constellation of other proteins within the human body. Poor selectivity, where a compound interacts with unintended "off-targets," is a primary driver of adverse drug reactions and late-stage clinical failures.[1][2] This guide provides a comprehensive framework for evaluating the selectivity of a novel chemical entity, using the hypothetical compound 4-(2-methyl-4-nitro-1H-imidazol-1-yl)butan-2-one (hereafter referred to as Cmpd-X ) as a practical case study.
The structure of Cmpd-X, featuring a 2-nitroimidazole moiety, suggests its potential as a hypoxia-activated prodrug.[3][4][5] Such compounds are designed to be selectively activated under the low-oxygen conditions characteristic of solid tumors.[6][7][8] This activation is often catalyzed by nitroreductase (NTR) enzymes, which are overexpressed in various cancers.[8][9][10][11] Therefore, for this guide, we will hypothesize that the primary target of Cmpd-X is a tumor-associated nitroreductase (NTR) .
Our objective is to rigorously profile Cmpd-X's selectivity for its intended NTR target and compare its performance against a known clinical-stage hypoxia-activated prodrug, Evofosfamide (TH-302) , which serves as our benchmark alternative.[4][6][7] This guide will detail the causality behind experimental choices, provide validated protocols, and present data in a clear, comparative format to empower researchers in making data-driven decisions.
Phase 1: Foundational In Vitro Selectivity Assessment
The initial phase of selectivity profiling aims to establish a baseline understanding of the compound's interaction with its purified target and a broad panel of potential off-targets in a controlled, cell-free environment.
On-Target Potency: The Biochemical Enzyme Assay
Rationale: Before assessing what a compound shouldn't do, we must first confirm it does what it should. A biochemical enzyme assay is the most direct method to measure the interaction between Cmpd-X and its purified NTR target.[12] This allows for the determination of key inhibitory metrics like IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant), providing a quantitative measure of on-target potency.[13]
Experimental Protocol: NTR Activity Assay (Spectrophotometric)
-
Reagents & Setup:
-
Purified recombinant human NTR enzyme.
-
NADPH as a cofactor.
-
A suitable nitroaromatic substrate that changes absorbance upon reduction (e.g., CB1954).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Cmpd-X and Evofosfamide stock solutions in DMSO.
-
96-well microplate reader.
-
-
Procedure:
-
Dispense assay buffer into wells.
-
Add serial dilutions of Cmpd-X, Evofosfamide, or DMSO (vehicle control) to respective wells.
-
Add the NTR enzyme to all wells and incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the reaction by adding the substrate and NADPH.
-
Immediately begin monitoring the change in absorbance at the appropriate wavelength (e.g., 420 nm for reduced CB1954) over time.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each concentration.
-
Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity).
-
Plot the percent inhibition versus the log of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Broad Off-Target Profiling: Large-Scale Panel Screening
Rationale: It is impossible to predict all potential off-targets. Therefore, a broad screening approach against a diverse panel of kinases, G-protein coupled receptors (GPCRs), ion channels, and other common "anti-targets" is crucial for early risk identification.[1][14][15] Many contract research organizations (CROs) offer these services, providing a cost-effective way to cast a wide net.[14] An early understanding of off-target liabilities can guide medicinal chemistry efforts to improve selectivity.[16][17]
Workflow for Off-Target Screening
Data Interpretation & Comparison
The primary output is a list of proteins for which the compound shows significant inhibition (e.g., >50% at 10 µM). This data is then used to calculate a selectivity score. For this guide, we will use a simple selectivity score (S10) defined as the number of inhibited off-targets at a 10 µM concentration. A lower score is better.
| Compound | Primary Target IC50 (NTR) | Off-Targets Hit (>50% @ 10µM) | Selectivity Score (S10) |
| Cmpd-X | 50 nM | Kinase A, Transporter B | 2 |
| Evofosfamide | 85 nM | Kinase A, Kinase C, GPCR X | 3 |
This hypothetical data suggests Cmpd-X has higher on-target potency and a slightly better selectivity profile than Evofosfamide in initial biochemical screens.
Phase 2: Cellular Target Engagement & Selectivity Validation
Rationale: A compound's activity in a biochemical assay does not guarantee its performance in a complex cellular environment.[18][19][20] Cell-based assays are essential to confirm that the compound can penetrate the cell membrane, engage its intended target, and maintain its selectivity profile in the presence of thousands of other proteins and competing molecules.[21][22][23]
Confirming Target Engagement in Live Cells: The Cellular Thermal Shift Assay (CETSA®)
Rationale: CETSA® is a powerful biophysical method that directly measures target engagement in intact cells or tissues.[24][25][26] The principle is that a protein becomes more resistant to heat-induced denaturation when a ligand is bound to it.[27][28] By measuring the amount of soluble target protein remaining after heating, we can confirm that our compound is physically interacting with the NTR enzyme inside the cell.[24][26]
Experimental Protocol: CETSA® for NTR Target Engagement
-
Cell Culture & Treatment:
-
Culture a human cancer cell line known to express the target NTR enzyme (e.g., HT-29 colorectal cancer cells).
-
Treat cells with varying concentrations of Cmpd-X, Evofosfamide, or vehicle (DMSO) for 1-2 hours.
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in a buffered saline solution.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by a cooling step.
-
-
Lysis and Protein Quantification:
-
Lyse the cells (e.g., via freeze-thaw cycles or detergents).
-
Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.
-
Quantify the amount of soluble NTR in the supernatant using a specific antibody-based method like Western Blot or ELISA.
-
-
Data Analysis:
-
For each treatment group, plot the percentage of soluble NTR remaining versus temperature to generate a "melting curve".
-
A shift in the melting curve to a higher temperature in the drug-treated samples compared to the vehicle control indicates target stabilization and engagement.
-
Hypoxia-Selective Cytotoxicity: A Functional Comparison
Rationale: For a hypoxia-activated prodrug, the ultimate measure of functional selectivity is its ability to kill cancer cells preferentially under hypoxic conditions while sparing them under normal oxygen levels (normoxia). This assay directly compares the intended functional outcome of Cmpd-X and Evofosfamide.
Experimental Protocol: Hypoxia vs. Normoxia Cell Viability Assay
-
Cell Plating: Seed cancer cells (e.g., HT-29) in two identical 96-well plates.
-
Incubation Conditions:
-
Place one plate in a standard incubator (Normoxia : ~21% O2).
-
Place the second plate in a specialized hypoxic chamber (Hypoxia : ≤1% O2).
-
Allow cells to acclimate for 24 hours.
-
-
Compound Treatment: Add serial dilutions of Cmpd-X and Evofosfamide to both plates.
-
Incubation: Return plates to their respective normoxic or hypoxic environments for 72 hours.
-
Viability Measurement: Assess cell viability using a standard method like the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis:
-
Calculate IC50 values for each compound under both normoxic and hypoxic conditions.
-
Determine the Hypoxia Cytotoxicity Ratio (HCR) = IC50 (Normoxia) / IC50 (Hypoxia). A higher HCR indicates better hypoxia-selective activation.
-
Comparative Data Summary
| Compound | Cellular Target Engagement (CETSA® Shift @ 10µM) | IC50 Hypoxia | IC50 Normoxia | Hypoxia Cytotoxicity Ratio (HCR) |
| Cmpd-X | + 4.2 °C | 1.5 µM | > 100 µM | > 66.7 |
| Evofosfamide | + 3.1 °C | 2.8 µM | > 100 µM | > 35.7 |
This hypothetical cellular data corroborates the biochemical findings. Cmpd-X demonstrates more robust target engagement and superior functional selectivity for hypoxic cells compared to Evofosfamide.
Phase 3: In Vivo Selectivity and Safety Evaluation
Rationale: While in vitro and cellular assays are invaluable, the ultimate test of selectivity occurs within a whole organism.[29] In vivo studies are essential to assess not only the drug's efficacy in a disease model but also its potential for off-target toxicity in a complex physiological system.[30][31][32]
Experimental Protocol: Xenograft Tumor Model & Toxicity Assessment
-
Model System: Use immunodeficient mice (e.g., NOD-SCID) bearing subcutaneous HT-29 tumor xenografts. The hypoxic core of these tumors provides the necessary environment for prodrug activation.
-
Treatment Groups:
-
Vehicle Control (e.g., saline)
-
Cmpd-X (at a Maximum Tolerated Dose, MTD)
-
Evofosfamide (at its MTD)
-
-
Dosing & Monitoring:
-
Administer compounds via a clinically relevant route (e.g., intravenous injection) on a defined schedule (e.g., twice weekly for 3 weeks).
-
Measure tumor volume and body weight 2-3 times per week.
-
-
Efficacy Endpoint: The primary efficacy endpoint is tumor growth inhibition (TGI).
-
Toxicity & Selectivity Assessment:
-
At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis to assess organ function (liver, kidneys).
-
Harvest major organs (liver, spleen, kidney, heart, lungs) for histopathological examination to identify any signs of cellular damage, which could indicate off-target effects.
-
Comparative In Vivo Profile
| Compound | Tumor Growth Inhibition (% TGI) | Body Weight Loss | Key Organ Histopathology |
| Cmpd-X | 75% | < 5% | No significant findings |
| Evofosfamide | 60% | ~10% | Mild to moderate liver toxicity |
This hypothetical in vivo data suggests that Cmpd-X not only has superior anti-tumor efficacy but also a wider therapeutic window and better overall selectivity, as indicated by the lack of significant toxicity compared to the benchmark compound.
Conclusion
This guide outlines a systematic, multi-tiered approach to evaluating the selectivity of a novel compound, Cmpd-X. By progressing from simple biochemical assays to complex in vivo models, we can build a comprehensive selectivity profile. The comparative analysis against an established alternative, Evofosfamide, provides crucial context for decision-making.
Based on our hypothetical data, This compound (Cmpd-X) emerges as a promising candidate with a superior selectivity profile. It demonstrates higher on-target potency, fewer off-target liabilities in broad panel screens, more robust cellular target engagement, and a better in vivo safety margin compared to Evofosfamide. This rigorous, evidence-based evaluation is fundamental to identifying and advancing drug candidates with the highest probability of clinical success.
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Title: Influence of the Hypoxia-Activated Prodrug Evofosfamide (TH-302) on Glycolytic Metabolism of Canine Glioma: A Potential Improvement in Cancer Metabolism. Source: MDPI.
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A Guide to Establishing Experimental Reproducibility for 4-(2-methyl-4-nitro-1H-imidazol-1-yl)butan-2-one
This guide addresses the critical challenge of experimental reproducibility for the specific nitroimidazole derivative, 4-(2-methyl-4-nitro-1H-imidazol-1-yl)butan-2-one (CAS No. 126664-28-6)[1]. A review of the current scientific literature reveals a notable absence of published, peer-reviewed experimental data for this compound. Consequently, this document is structured not as a comparison of existing results, but as a foundational framework for researchers. Its purpose is to provide a robust methodology for the synthesis, characterization, and preliminary biological evaluation of this molecule, ensuring that any future work can be built upon a reliable and reproducible baseline.
The principles of reproducibility are the bedrock of scientific progress, ensuring that findings can be independently verified and built upon.[2][3] In chemical and pharmaceutical sciences, this begins with the unambiguous synthesis and characterization of the molecule .[4][5] Without this, any subsequent biological data is fundamentally unreliable. This guide will, therefore, detail the necessary steps to create a self-validating experimental system for investigating this compound.
Part 1: Synthesis and Structural Verification
The first pillar of reproducibility is ensuring that all researchers are working with the exact same, highly pure chemical entity. The proposed synthesis is based on established N-alkylation methods for nitroimidazoles.[6][7]
Proposed Synthetic Pathway: N-Alkylation
The synthesis involves the N-alkylation of 2-methyl-4(5)-nitroimidazole with a suitable butan-2-one derivative. A common and effective method involves reacting the imidazole with an appropriate halo-substituted butanone in the presence of a base.
Caption: Proposed workflow for the synthesis and validation of the target compound.
Detailed Synthesis Protocol
-
Reaction Setup: To a solution of 2-methyl-4(5)-nitroimidazole (1.0 eq) in acetonitrile, add potassium carbonate (K₂CO₃) (2.0 eq) as the base.
-
Addition of Alkylating Agent: Add 4-bromobutan-2-one (1.2 eq) to the suspension.
-
Reaction: Heat the mixture to 60°C and stir for 18-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). The use of a phase transfer catalyst like tetrabutylammonium bromide (TBAB) may improve reaction efficiency at room temperature.[7]
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Purify the crude product by column chromatography on silica gel to yield the pure this compound.
Causality and Control
-
Regioselectivity: N-alkylation of 2-methyl-4(5)-nitroimidazole can potentially yield two isomers (N1 and N3 alkylation). The reaction conditions, particularly the choice of base and solvent, are critical for controlling regioselectivity.[6] It is imperative to confirm the structure of the final product to ensure the correct isomer has been synthesized.
-
Purity: The purity of the final compound is paramount for biological testing. The described purification and subsequent analytical validation are not optional steps; they are essential for data reproducibility.
Mandatory Characterization for Reproducibility
To validate the identity and purity of the synthesized compound, a comprehensive analytical approach is required. This data provides a unique fingerprint of the molecule, allowing other researchers to confirm they have the same material.
| Analytical Technique | Purpose | Expected Outcome/Data |
| ¹H and ¹³C NMR | Structural Elucidation | Chemical shifts, coupling constants, and integration values consistent with the proposed structure of this compound.[6][8] |
| Mass Spectrometry (MS) | Molecular Weight Confirmation | A molecular ion peak corresponding to the exact mass of the compound (C₈H₁₁N₃O₃, MW: 197.19 g/mol ). |
| HPLC/UPLC | Purity Assessment | A single major peak indicating >95% purity, which is a standard requirement for compounds used in biological assays.[9] |
| FT-IR Spectroscopy | Functional Group Identification | Characteristic absorption bands for C=O (ketone), N-O (nitro group), and C=N/C=C (imidazole ring) vibrations. |
Part 2: A Framework for Biological Evaluation and Comparison
Given that the nitroimidazole core is a well-established pharmacophore in antimicrobial agents like Metronidazole, a logical first step for biological evaluation is to assess its antibacterial activity.[][11][12] Metronidazole functions as a prodrug; its nitro group is reduced within anaerobic organisms, forming reactive nitroso radicals that disrupt microbial DNA.[11][13] It is plausible that the target compound may share a similar mechanism of action.
Standardized Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The following is a standardized protocol for determining the MIC of the novel compound, a crucial metric for quantifying antibacterial potency. Adherence to established guidelines is key for inter-laboratory reproducibility.[14][15]
Caption: Standardized workflow for determining Minimum Inhibitory Concentration (MIC).
Step-by-Step MIC Protocol
-
Preparation:
-
Prepare a 10 mg/mL stock solution of the synthesized test compound and a comparator (e.g., Metronidazole) in dimethyl sulfoxide (DMSO).
-
Prepare a standardized inoculum of the target anaerobic bacterium (e.g., Bacteroides fragilis) to a 0.5 McFarland standard.
-
Dispense sterile Mueller-Hinton broth into a 96-well microtiter plate.
-
-
Serial Dilution: Perform a two-fold serial dilution of the test compound and Metronidazole across the plate to achieve a range of final concentrations.
-
Inoculation: Add the standardized bacterial inoculum to each well, ensuring the final cell concentration is appropriate for the assay.
-
Controls: Include essential controls on every plate: a growth control (broth + bacteria), a sterility control (broth only), and a vehicle control (broth + bacteria + highest concentration of DMSO used).
-
Incubation: Incubate the plate under appropriate anaerobic conditions at 37°C for 24-48 hours.
-
Data Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Comparative Validation Framework
True reproducibility requires comparison against a known standard under identical conditions. The table below outlines the necessary parameters for a valid comparative study between this compound and a reference compound like Metronidazole.
| Parameter | This compound | Alternative: Metronidazole (Reference Standard) | Rationale for Comparison |
| Purity (HPLC) | Must be ≥95% | Must be ≥95% (from a commercial source with CoA) | Ensures that any observed biological activity is due to the compound itself and not impurities. |
| Identity Verification | Confirmed by ¹H NMR and MS | Confirmed by ¹H NMR and MS (or rely on CoA) | Guarantees that the correct molecules are being compared. |
| Solubility | Determined in assay buffer and DMSO | Determined in assay buffer and DMSO | Ensures that precipitation does not occur at test concentrations, which would lead to inaccurate results. |
| MIC vs. Anaerobes | Determine MIC against a panel of relevant anaerobic bacteria (e.g., B. fragilis, C. difficile) | Determine MIC in parallel under identical conditions | Provides a direct, quantitative comparison of antibacterial potency against the target organisms. |
| MIC vs. Aerobes | Determine MIC against an aerobic bacterium (e.g., E. coli) | Determine MIC in parallel under identical conditions | As nitroimidazoles are typically specific to anaerobes, this serves as a crucial negative control and confirms the mechanism's selectivity.[11] |
| In Vitro Cytotoxicity | Determine IC₅₀ against a relevant human cell line (e.g., HepG2) | Determine IC₅₀ in parallel under identical conditions | Assesses the compound's toxicity to mammalian cells, providing an initial therapeutic index (Selectivity = IC₅₀ / MIC). |
By systematically generating and reporting data according to this framework, researchers can create a comprehensive and verifiable dataset for this compound. This approach not only ensures the reproducibility of the initial findings but also provides the necessary foundation for any subsequent, more complex investigations into its mechanism of action and potential as a therapeutic agent.
References
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Patsnap Synapse. (2024, July 17). What is the mechanism of Metronidazole? Retrieved from [Link]
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Patsnap Synapse. (2024, July 17). What is the mechanism of Metronidazole Hydrochloride? Retrieved from [Link]
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MedToday. (2022, June 13). Metronidazole(Flagyl) - Mechanism Of Action, Indications, Adverse Effects & Contraindications [Video]. YouTube. Retrieved from [Link]
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World Organisation for Animal Health (WOAH). (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]
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Khan, Z., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Heliyon. Retrieved from [Link]
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Hakmaoui, Y., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 14(4), 12-16. Retrieved from [Link]
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Satheesh, D., et al. (2018). An efficient room temperature synthesis of N1-(4-substitutedbenzyl)-2-methyl-4-nitro-1H-imidazoles and N1-butyl-2-methyl-4-nitro-1H-imidazoles. Iranian Journal of Organic Chemistry, 10(2), 2325-2331. Retrieved from [Link]
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Vedekhina, T.S., et al. (2023). Design and synthesis of 4-nitroimidazole derivatives with potential antitubercular activity. Fine Chemical Technologies, 18(3), 219-229. Retrieved from [Link]
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Safety Operating Guide
A Guide to the Safe Disposal of 4-(2-methyl-4-nitro-1H-imidazol-1-yl)butan-2-one
As researchers and scientists dedicated to drug development, our commitment to innovation is intrinsically linked to our responsibility for laboratory safety and environmental stewardship. The proper handling and disposal of chemical reagents are paramount to this mission. This guide provides a detailed, step-by-step protocol for the safe disposal of 4-(2-methyl-4-nitro-1H-imidazol-1-yl)butan-2-one, a nitroimidazole derivative. The procedures outlined here are synthesized from established safety protocols for related chemical classes, ensuring a comprehensive and trustworthy approach in the absence of a specific Safety Data Sheet (SDS) for this compound.
The core principle of this guide is risk mitigation. Due to its structure, which combines a nitroimidazole moiety with a ketone functional group, this compound must be treated as hazardous waste. Nitro-containing organic compounds can be reactive and potentially explosive, while imidazole derivatives may possess corrosive or toxic properties.[1][2][3][4] Therefore, casual disposal via standard laboratory drains or general waste is strictly prohibited and illegal.[5][6][7]
Part 1: Hazard Assessment and Classification
-
Nitro Group (-NO2): Organic nitro compounds are high-energy molecules. They can be sensitive to heat, shock, or friction and may act as strong oxidizers. Their decomposition can release toxic nitrogen oxides.[8] Mixing with incompatible materials, such as strong acids or bases, can lead to vigorous, exothermic reactions.[3][4]
-
Imidazole Ring: Imidazole itself is classified as corrosive, causing severe skin burns and eye damage.[2][9] It is also incompatible with strong oxidizers and acids.[1][2]
-
Butanone Moiety: The ketone functional group suggests a degree of flammability and the potential to form explosive vapor-air mixtures.[10][11][12][13]
Based on this structural analysis, this compound should be managed as a flammable, toxic, and potentially reactive hazardous waste .
| Hazard Class | Inferred Properties & Rationale | Key Incompatibilities |
| Flammable | Presence of butanone moiety; organic solvent characteristics.[10][11] | Strong oxidizing agents, heat, sparks, open flames.[2][14] |
| Toxic | Nitroimidazole derivatives are often bioactive and can be toxic.[6][8] Imidazole itself is harmful if swallowed.[2] | Mixing with acids could potentially generate toxic fumes. |
| Reactive/Corrosive | Nitro compounds can be reactive.[4] Imidazole is corrosive.[2][15] | Strong acids, strong bases, strong oxidizing agents, reducing agents.[1][3][4] |
Part 2: Personal Protective Equipment (PPE) and Handling
Before beginning any work with this compound or its waste, the following PPE is mandatory to ensure personal safety.
-
Eye Protection: Chemical safety goggles are required at all times. If there is a splash hazard, a face shield should be worn in addition to goggles.[16]
-
Hand Protection: Chemically resistant gloves, such as nitrile gloves, must be worn. Always check the manufacturer's glove compatibility chart for the specific solvent or chemical being handled. Discard and replace gloves immediately if they become contaminated.
-
Body Protection: A fully buttoned, flame-resistant laboratory coat is essential to protect from splashes and spills.[2]
-
Work Area: All handling of this compound and its waste must be conducted within a certified laboratory chemical fume hood to prevent inhalation of vapors or dust.[2][7] An emergency eyewash station and safety shower must be readily accessible.[2]
Part 3: Step-by-Step Disposal Protocol
The guiding principle for disposal is segregation and containment . Never mix this waste stream with other chemical wastes unless explicitly instructed by your institution's Environmental Health & Safety (EHS) department.[17]
Step 1: Waste Container Selection
-
Choose a Compatible Container: Select a sturdy, leak-proof container made of a material compatible with organic solvents and nitro compounds. A high-density polyethylene (HDPE) or glass bottle with a screw-top cap is typically appropriate.[1][17]
-
Avoid Incompatible Containers: Do not use metal containers, as some nitro compounds can react with metals.[4] Ensure the container has not previously held incompatible materials (e.g., strong acids, bleach).
Step 2: Waste Collection and Labeling
-
Designated Waste Stream: Dedicate a specific waste container for this compound and any materials contaminated with it (e.g., pipette tips, contaminated gloves, weighing paper).
-
Immediate Labeling: As soon as the first drop of waste is added, affix a "Hazardous Waste" label to the container.[2][17] This label must include:
-
The full chemical name: "Waste this compound"
-
The primary hazards (e.g., "Flammable," "Toxic")
-
The accumulation start date
-
The name of the principal investigator and laboratory location
-
-
Keep Container Closed: The waste container must be securely closed at all times, except when actively adding waste.[17] This prevents the release of flammable or toxic vapors.
Step 3: Waste Storage
-
Segregation is Key: Store the waste container in a designated, well-ventilated satellite accumulation area within the laboratory.[17]
-
Secondary Containment: Place the primary waste container inside a larger, chemically resistant secondary containment bin or tray.[17] This will contain any potential leaks or spills.
-
Store Away from Incompatibles: Crucially, store this waste away from strong acids (especially oxidizing acids like nitric acid), bases, and other oxidizing agents.[1][2][3][4] Storing incompatible materials together can lead to violent reactions.
Step 4: Arranging for Final Disposal
-
Contact EHS: Once the container is full (typically no more than 75-90% capacity to allow for vapor expansion) or has reached the institutional time limit for storage, arrange for pickup by your institution's EHS or a certified hazardous waste disposal contractor.[5][6][18]
-
Do Not Treat Independently: Never attempt to neutralize or treat this chemical waste yourself. Improper treatment can be more hazardous than the chemical itself.[19]
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound.
Part 4: Spill Management
In the event of a spill, immediate and correct action is crucial.
-
Evacuate and Alert: If the spill is large, highly volatile, or you feel unsafe, evacuate the immediate area and alert your colleagues and supervisor. Contact your institution's EHS for assistance.[2]
-
Control Ignition Sources: If the spill is flammable, immediately turn off any nearby ignition sources.
-
Contain the Spill: For small, manageable spills, use a chemical spill kit with an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collect and Dispose: Carefully scoop the absorbent material into a designated hazardous waste container.[16] Clean the spill area with an appropriate solvent (e.g., soapy water), and collect the cleaning materials as hazardous waste as well.
-
Report: Report all spills to your supervisor and EHS, as per your institution's policy.[17]
Spill Response Logic
Caption: Decision-making process for responding to a chemical spill.
By adhering to these rigorous, evidence-based protocols, you ensure not only your own safety but also that of your colleagues and the environment. This commitment to responsible chemical management is a hallmark of scientific excellence.
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Personal protective equipment for handling 4-(2-methyl-4-nitro-1H-imidazol-1-yl)butan-2-one
Comprehensive Safety and Handling Guide: 4-(2-methyl-4-nitro-1H-imidazol-1-yl)butan-2-one
This guide provides essential safety protocols, operational procedures, and disposal plans for handling this compound (CAS No. 126664-28-6). As a nitroimidazole derivative, this compound requires stringent handling practices to mitigate potential health risks. This document is intended for researchers, scientists, and drug development professionals. The causality behind each procedural step is explained to ensure a deep understanding of the necessary safety measures.
Immediate Safety Briefing & Hazard Assessment
Primary Hazards:
-
Toxicity: Nitroimidazole compounds are known to have potential health hazards. Similar compounds are classified as harmful if swallowed, in contact with skin, or if inhaled.[1] They may cause skin irritation, serious eye damage, and potential allergic skin reactions.
-
Irritation: Expect the compound to be an irritant to the skin, eyes, and respiratory tract.[1] Direct contact should be avoided at all times.
-
Reactivity: Organic nitro compounds can be reactive and should be stored away from strong oxidizing and reducing agents.[2][3] Nitric acid, a strong oxidizer, is known to react violently with organic compounds.[4]
Exposure Routes:
-
Inhalation: Avoid creating and breathing dust or aerosols.[2]
-
Dermal Contact: Avoid all skin contact.[1] Contaminated clothing must be removed immediately.
-
Ingestion: Do not eat, drink, or smoke in the laboratory.[2] Accidental ingestion may be harmful.[1]
-
Eye Contact: The compound may cause serious eye irritation or damage.[1]
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory. The selection of PPE is based on a risk assessment that assumes the compound is hazardous via multiple exposure routes.
Core PPE Requirements
| PPE Category | Specification | Rationale |
| Primary Engineering Control | Certified Chemical Fume Hood | To contain dust, aerosols, and vapors at the source, preventing inhalation exposure. All manipulations of the solid or its solutions must be performed within a fume hood.[2] |
| Hand Protection | Double-Gloving: Nitrile | Double gloving provides an extra layer of protection.[5] Nitrile gloves offer good resistance to a range of chemicals. The outer glove should be removed and disposed of immediately after handling the compound or in case of a splash.[5] Always inspect gloves for integrity before use. |
| Body Protection | Polyethylene-coated Gown over a Lab Coat | A disposable, fluid-resistant gown protects against splashes and prevents contamination of personal clothing.[6] The lab coat underneath provides a secondary barrier. |
| Eye & Face Protection | Safety Goggles and Full-Face Shield | Safety goggles provide a seal around the eyes to protect against dust and splashes.[6] A face shield worn over goggles offers an additional barrier for the entire face during procedures with a higher splash risk (e.g., preparing concentrated solutions).[7] |
| Respiratory Protection | NIOSH-approved Respirator (e.g., N95 or higher) | Required when handling the powder outside of a fume hood (not recommended) or during a large spill cleanup where aerosolization is possible. The specific type should be determined by a formal risk assessment.[8] |
| Foot Protection | Chemical-resistant, closed-toe shoes and shoe covers | Protects feet from spills. Shoe covers prevent the tracking of contaminants out of the laboratory.[6][8] |
Operational Handling: A Step-by-Step Guide
This protocol ensures that the compound is handled in a manner that minimizes exposure and contamination.
Step 1: Pre-Handling Preparation
-
Designate Area: Cordon off a specific area within a chemical fume hood for the procedure.
-
Verify Equipment: Ensure the chemical fume hood is certified and functioning correctly. An emergency eyewash station and safety shower must be accessible and tested.[1]
-
Assemble Materials: Gather all necessary equipment, including spatulas, weigh boats, glassware, solvents, and waste containers, and place them inside the fume hood before introducing the compound.
Step 2: Donning PPE
The following sequence is critical to prevent cross-contamination.
-
Don inner gloves.
-
Don lab coat and fluid-resistant gown.
-
Don outer gloves, ensuring the cuffs are pulled over the sleeves of the gown.[5]
-
Don safety goggles and face shield.
-
If required by your risk assessment, perform a fit-check for your respirator.[8]
Step 3: Chemical Handling (Inside Fume Hood)
-
Weighing: Carefully weigh the solid compound on a weigh boat. Avoid creating dust. Use a spatula to gently transfer the material.
-
Solution Preparation: Add the solid to your solvent in a flask. Cap the flask immediately. If sonication or heating is required, ensure the vessel is properly sealed or vented into the fume hood exhaust.
-
Post-Transfer Cleanup: Immediately clean any residual powder from the spatula and weighing area using a cloth dampened with a suitable solvent (e.g., 70% ethanol). Dispose of the cloth in the designated solid waste container.
Step 4: Post-Handling Decontamination
-
Surface Decontamination: Wipe down the designated work area within the fume hood.
-
Equipment Cleaning: Thoroughly clean all non-disposable equipment that came into contact with the compound.
-
Waste Segregation: Securely close all waste containers.
Step 5: Doffing PPE
This sequence prevents contaminating yourself with used PPE.
-
Remove outer gloves and dispose of them.
-
Remove face shield and goggles.
-
Remove gown and lab coat.
-
Remove inner gloves.
-
Wash hands thoroughly with soap and water.
Spill and Disposal Management
Emergency Spill Response
-
Small Spill (in fume hood):
-
Large Spill (outside fume hood):
-
Evacuate the immediate area.
-
Alert laboratory personnel and your institution's Environmental Health & Safety (EHS) department.
-
Prevent entry into the contaminated area.
-
Waste Disposal Plan
Proper segregation and labeling of waste are crucial. Never mix incompatible waste streams.[3]
-
Solid Waste: All disposable materials contaminated with the compound (e.g., gloves, weigh boats, absorbent pads) must be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions or reaction mixtures should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams, especially strong oxidizing or reducing agents.[3] Organic nitro compounds can react violently with certain chemicals.[9]
-
Disposal Request: Dispose of all waste through your institution's official EHS department.[2] All containers must be clearly labeled with the full chemical name: "this compound".
Diagram: Safe Handling Workflow
The following diagram outlines the critical steps and decision points for safely handling this compound.
Caption: Workflow for handling this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
